molecular formula C10H10N2S B1441278 N-(1,3-thiazol-4-ylmethyl)aniline CAS No. 15869-08-6

N-(1,3-thiazol-4-ylmethyl)aniline

Cat. No.: B1441278
CAS No.: 15869-08-6
M. Wt: 190.27 g/mol
InChI Key: YXLBIUBHGBPFPC-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-4-ylmethyl)aniline is a chemical compound featuring an aniline group linked to a 1,3-thiazole ring via a methylene bridge. The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities . Compounds containing this core structure are frequently investigated for their potential to interact with enzymes and biological targets. For instance, structurally similar thiazole derivatives have been synthesized and evaluated as modulators of P-glycoprotein (P-gp) to overcome multidrug resistance in cancer cells . Other research explores thiazole-based molecules as inhibitors of enzymes like elastase, which is a key target in dermatology and inflammation research . Additionally, molecules pairing heterocyclic units like thiazole with aniline motifs are common in the development of novel antiviral and antimicrobial agents . This compound serves as a valuable building block for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of structure-activity relationships and the development of new bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-thiazol-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)11-6-10-7-13-8-12-10/h1-5,7-8,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLBIUBHGBPFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, certain heterocyclic scaffolds consistently emerge as privileged structures due to their versatile binding capabilities and favorable pharmacokinetic profiles. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Thiazole derivatives are integral to a wide array of therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents.[3] When coupled with an aniline moiety—another critical pharmacophore—the resulting molecule, N-(1,3-thiazol-4-ylmethyl)aniline, represents a compound class with significant potential for biological activity.

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and regulatory efforts are built. For a molecule like N-(1,3-thiazol-4-ylmethyl)aniline, confirming the precise connectivity of the aniline, methylene bridge, and thiazole ring, as well as the substitution pattern on the thiazole, is non-trivial and essential. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in drug development pipelines.

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of N-(1,3-thiazol-4-ylmethyl)aniline. It is designed for researchers, analytical scientists, and drug development professionals, offering not just experimental protocols but the underlying scientific rationale for each step. The narrative follows a logical progression from synthesis and purification to a suite of spectroscopic and spectrometric analyses, culminating in an integrated, self-validating confirmation of the molecular structure.

Synthesis and Purification: Establishing a Foundation of Purity

The prerequisite for accurate structure elucidation is a sample of the highest possible purity. The presence of starting materials, intermediates, or isomers can confound spectral interpretation. A plausible and robust synthetic route to N-(1,3-thiazol-4-ylmethyl)aniline involves a two-step process: the formation of a reactive thiazole intermediate followed by N-alkylation of aniline.

Synthetic Pathway

A logical approach begins with the Hantzsch Thiazole Synthesis to construct the key intermediate, 4-(chloromethyl)thiazole, followed by a nucleophilic substitution with aniline.[4][5]

  • Step 1: Hantzsch Synthesis of 4-(chloromethyl)thiazole. This classic reaction involves the condensation of an α-haloketone (1,3-dichloroacetone) with a thioamide (thioformamide).[6] The reaction proceeds via nucleophilic attack, cyclization, and subsequent dehydration to form the aromatic thiazole ring.[4]

  • Step 2: N-Alkylation of Aniline. The resulting 4-(chloromethyl)thiazole is a reactive electrophile. It readily undergoes N-alkylation with aniline, where the nucleophilic nitrogen of the aniline displaces the chloride ion to form the target molecule.[7][8] A non-nucleophilic base, such as potassium carbonate, is typically used to scavenge the HCl generated.[9]

G A 1,3-Dichloroacetone + Thioformamide B 4-(Chloromethyl)thiazole A->B C 4-(Chloromethyl)thiazole + Aniline D N-(1,3-thiazol-4-ylmethyl)aniline C->D K2CO3, Acetonitrile, Reflux E Pure Analyte D->E

Figure 1: Proposed two-step synthesis and purification workflow for N-(1,3-thiazol-4-ylmethyl)aniline.

Purification Protocol

Rationale: Column chromatography is employed to separate the final product from unreacted starting materials, the base, and any potential side-products (e.g., dialkylated aniline). Recrystallization is a final polishing step to remove trace impurities, yielding high-purity crystals suitable for all analytical techniques, including X-ray crystallography.

Step-by-Step Methodology:

  • Reaction Quench & Extraction: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine to remove inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Flash Column Chromatography:

    • The crude material is adsorbed onto a small amount of silica gel.

    • A silica gel column is prepared using a hexane/ethyl acetate solvent system (e.g., starting with a 9:1 ratio).

    • The adsorbed crude product is loaded onto the column.

    • The column is eluted with a gradient of increasing ethyl acetate polarity. Fractions are collected and analyzed by TLC.

    • Fractions containing the pure product are combined and the solvent is evaporated.

  • Recrystallization:

    • The purified solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol or an isopropanol/hexane mixture).

    • The solution is allowed to cool slowly to room temperature, then placed in an ice bath to maximize crystal formation.

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectrometric and Spectroscopic Elucidation

With a purified sample, a suite of analytical techniques is deployed. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.[10][11]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first-line technique to confirm the elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which severely constrains the number of possible molecular formulas to, ideally, just one.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the experimental m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula that corresponds to this exact mass.

Expected Results: The molecular formula for N-(1,3-thiazol-4-ylmethyl)aniline is C₁₀H₁₀N₂S . The expected data is summarized below.

ParameterExpected Value
Molecular FormulaC₁₀H₁₀N₂S
Exact Mass [M]190.0565
Monoisotopic Mass [M+H]⁺191.0638

Trustworthiness: A measured mass within 5 ppm of the calculated mass for C₁₀H₁₀N₂S provides extremely high confidence in the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Expertise & Experience: While HRMS gives the formula, MS/MS provides connectivity information by breaking the molecule apart in a controlled manner and analyzing the fragments. The fragmentation pattern is a structural fingerprint. For N-(1,3-thiazol-4-ylmethyl)aniline, the most probable points of cleavage are the benzylic C-N bond and the C-C bond between the methylene group and the thiazole ring.[12]

Protocol:

  • Instrument Setup: Using the same HRMS instrument, perform a product ion scan.

  • Parent Ion Selection: Isolate the [M+H]⁺ parent ion (m/z 191.0638) in the first mass analyzer.

  • Fragmentation: Subject the isolated ions to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).

  • Fragment Ion Analysis: Scan for the resulting fragment ions in the second mass analyzer.

Expected Fragmentation Pattern:

Fragment m/z (Proposed)Proposed Structure / Loss
106.0651[C₇H₈N]⁺ - Thiazolylmethyl cation loss
98.0372[C₄H₄NS]⁺ - Aniline loss
93.0573[C₆H₇N]⁺ - Aniline radical cation

These key fragments strongly support the proposed connectivity of the aniline, methylene, and thiazole moieties.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of atomic connectivity.[16] All spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.

¹H NMR - Proton Environment: This experiment identifies all unique protons, their chemical environment, and their neighboring protons.

  • Expected Signals:

    • Aniline Protons (AA'BB' system): Two signals in the aromatic region (~6.5-7.5 ppm), each integrating to 2H. The protons ortho to the -NH group will be more shielded (upfield) than the meta protons.

    • Thiazole Protons: Two singlets in the heteroaromatic region. The H2 proton is typically far downfield (~8.5-9.0 ppm), while the H5 proton is further upfield (~7.0-7.5 ppm).[17][18]

    • Methylene Protons (-CH₂-): A singlet (or doublet if coupled to NH) around 4.0-4.5 ppm, integrating to 2H. Its benzylic and heteroaromatic character places it in this region.

    • Amine Proton (-NH-): A broad singlet that can appear over a wide range. Its position is concentration and solvent-dependent. A D₂O shake experiment will cause this signal to disappear, confirming its identity.[19]

¹³C NMR - Carbon Skeleton: This experiment identifies all unique carbon atoms.

  • Expected Signals:

    • Aniline Carbons: Four signals in the aromatic region (~110-150 ppm). The ipso-carbon attached to the nitrogen will be the most downfield.

    • Thiazole Carbons: Three signals (~110-170 ppm). The C2 carbon is typically the most downfield.[20]

    • Methylene Carbon (-CH₂-): One signal in the aliphatic region (~40-50 ppm).

2D NMR - Connectivity Mapping:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It is used to definitively assign the ¹³C signals based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Critical HMBC Correlations for N-(1,3-thiazol-4-ylmethyl)aniline:

  • Methylene-to-Aniline Link: A correlation from the methylene protons (~4.3 ppm) to the ipso-carbon of the aniline ring (~148 ppm).

  • Methylene-to-Thiazole Link: Correlations from the methylene protons (~4.3 ppm) to the C4 and C5 carbons of the thiazole ring. This is the most crucial correlation as it confirms the attachment point to the thiazole ring.

  • Intra-Ring Correlations: Correlations between the aniline protons and aniline carbons, and between the thiazole protons and thiazole carbons, confirming their respective structures.

Table of Predicted NMR Data (in DMSO-d₆):

Atom(s)¹H Shift (ppm), Mult.¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
Aniline C-NH-~148-
Aniline C-ortho~6.6 (d)~114C-NH, C-meta
Aniline C-meta~7.0 (t)~129C-ortho, C-para
Aniline C-para~6.5 (t)~113C-meta
Thiazole H2/C2~8.9 (s)~151C4, C5
Thiazole C4-~145-
Thiazole H5/C5~7.3 (s)~115C2, C4, -CH₂-
Methylene -CH₂-~4.3 (s)~45C-NH (Aniline), C4 (Thiazole), C5 (Thiazole)
Amine -NH-broad-C-NH (Aniline), -CH₂-
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The vibrational frequencies of bonds provide a characteristic fingerprint.

Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3450N-H StretchSecondary Amine (Aniline)
3000-3100C-H StretchAromatic/Heteroaromatic C-H
2850-2950C-H StretchAliphatic C-H (-CH₂-)
~1600, ~1500C=C StretchAromatic Ring
~1590C=N StretchThiazole Ring
~690C-S StretchThiazole Ring

Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of NMR and MS provides overwhelming evidence for the structure, single-crystal X-ray diffraction is considered the "gold standard" for absolute, unambiguous structure proof.[15] It provides a 3D model of the molecule, revealing precise bond lengths, bond angles, and intermolecular packing in the solid state.

Protocol:

  • Crystal Growth: High-purity material from Section 1 is used. Crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, dichloromethane/hexane).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using computational methods and refined to generate the final atomic coordinates and molecular model.

Integrated Structure Elucidation Workflow

G cluster_0 Initial Analysis cluster_1 Connectivity & Framework Analysis cluster_2 Final Confirmation A Purified Sample B HRMS A->B D 1D & 2D NMR A->D E MS/MS A->E F IR Spectroscopy A->F J X-Ray Crystallography (Optional but Definitive) A->J C Molecular Formula (C10H10N2S) B->C G Carbon-Hydrogen Framework & Connectivity Map C->G D->G H Fragmentation Pattern E->H I Functional Groups Confirmed F->I L Unambiguous Structure Confirmed: N-(1,3-thiazol-4-ylmethyl)aniline G->L H->L I->L K 3D Molecular Structure Bond Lengths & Angles J->K K->L

Figure 2: Integrated workflow for the complete structure elucidation of N-(1,3-thiazol-4-ylmethyl)aniline.

Conclusion

The structure elucidation of a novel or target compound like N-(1,3-thiazol-4-ylmethyl)aniline is a systematic process that relies on the logical integration of data from multiple, orthogonal analytical techniques. By starting with a high-purity sample, the elemental composition is first confirmed with high-resolution mass spectrometry. A comprehensive suite of 1D and 2D NMR experiments then maps the complete carbon-hydrogen framework and establishes the critical connectivity between the aniline and thiazole moieties via the methylene bridge. Tandem mass spectrometry and IR spectroscopy provide corroborating evidence for this connectivity and the presence of key functional groups. Finally, for absolute proof, single-crystal X-ray diffraction can provide an unequivocal 3D structure. Following this rigorous, self-validating methodology ensures the highest level of scientific integrity and provides the unshakeable structural foundation required for advancing a compound through the drug discovery and development process.

References

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  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available at: [Link]

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  • Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B, 1453-1462. Available at: [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

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  • Maldonado, M., et al. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 28(20), 7088. Available at: [Link]

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Sources

An In-Depth Technical Guide to N-(1,3-Thiazol-4-ylmethyl)aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged scaffold in the design of a vast array of therapeutic agents. Molecules incorporating the thiazole nucleus exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This guide focuses on a specific, yet promising, member of this family: N-(1,3-thiazol-4-ylmethyl)aniline. By elucidating its chemical properties and synthetic pathways, we aim to provide a comprehensive resource for researchers engaged in the exploration of novel thiazole-based compounds for drug discovery and development.

Physicochemical and Spectroscopic Profile

While specific, experimentally determined data for N-(1,3-thiazol-4-ylmethyl)aniline is not extensively reported in publicly available literature, its key chemical properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₁₀N₂SCalculated
Molecular Weight 190.27 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar anilines
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.General solubility of anilines
¹H NMR See detailed prediction belowChemical shift predictions
¹³C NMR See detailed prediction belowChemical shift predictions
IR Spectroscopy See detailed prediction belowCharacteristic functional group frequencies
Mass Spectrometry M+ peak expected at m/z 190.06Calculated exact mass

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, thiazole H-2), 7.20-7.30 (m, 2H, Ar-H), 7.15 (s, 1H, thiazole H-5), 6.70-6.80 (m, 3H, Ar-H), 4.40 (s, 2H, CH₂), 4.10 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.0 (thiazole C-2), 147.5 (Ar-C), 145.0 (thiazole C-4), 129.5 (Ar-CH), 118.0 (Ar-CH), 115.5 (thiazole C-5), 113.5 (Ar-CH), 42.0 (CH₂).

  • IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600 (C=C stretch), 1500 (C=N stretch).

  • Mass Spectrometry (EI): m/z (%) = 190 (M⁺), 106, 93, 84.

Strategic Synthesis of N-(1,3-Thiazol-4-ylmethyl)aniline

Two primary synthetic routes are proposed for the efficient preparation of N-(1,3-thiazol-4-ylmethyl)aniline. The choice between these methods may depend on the availability of starting materials and the desired scale of the synthesis.

Method 1: Nucleophilic Substitution via Alkylation

This approach is a direct and often high-yielding method that involves the formation of the key C-N bond through the alkylation of aniline with a pre-functionalized thiazole ring.

Reaction Scheme:

Alkylation_Synthesis Aniline Aniline Product N-(1,3-thiazol-4-ylmethyl)aniline Aniline->Product + 4_chloromethylthiazole 4-(Chloromethyl)-1,3-thiazole 4_chloromethylthiazole->Product + Base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, Acetonitrile) Base->Product Heat

Caption: Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline via alkylation.

Causality Behind Experimental Choices:

The choice of a non-nucleophilic base such as potassium carbonate or triethylamine is crucial to prevent side reactions with the electrophilic 4-(chloromethyl)-1,3-thiazole. A polar aprotic solvent like DMF or acetonitrile is selected to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism. Heating is typically required to overcome the activation energy of the reaction.

Detailed Experimental Protocol:

  • Reactant Preparation: To a solution of aniline (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Slowly add a solution of 4-(chloromethyl)-1,3-thiazole hydrochloride (1.1 eq) in DMF to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination

This alternative strategy involves the formation of an imine intermediate from thiazole-4-carboxaldehyde and aniline, followed by in-situ reduction to the target secondary amine.

Reaction Scheme:

Reductive_Amination Thiazole_aldehyde 1,3-Thiazole-4-carboxaldehyde Product N-(1,3-thiazol-4-ylmethyl)aniline Thiazole_aldehyde->Product + Aniline Aniline Aniline->Product + Reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Solvent (e.g., DCE, MeOH) Reducing_agent->Product

Caption: Synthesis via reductive amination.

Causality Behind Experimental Choices:

The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde. Dichloroethane (DCE) or methanol are common solvents for this reaction. The reaction is typically carried out at room temperature.

Detailed Experimental Protocol:

  • Imine Formation: Dissolve 1,3-thiazole-4-carboxaldehyde (1.0 eq) and aniline (1.0 eq) in dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Potential Applications in Drug Discovery and Development

The structural motif of N-(1,3-thiazol-4-ylmethyl)aniline holds significant promise for applications in medicinal chemistry, primarily due to the established biological activities of both the thiazole and aniline moieties.

  • Anticancer Activity: Thiazole-containing compounds have been investigated for their potential as anticancer agents. They can interfere with various cellular signaling pathways crucial for cancer cell proliferation and survival. The aniline group can be further functionalized to modulate the compound's pharmacokinetic properties and target specificity.

  • Antimicrobial Properties: The thiazole ring is a well-known pharmacophore in many antimicrobial drugs. Compounds with a similar core structure have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes.

  • Kinase Inhibition: The nitrogen and sulfur atoms in the thiazole ring, along with the aniline nitrogen, can act as hydrogen bond donors and acceptors, making this scaffold suitable for targeting the ATP-binding site of various kinases, which are often dysregulated in diseases like cancer and inflammation.

Illustrative Signaling Pathway Involvement:

While the specific targets of N-(1,3-thiazol-4-ylmethyl)aniline are yet to be elucidated, a hypothetical interaction with a generic kinase pathway is depicted below.

Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor N-(1,3-thiazol-4-ylmethyl)aniline Inhibitor->Kinase_Cascade Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Conclusion and Future Directions

N-(1,3-thiazol-4-ylmethyl)aniline represents a synthetically accessible scaffold with considerable potential for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for its preparation and the generation of a library of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the thorough biological evaluation of this compound and its analogs to identify specific molecular targets and to explore its full therapeutic potential in various disease models. The combination of the versatile thiazole core with the readily modifiable aniline moiety makes N-(1,3-thiazol-4-ylmethyl)aniline an attractive starting point for innovative drug discovery programs.

References

The Synthesis and Pharmacological Potential of N-(1,3-Thiazol-4-ylmethyl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. When coupled with an aniline moiety via a methylene bridge, as in the case of N-(1,3-thiazol-4-ylmethyl)aniline, a versatile chemical entity emerges with significant potential for therapeutic applications. This technical guide provides an in-depth exploration of N-(1,3-thiazol-4-ylmethyl)aniline and its derivatives, focusing on its synthesis, chemical characteristics, and prospective roles in drug discovery. While a specific CAS number for the parent compound, N-(1,3-thiazol-4-ylmethyl)aniline, is not readily found in major chemical databases, numerous substituted analogues are well-documented, underscoring the relevance and accessibility of this chemical class.

Chemical Identity and Properties

IUPAC Name: N-(1,3-thiazol-4-ylmethyl)aniline

Core Structure:

Caption: Core chemical structure of N-(1,3-thiazol-4-ylmethyl)aniline.

PropertyPredicted Value/InformationSource
Molecular Formula C10H10N2SInferred
Molecular Weight 190.27 g/mol Inferred
CAS Number Not assigned for the parent compound.N/A
Appearance Likely a solid at room temperature.Inferred
Solubility Expected to be soluble in organic solvents.Inferred

Synthesis of N-(1,3-Thiazol-4-ylmethyl)aniline Derivatives: A Step-by-Step Protocol

The most common and efficient method for the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline and its derivatives is reductive amination . This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.[1][2]

Experimental Protocol: Reductive Amination

Objective: To synthesize a substituted N-(1,3-thiazol-4-ylmethyl)aniline derivative.

Materials:

  • 1,3-Thiazole-4-carbaldehyde (or a substituted derivative)

  • Aniline (or a substituted derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 1,3-thiazole-4-carbaldehyde (1.0 eq) and aniline (1.0 eq). Dissolve the reactants in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture containing the imine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry.

G start Start: Reactants in Flask imine Imine Formation (Thiazole-4-carbaldehyde + Aniline + Acetic Acid in DCM) start->imine reduction Reduction (Add NaBH(OAc)3) imine->reduction monitoring Reaction Monitoring (TLC) reduction->monitoring workup Aqueous Work-up (NaHCO3, Extraction with DCM) monitoring->workup Reaction Complete purification Purification (Drying, Concentration, Column Chromatography) workup->purification end End: Purified Product purification->end

Caption: Workflow for the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline derivatives.

Pharmacological Significance and Potential Applications

The thiazole moiety is a well-established pharmacophore, and its incorporation into the N-(1,3-thiazol-4-ylmethyl)aniline scaffold opens up numerous avenues for drug discovery.[3][4]

Anticancer Activity

Many thiazole-containing compounds have demonstrated potent anticancer properties.[3] The N-(1,3-thiazol-4-ylmethyl)aniline scaffold can be derivatized to target various cancer-related pathways. For instance, substitution on the aniline ring can modulate the compound's interaction with specific kinases or other protein targets.

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been investigated for their anti-inflammatory and analgesic effects.[5] The N-(1,3-thiazol-4-ylmethyl)aniline core can serve as a template for the design of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other modulators of inflammatory pathways.

Antimicrobial Activity

The thiazole ring is a key component of several antimicrobial agents.[6] The N-(1,3-thiazol-4-ylmethyl)aniline structure can be explored for the development of new antibacterial and antifungal compounds, potentially addressing the growing challenge of antimicrobial resistance.

Future Directions and Conclusion

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold represents a promising starting point for the development of new therapeutic agents. While the parent compound is not extensively characterized, the synthetic accessibility and the known biological activities of its derivatives make this a fertile area for further research. Future work should focus on the synthesis and screening of a diverse library of N-(1,3-thiazol-4-ylmethyl)aniline analogues to fully elucidate their structure-activity relationships and therapeutic potential across various disease areas. The versatility of the reductive amination protocol allows for the facile introduction of a wide range of substituents, enabling a systematic exploration of the chemical space around this promising core.

References

  • Preparation of 2- and 4-Arylmethyl N-Substituted and N,N-Disubstituted Anilines via a “Green”, Multicomponent Reaction. ACS Publications. Available at: [Link]

  • N-Methyl-3-(2-methylthiazol-4-yl)aniline. Lead Sciences. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link]

  • N,3,4-trimethyl-N-(1,3-thiazol-4-ylmethyl)aniline. PubChem. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Reductive Amination. Wordpress. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 4-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline. ChemBK. Available at: [Link]

  • 2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline. PubChem. Available at: [Link]

  • N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline. PubChem. Available at: [Link]

  • N,N-Dimethyl-4-((5-nitrothiazol-2-yl)azo)aniline. PubChem. Available at: [Link]

  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. ResearchGate. Available at: [Link]

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The Pivotal Role of N-(1,3-thiazol-4-ylmethyl)aniline Derivatives in Modern Drug Discovery: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold represents a "privileged structure" in medicinal chemistry, combining the robust aromaticity and versatile reactivity of aniline with the unique electronic and hydrogen-bonding capabilities of the thiazole heterocycle.[1][2] This fusion gives rise to derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This technical guide provides an in-depth exploration of the core physical and chemical properties of these derivatives. We will dissect the critical interplay between molecular structure, physicochemical parameters (lipophilicity, solubility, pKa), spectroscopic signatures, and chemical stability. Furthermore, we will present detailed experimental protocols and structure-activity relationship (SAR) insights to empower researchers in the rational design and development of novel therapeutics based on this potent scaffold.

Introduction: The Strategic Value of the Thiazole-Aniline Scaffold

In the quest for novel therapeutic agents, the strategic combination of well-characterized pharmacophores is a cornerstone of modern drug design. The N-(1,3-thiazol-4-ylmethyl)aniline framework is a prime example of this approach.

  • The Thiazole Moiety: The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its planarity, electron-rich nature, and capacity to act as both a hydrogen bond donor and acceptor make it an exceptional interaction hub for biological targets.[2] Thiazole and its derivatives are integral components of numerous FDA-approved drugs and are recognized for their broad pharmacological significance.[6][7]

  • The Aniline Moiety: Aniline and its derivatives are fundamental building blocks in pharmaceutical synthesis.[8] The amino group offers a convenient handle for synthetic modification, allowing for the fine-tuning of basicity, lipophilicity, and steric profile, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.[8][9]

The linkage of these two moieties via a methylene bridge creates a flexible yet defined structure, enabling derivatives to adopt optimal conformations for receptor binding while retaining the desirable physicochemical properties of each constituent part.

Synthetic Strategies and Workflow

The synthesis of N-(1,3-thiazol-4-ylmethyl)aniline derivatives is typically achieved through a convergent strategy that first builds the thiazole ring, followed by its coupling to the aniline component. The Hantzsch thiazole synthesis is a classic and reliable method for forming the heterocyclic core.[7]

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Functional Group Interconversion cluster_2 Part 3: Coupling Thioamide Thioamide (e.g., Thiourea) Thiazole_Intermediate 4-functionalized Thiazole Intermediate Thioamide->Thiazole_Intermediate Cyclocondensation Halo_Ketone α-Haloketone (e.g., 4-chloroacetoacetate) Halo_Ketone->Thiazole_Intermediate Reduction Reduction of Ester/Ketone (e.g., with LiAlH4) Thiazole_Intermediate->Reduction Thiazole_Methanol Thiazol-4-ylmethanol Reduction->Thiazole_Methanol Halogenation Halogenation (e.g., with SOCl₂) Thiazole_Methanol->Halogenation Thiazole_Chloride (4-chloromethyl)thiazole Halogenation->Thiazole_Chloride Final_Product N-(1,3-thiazol-4-ylmethyl)aniline Derivative Thiazole_Chloride->Final_Product Nucleophilic Substitution (in base, e.g., Et₃N) Aniline Substituted Aniline Aniline->Final_Product

Caption: General synthetic workflow for N-(1,3-thiazol-4-ylmethyl)aniline derivatives.

Detailed Experimental Protocol: Synthesis of N-(2-methyl-1,3-thiazol-4-ylmethyl)aniline

This protocol provides a representative, two-step synthesis starting from a commercially available thiazole intermediate.

Step 1: Synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-methyl-1,3-thiazol-4-yl)methanol (5.0 g, 38.7 mmol).

  • Solvent: Add dichloromethane (DCM, 40 mL) to dissolve the starting material.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 4.2 mL, 58.1 mmol) dropwise over 15 minutes. Causality: This exothermic reaction is controlled at low temperature to prevent side reactions. SOCl₂ is a highly effective chlorinating agent for primary alcohols.

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-(2-methyl-1,3-thiazol-4-ylmethyl)aniline

  • Setup: In a 100 mL round-bottom flask, dissolve the crude 4-(chloromethyl)-2-methyl-1,3-thiazole (approx. 38.7 mmol) in acetonitrile (50 mL).

  • Reagents: Add aniline (3.9 mL, 42.6 mmol) followed by triethylamine (Et₃N, 8.1 mL, 58.1 mmol). Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the nucleophilic substitution reaction, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Product: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure N-(2-methyl-1,3-thiazol-4-ylmethyl)aniline. Confirm identity and purity via melting point, NMR, and MS analysis.[1]

Core Physicochemical Properties and Their Pharmacokinetic Implications

The journey of a drug from administration to its target is governed by its physicochemical properties. For the N-(1,3-thiazol-4-ylmethyl)aniline scaffold, three parameters are paramount: lipophilicity, solubility, and ionization state (pKa).

ADME cluster_Properties Physicochemical Properties cluster_ADME Pharmacokinetic Profile (ADME) Lipophilicity Lipophilicity (logP / logD) Absorption Absorption (e.g., Gut Wall) Lipophilicity->Absorption Controls membrane permeability Distribution Distribution (e.g., Plasma Protein Binding) Lipophilicity->Distribution Affects tissue penetration & PPB Metabolism Metabolism (e.g., CYP Enzymes) Lipophilicity->Metabolism Influences binding to metabolic enzymes Solubility Aqueous Solubility Solubility->Absorption Prerequisite for absorption Excretion Excretion (e.g., Renal Clearance) Solubility->Excretion Affects renal clearance pKa Ionization (pKa) pKa->Solubility Ionization state dictates solubility pKa->Absorption Affects charge state at physiological pH

Caption: Interplay of key physicochemical properties and their impact on ADME.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical predictor of its ability to cross biological membranes.

  • Measurement: Experimentally, lipophilicity can be determined using reversed-phase thin-layer chromatography (RP-TLC)[9]. The resulting RM value is used to calculate the logPTLC.

  • Structural Influence:

    • Aniline Ring: Substitution with alkyl or halogen groups increases lipophilicity.

    • Thiazole Ring: The inherent polarity of the thiazole ring contributes to a moderate logP.

    • Overall: The balance between the lipophilic aniline and the more polar thiazole allows for extensive tuning.

Aqueous Solubility

For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.

  • Structural Influence:

    • Hydrogen Bonding: The aniline N-H and the thiazole nitrogen can act as hydrogen bond donors and acceptors, respectively, which can enhance aqueous solubility.[2]

    • Ionization: Solubility is highly dependent on pH and the compound's pKa. Salt formation at the basic aniline nitrogen is a common strategy to dramatically increase solubility.

Ionization Constant (pKa)

The pKa determines the extent to which a molecule is ionized at a given pH. The N-(1,3-thiazol-4-ylmethyl)aniline scaffold has two key basic centers: the aniline nitrogen and the thiazole nitrogen.

  • Aniline Nitrogen: The pKa of aniline is ~4.6. Substitution on the ring can alter this value. Electron-donating groups increase basicity (raise pKa), while electron-withdrawing groups decrease it.

  • Thiazole Nitrogen: The pKa of the thiazole nitrogen is ~2.5, making it significantly less basic than the aniline nitrogen.

  • Implications: At physiological pH (~7.4), the aniline nitrogen will be largely un-ionized, favoring membrane permeation. However, in the acidic environment of the stomach, it will be protonated, which can aid dissolution.

Table 1: Predicted Physicochemical Properties of Representative Derivatives
Substituent (R) on AnilineFormulaMWPredicted logPPredicted pKa (Aniline N)Predicted Aqueous Solubility
HC₁₀H₁₀N₂S190.262.154.62Moderate
4-ClC₁₀H₉ClN₂S224.712.853.98Low
4-OCH₃C₁₁H₁₂N₂OS220.292.105.34Moderate
4-NO₂C₁₀H₉N₃O₂S235.262.051.02Low

Note: Data are illustrative, calculated using computational models to show trends.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is essential. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular architecture.

NMR Spectroscopy (¹H and ¹³C)
  • ¹H NMR:

    • Thiazole Proton (H5): A characteristic singlet typically appears around δ 6.8-7.5 ppm.

    • Methylene Bridge (-CH₂-): A singlet or doublet (if coupled to N-H) is observed at δ 4.2-4.8 ppm.

    • Aniline N-H: A broad singlet, exchangeable with D₂O, appears between δ 4.0-6.0 ppm, its position being highly dependent on solvent and concentration.[10]

    • Aromatic Protons: Signals in the δ 6.5-8.0 ppm range, with splitting patterns indicative of the substitution on the aniline ring.[10][11]

    • Thiazole Methyl (-CH₃): If present at position 2, a singlet appears around δ 2.4-2.7 ppm.[10]

  • ¹³C NMR:

    • Thiazole Carbons: C2, C4, and C5 of the thiazole ring typically resonate at δ 160-170, 145-155, and 105-115 ppm, respectively.[2][10]

    • Methylene Bridge (-CH₂-): A signal around δ 45-55 ppm.

    • Aromatic Carbons: Signals in the δ 110-150 ppm range.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to medium band in the 3300-3400 cm⁻¹ region.[10]

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

  • C=N Stretch (Thiazole): A characteristic absorption around 1590-1650 cm⁻¹.[4][12]

  • C-S Stretch (Thiazole): Weaker bands in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight by observing the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Structure-Activity Relationship (SAR) Insights

Connecting the physicochemical properties to biological activity is the ultimate goal of the medicinal chemist.

SAR cluster_Modifications Structural Modifications cluster_Properties Property Changes cluster_Outcome Biological Outcome Start N-(1,3-thiazol-4-ylmethyl)aniline Scaffold Mod_Aniline Substitute Aniline Ring (R) Start->Mod_Aniline Mod_Thiazole Substitute Thiazole Ring (R') Start->Mod_Thiazole Change_Lipophilicity Alter Lipophilicity (logP) Mod_Aniline->Change_Lipophilicity Change_Electronics Modify Electronic Effects (σ) Mod_Aniline->Change_Electronics Change_Sterics Adjust Steric Profile Mod_Aniline->Change_Sterics Mod_Thiazole->Change_Lipophilicity Mod_Thiazole->Change_Electronics Mod_Thiazole->Change_Sterics Change_Activity Modulate Biological Activity (e.g., IC₅₀) Change_Lipophilicity->Change_Activity Change_ADME Improve ADME Profile Change_Lipophilicity->Change_ADME Change_Electronics->Change_Activity Change_Sterics->Change_Activity

Caption: A simplified Structure-Activity Relationship (SAR) decision flowchart.

  • Aniline Ring Substitution: This is the most common site for modification.

    • Electron-Withdrawing Groups (EWGs) like -Cl, -CF₃, or -NO₂ can decrease the pKa of the aniline nitrogen and often increase lipophilicity. This can impact receptor interactions where protonation is key and may affect metabolic stability.

    • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ can increase the pKa, making the nitrogen more basic. This can be beneficial for salt formation and solubility but may also lead to faster metabolism.

  • Thiazole Ring Substitution: Adding substituents at the C2 or C5 position can introduce new interaction points with a target protein and modulate the overall electronic character of the heterocycle. For example, placing a hydrogen bond donor/acceptor at C2 can probe for specific interactions within a binding pocket.

Conclusion and Future Directions

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold is a highly versatile and promising platform for the development of new drugs. Its synthetic tractability allows for the systematic exploration of chemical space, while its balanced physicochemical properties provide a solid foundation for achieving favorable drug-like characteristics. Understanding the interplay between structure, lipophilicity, solubility, and pKa is fundamental to optimizing these molecules. Future research should focus on exploring less common substitution patterns, employing computational tools to predict ADME properties, and investigating novel biological targets for this powerful class of compounds.

References

  • Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. (n.d.). SlideShare.
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  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2022). Chemical Methodologies.
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  • Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. (n.d.).
  • Synthesis and Characterization of Some New 4-Methyl-N-{4-[6-(substituted aryl)-[1][10][13] triazolo[3,4-b][1][3][13]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. (n.d.). ResearchGate. Retrieved from

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies.
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  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PubMed Central.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel N-(1,3-Thiazol-4-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the thiazole heterocycle and the aniline scaffold has yielded a plethora of compounds with significant pharmacological relevance. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of molecules: novel N-(1,3-thiazol-4-ylmethyl)aniline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the rationale behind the synthetic strategies, provide detailed step-by-step experimental procedures, and explore the methodologies for assessing their therapeutic potential, with a particular focus on their anticancer applications.

Introduction: The Thiazole-Aniline Moiety as a Privileged Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block in the design of bioactive molecules.[2] Similarly, the aniline moiety serves as a crucial pharmacophore in numerous therapeutic agents, often acting as a key linker or recognition element for biological targets. The combination of these two structural motifs in the N-(1,3-thiazol-4-ylmethyl)aniline core creates a scaffold with significant potential for engaging with a variety of biological targets, particularly protein kinases, which are pivotal in cancer signaling pathways.[1][3]

This guide will focus on a systematic approach to the synthesis of a library of these derivatives and their subsequent biological characterization, providing a robust framework for their exploration as potential therapeutic agents.

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The most efficient and modular synthetic route to N-(1,3-thiazol-4-ylmethyl)aniline derivatives involves a two-step process. The initial and crucial step is the construction of the key intermediate, 4-(chloromethyl)-1,3-thiazole, via the well-established Hantzsch thiazole synthesis.[4][5] This is followed by a nucleophilic substitution reaction with a diverse range of substituted anilines to generate the final product library.

Step 1: Hantzsch Thiazole Synthesis of 4-(Chloromethyl)-1,3-thiazole

The Hantzsch synthesis provides a reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide.[4] In our case, 1,3-dichloroacetone reacts with thioformamide to yield the desired 4-(chloromethyl)-1,3-thiazole.


reagent1 [label="1,3-Dichloroacetone"]; reagent2 [label="Thioformamide"]; intermediate [label="4-(Chloromethyl)-1,3-thiazole"];

reagent1 -> intermediate [label="Hantzsch Thiazole Synthesis\n(Ethanol, RT)"]; reagent2 -> intermediate; }

Hantzsch Synthesis of the Key Intermediate.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,3-thiazole Hydrochloride [5]

This protocol is based on the foundational principles of the Hantzsch synthesis.

Materials:

  • 1,3-Dichloroacetone

  • Thioformamide

  • Absolute Ethanol

  • Dry Hydrogen Chloride gas or concentrated Hydrochloric Acid in ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1 equivalent) in absolute ethanol.

  • To this solution, add thioformamide (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting 4-(chloromethyl)thiazole can be isolated. To obtain the hydrochloride salt, cool the reaction mixture in an ice bath and saturate it with dry hydrogen chloride gas, or add a concentrated solution of hydrochloric acid in ethanol.

  • The precipitated 4-(chloromethyl)thiazole hydrochloride is then collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality behind Experimental Choices: The use of ethanol as a solvent provides a suitable medium for the reactants, and the reaction proceeds efficiently at room temperature. The conversion to the hydrochloride salt facilitates the isolation and purification of the product, which is often a stable crystalline solid.

Step 2: Nucleophilic Substitution with Substituted Anilines

With the key 4-(chloromethyl)thiazole intermediate in hand, the next step involves a nucleophilic substitution reaction with a library of substituted anilines. This reaction is typically carried out in the presence of a mild base to neutralize the HCl generated during the reaction.


intermediate [label="4-(Chloromethyl)-1,3-thiazole"]; aniline [label="Substituted Aniline (R-Ph-NH2)"]; product [label="N-(1,3-thiazol-4-ylmethyl)aniline Derivative"];

intermediate -> product [label="Nucleophilic Substitution\n(DMF, K2CO3, Heat)"]; aniline -> product; }

Synthesis of the Final Derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline Derivatives

Materials:

  • 4-(Chloromethyl)thiazole hydrochloride

  • Substituted aniline (e.g., 2-ethyl-6-methylaniline)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), dry

  • Methylene Chloride

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a dry round-bottom flask, add 4-(chloromethyl)thiazole (1 equivalent), the desired substituted aniline (1 equivalent), and potassium carbonate (1.5 equivalents).

  • Add dry DMF as the solvent.

  • Stir the mixture at 80-100°C for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methylene chloride and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting materials and the appearance of the product spot. The final product's identity and purity can be confirmed by spectroscopic methods, ensuring the success of the synthesis.

Structural Characterization

The unambiguous characterization of the synthesized N-(1,3-thiazol-4-ylmethyl)aniline derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Expected Spectroscopic Data for a Representative N-(1,3-thiazol-4-ylmethyl)aniline Derivative

Technique Expected Observations
¹H NMR - Singlet for the thiazole C2-H proton (δ ~8.7-8.9 ppm).- Singlet for the thiazole C5-H proton (δ ~7.1-7.3 ppm).- Singlet or doublet for the benzylic CH₂ protons (δ ~4.4-4.6 ppm).- Characteristic signals for the aromatic protons of the aniline ring.- A broad singlet for the N-H proton.[6][7]
¹³C NMR - Signal for the thiazole C2 carbon (δ ~150-155 ppm).- Signal for the thiazole C4 carbon (δ ~145-150 ppm).- Signal for the thiazole C5 carbon (δ ~115-120 ppm).- Signal for the benzylic CH₂ carbon (δ ~45-50 ppm).- Characteristic signals for the aromatic carbons of the aniline ring.[6][8]
Mass Spec. - A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the compound.
IR Spec. - N-H stretching vibration (around 3300-3400 cm⁻¹).- C=N and C=C stretching vibrations of the thiazole and aniline rings.

Biological Evaluation: Assessing Anticancer Potential

A primary application for this class of compounds is in the field of oncology. The initial screening of their anticancer activity is typically performed using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and colorimetric method for assessing cell viability.[9][10][11][12][13]

MTT Assay Protocol for In Vitro Cytotoxicity Screening[9][11]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).


A [label="Seed Cancer Cells\nin 96-well plate"]; B [label="Incubate for 24h"]; C [label="Treat with Test Compounds\n(various concentrations)"]; D [label="Incubate for 48-72h"]; E [label="Add MTT Solution"]; F [label="Incubate for 4h"]; G [label="Solubilize Formazan Crystals"]; H [label="Measure Absorbance\nat 570 nm"]; I [label="Calculate Cell Viability\nand IC50 Values"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

MTT Assay Experimental Workflow.

Mechanism of Action: Targeting Protein Kinases

The structural features of N-(1,3-thiazol-4-ylmethyl)aniline derivatives make them prime candidates for targeting protein kinases. Many kinase inhibitors possess a heterocyclic core that anchors in the ATP-binding pocket of the kinase, and an aniline moiety that can form key hydrogen bonds and hydrophobic interactions. Several classes of thiazole-containing compounds have been identified as potent inhibitors of various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3][14][15][16][17][18][19][20][21]

Potential Kinase Targets:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent Aurora kinase inhibitors.[14][15]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. Thiazole-based compounds have shown promise as CDK inhibitors.[16][22][23]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several thiazole and aniline-containing molecules have been developed as VEGFR inhibitors.[3][18][19][20]

Further investigations, such as in vitro kinase inhibition assays and molecular docking studies, are necessary to elucidate the specific kinase targets of newly synthesized N-(1,3-thiazol-4-ylmethyl)aniline derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for the N-(1,3-thiazol-4-ylmethyl)aniline scaffold are emerging, we can extrapolate from related compound classes to guide future optimization efforts.

Table 2: Potential Structure-Activity Relationships

Position of Modification Structural Change Potential Impact on Activity
Aniline Ring Introduction of electron-withdrawing or electron-donating groups at the ortho, meta, and para positions.Can significantly influence binding affinity and selectivity for target kinases. For example, substitution at the para-position of the aniline ring has been shown to be crucial for Aurora kinase inhibition.[15]
Thiazole Ring (C2-position) Substitution with small alkyl or amino groups.May modulate the electronic properties of the thiazole ring and provide additional interaction points within the kinase active site.
Methylene Linker Conformationally restricting the linker.Could improve binding affinity by reducing the entropic penalty upon binding.

Systematic modification of these positions and subsequent biological evaluation will be crucial for developing a comprehensive SAR and identifying lead compounds with enhanced potency and selectivity.

Conclusion

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a detailed and practical framework for the synthesis, characterization, and biological evaluation of this compound class. By following the outlined protocols and considering the mechanistic and SAR insights, researchers can efficiently explore the chemical space around this privileged scaffold and potentially uncover new drug candidates with significant therapeutic potential.

References

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  • Paul, S., et al. (2022). A novel core-shell Pd(0)
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  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). Journal of Biomolecular Structure and Dynamics.
  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). Pharmaceuticals.
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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020).
  • Hekal, M., et al. (2021). New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2. Bioorganic Chemistry, 115, 105176.
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An In-Depth Technical Guide to the Putative Mechanism of Action of N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a cornerstone in the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and, most notably, anticancer agents.[1][3][4] This guide delves into the putative mechanism of action of a specific thiazole-containing compound, N-(1,3-thiazol-4-ylmethyl)aniline, by synthesizing insights from the broader class of thiazole derivatives and proposing a robust experimental framework for its validation.

Introduction to N-(1,3-thiazol-4-ylmethyl)aniline: A Candidate for Kinase Inhibition

N-(1,3-thiazol-4-ylmethyl)aniline is a synthetic small molecule featuring a central thiazole ring linked to an aniline moiety via a methylene bridge. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components are common in compounds with demonstrated anticancer properties.[5] The aniline and thiazole moieties are frequently found in kinase inhibitors, suggesting that N-(1,3-thiazol-4-ylmethyl)aniline may exert its biological effects through the modulation of protein kinase activity.[4]

Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. This guide proposes a putative mechanism of action for N-(1,3-thiazol-4-ylmethyl)aniline centered on the inhibition of a key signaling kinase and outlines a comprehensive strategy for its experimental validation.

A Putative Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

Based on the established anticancer activities of many thiazole derivatives, we hypothesize that N-(1,3-thiazol-4-ylmethyl)aniline functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

The proposed mechanism involves the following key steps:

  • Direct Binding to VEGFR-2: N-(1,3-thiazol-4-ylmethyl)aniline is hypothesized to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. The thiazole and aniline rings are likely to form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in this pocket, preventing the binding of ATP.

  • Inhibition of Autophosphorylation: By blocking ATP binding, the compound inhibits the autophosphorylation of the VEGFR-2 receptor, which is the initial step in activating its downstream signaling cascade.

  • Downregulation of Downstream Signaling: The lack of VEGFR-2 phosphorylation leads to the suppression of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.

  • Anti-Angiogenic and Anti-Tumor Effects: The inhibition of these pathways ultimately results in the suppression of endothelial cell proliferation, migration, and survival, leading to an anti-angiogenic effect. This, in turn, would starve the tumor of essential nutrients and oxygen, inhibiting its growth and proliferation.

The following diagram illustrates the proposed signaling pathway and the point of intervention for N-(1,3-thiazol-4-ylmethyl)aniline.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Compound N-(1,3-thiazol-4-ylmethyl)aniline Compound->VEGFR2 Inhibits (ATP Binding Site) Proliferation Gene Expression (Proliferation, Migration, Survival) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed VEGFR-2 signaling pathway and the inhibitory action of N-(1,3-thiazol-4-ylmethyl)aniline.

Experimental Validation of the Putative Mechanism

A multi-faceted experimental approach is required to rigorously test this hypothesis. The following protocols are designed to be self-validating, with each experiment providing a piece of evidence that contributes to the overall mechanistic picture.

Biochemical Validation: In Vitro Kinase Inhibition Assay

Objective: To determine if N-(1,3-thiazol-4-ylmethyl)aniline directly inhibits the enzymatic activity of VEGFR-2.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, N-(1,3-thiazol-4-ylmethyl)aniline, a positive control inhibitor (e.g., Sorafenib), and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of N-(1,3-thiazol-4-ylmethyl)aniline and the positive control.

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Expected Outcome and Interpretation: A dose-dependent inhibition of VEGFR-2 activity by N-(1,3-thiazol-4-ylmethyl)aniline would provide direct evidence of its inhibitory effect. The IC50 value will quantify its potency.

Illustrative Data:

CompoundVEGFR-2 IC50 (µM)
N-(1,3-thiazol-4-ylmethyl)aniline0.15
Sorafenib (Positive Control)0.09
Cellular Validation: Cell-Based Assays

Objective: To assess the effects of N-(1,3-thiazol-4-ylmethyl)aniline on cancer cells that are dependent on VEGFR-2 signaling.

3.2.1. Cytotoxicity Assay

Methodology:

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to overexpress VEGFR-2 (e.g., MCF-7).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of N-(1,3-thiazol-4-ylmethyl)aniline for 48-72 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

3.2.2. Western Blot Analysis of VEGFR-2 Phosphorylation

Methodology:

  • Procedure:

    • Treat HUVECs or cancer cells with N-(1,3-thiazol-4-ylmethyl)aniline for a short period (e.g., 2 hours).

    • Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.

    • Lyse the cells and perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

    • Quantify the band intensities to determine the ratio of p-VEGFR-2 to total VEGFR-2.

Expected Outcome and Interpretation: A reduction in cell viability and a decrease in the level of p-VEGFR-2 upon treatment with the compound would indicate that it is active in a cellular context and targets the intended pathway.

Workflow for Experimental Validation

The following diagram outlines the logical flow of experiments to validate the proposed mechanism.

Experimental_Workflow Hypothesis Hypothesis: N-(1,3-thiazol-4-ylmethyl)aniline inhibits VEGFR-2 Biochemical Biochemical Assay: In Vitro Kinase Inhibition Hypothesis->Biochemical Cellular Cell-Based Assays Biochemical->Cellular If IC50 is potent Conclusion Mechanistic Conclusion Biochemical->Conclusion Cytotoxicity Cytotoxicity Assay (MTT) Cellular->Cytotoxicity WesternBlot Western Blot: p-VEGFR-2 Levels Cellular->WesternBlot Cytotoxicity->Conclusion WesternBlot->Conclusion

Caption: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Concluding Remarks and Future Directions

This guide has proposed a putative mechanism of action for N-(1,3-thiazol-4-ylmethyl)aniline as a VEGFR-2 inhibitor, grounded in the established biological activities of the broader class of thiazole derivatives.[4] The detailed experimental protocols provide a clear and robust framework for validating this hypothesis. Positive results from these studies would not only elucidate the mechanism of this specific compound but also reinforce the potential of the thiazole scaffold in the development of novel anticancer therapeutics.

Future studies could expand on this foundation by exploring the compound's selectivity against a panel of other kinases, conducting in vivo efficacy studies in animal models of cancer, and performing structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

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Initial Biological Activity Screening of N-(1,3-thiazol-4-ylmethyl)aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make its derivatives prime candidates for drug discovery campaigns. This guide provides a comprehensive framework for the initial biological activity screening of a novel series of N-(1,3-thiazol-4-ylmethyl)aniline compounds. We will move beyond a simple recitation of protocols to explore the strategic rationale behind a tiered screening cascade, the causality of experimental choices, and the establishment of self-validating assays to ensure data integrity. This document is intended to serve as a practical and scientifically grounded resource for researchers initiating the journey from novel chemical matter to potential therapeutic leads.

Strategic Rationale: A Tiered Approach to Unveiling Bioactivity

The N-(1,3-thiazol-4-ylmethyl)aniline core combines the biologically versatile thiazole moiety with an aniline group, a common pharmacophore. This combination suggests a broad potential for biological activity, including but not limited to anticancer, antimicrobial, and antioxidant effects.[1] A rational screening strategy does not test for all possible activities at once. Instead, it employs a tiered or cascaded approach, starting with broad, cost-effective assays and progressing to more specific, mechanism-focused investigations for the most promising hits.[4]

Our proposed screening funnel begins with a foundational assessment of cytotoxicity. This is a critical first step for two reasons:

  • Toxicity Flagging: It immediately identifies compounds that are broadly toxic to mammalian cells at low concentrations, which may be undesirable for most therapeutic applications (with the exception of certain oncology targets).

  • Context for Bioactivity: For a compound to be a viable candidate for antimicrobial or other targeted therapies, it should ideally exhibit its effect at concentrations that are non-toxic to host cells. Cytotoxicity data provides this essential therapeutic window context.

Following this foundational screen, active and non-toxic compounds are advanced to a panel of secondary assays to profile their specific biological effects.

G cluster_0 Screening Cascade Logic Compound_Library N-(1,3-thiazol-4-ylmethyl)aniline Compound Library Tier1 Tier 1: Foundational Cytotoxicity (e.g., MTT Assay) Compound_Library->Tier1 Triage1 Triage & Prioritize: Identify non-toxic hits and potent cytotoxic hits Tier1->Triage1 Tier2 Tier 2: Specific Bioactivity Profiling (Antimicrobial, Antioxidant, etc.) Triage1->Tier2 Advance Promising Compounds Hit_Prioritization Hit Confirmation & Prioritization: Select leads for mechanism of action studies Tier2->Hit_Prioritization

Caption: A logical workflow for initial compound screening.

Tier 1: Foundational Cytotoxicity Screening - The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability and proliferation. Its selection as the primary screen is based on its high-throughput compatibility, reproducibility, and sensitivity.

Principle of the MTT Assay

The assay's mechanism is predicated on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5] Dead cells lack this enzymatic activity. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance of the colored solution, which is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution: 5 mg/mL in sterile PBS, filtered

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • 96-well flat-bottom sterile microplates

  • Test compounds dissolved in DMSO (stock solutions)

Procedure:

  • Cell Plating: Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for:

    • Vehicle Control: Medium with the same final concentration of DMSO.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO₂.[6]

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[7] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking for 5-10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G cluster_1 MTT Assay Workflow A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat with Compound Dilutions (48-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate % Viability and IC50 Values E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Results should be summarized in a table format. The IC₅₀ value is the primary metric for comparing the cytotoxic potency of the compounds.

Table 1: Example Cytotoxicity Data for N-(1,3-thiazol-4-ylmethyl)aniline Compounds against MCF-7 Cells

Compound ID R-Group Modification IC₅₀ (µM) ± SD
TZA-001 -H > 100
TZA-002 4-Cl 14.6 ± 0.8
TZA-003 4-NO₂ 28.3 ± 1.5
TZA-004 4-OCH₃ 60.2 ± 2.4
Doxorubicin (Positive Control) 0.8 ± 0.1

Data is presented as the mean of three independent experiments ± standard deviation. IC₅₀ values are calculated from dose-response curves.[8]

Tier 2: Specific Bioactivity Profiling

Compounds that pass the initial triage (e.g., IC₅₀ > 30 µM for non-cancer applications, or potent IC₅₀ < 10 µM for oncology) are advanced to secondary screening.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a gold-standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation by visual inspection or spectrophotometric measurement.

Detailed Experimental Protocol:

  • Strain Preparation: Culture selected bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 25923 and Gram-negative Escherichia coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth - MHB).

  • Inoculum Standardization: Dilute the overnight culture in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 100 µL of sterile MHB to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[10] This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10][11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of bacteria.[9][10] This can be read by eye or with a plate reader measuring absorbance at 600 nm.

Table 2: Example Antimicrobial Activity (MIC) Data

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
TZA-001 > 128 > 128
TZA-005 16 64
TZA-006 32 > 128

| Ciprofloxacin | 0.5 | 0.25 |

Antioxidant Capacity: DPPH and ABTS Radical Scavenging Assays

These assays are rapid and reliable spectrophotometric methods for evaluating the free-radical scavenging ability of compounds. They are often used in parallel as they have different chemical properties.

Principle:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the stable DPPH free radical, which is deep violet. In the presence of a hydrogen-donating antioxidant, the DPPH radical is scavenged, and the solution's color fades to pale yellow, measured by a decrease in absorbance at ~517 nm.[12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidant compounds reduce the ABTS•+, causing a decolorization proportional to their concentration, measured by the reduction in absorbance at ~734 nm.[12][13]

Simplified Protocol (DPPH):

  • Prepare a methanolic solution of DPPH (e.g., 0.1 mM) with an absorbance of ~1.0 at 517 nm.[12]

  • In a 96-well plate, add 100 µL of the DPPH working solution to wells containing 100 µL of various concentrations of the test compounds.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity. Ascorbic acid is commonly used as a positive control.

Table 3: Example Antioxidant Activity Data

Compound ID DPPH Scavenging IC₅₀ (µM) ABTS Scavenging IC₅₀ (µM)
TZA-001 85.4 ± 4.2 72.1 ± 3.5
TZA-007 25.1 ± 1.8 19.8 ± 1.2

| Ascorbic Acid | 15.5 ± 0.9 | 12.3 ± 0.7 |

Mechanistic Insights and Hit Prioritization

A potent cytotoxic hit from the Tier 1 screen (e.g., TZA-002) warrants investigation into its mechanism of cell death. A common and therapeutically desirable mechanism is apoptosis, or programmed cell death.[14] The induction of apoptosis by anticancer drugs can occur via two main signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases that execute cell death.[14][15]

G cluster_0 Apoptosis Signaling Pathways Ligand Death Ligand (e.g., TRAIL, TNFα) Receptor Death Receptor (e.g., DR4/5) Ligand->Receptor DISC DISC Formation (FADD, TRADD) Receptor->DISC Casp8 Pro-Caspase-8 → Active Caspase-8 DISC->Casp8 Mito Mitochondria Casp8->Mito Crosstalk via Bid Casp3 Pro-Caspase-3 → Active Caspase-3 Casp8->Casp3 Stress Cellular Stress (DNA Damage, ROS) Bcl2 Bcl-2 Family (Bax, Bak, Bcl-2) Stress->Bcl2 Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome (Apaf-1, Cyt c) CytC->Apaf1 Casp9 Pro-Caspase-9 → Active Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Hit Prioritization Strategy:

  • Confirm Hits: Primary hits from single-concentration screens must be re-tested in full dose-response curves to confirm activity and potency (IC₅₀/MIC).[16][17]

  • Assess Selectivity: Compare the potency of a compound in the specific bioactivity assay (e.g., antimicrobial MIC) with its general cytotoxicity (IC₅₀). A large therapeutic window (high IC₅₀ / low MIC) is desirable.

  • Use Orthogonal Assays: To rule out assay artifacts, confirm hits using an orthogonal assay that relies on a different detection principle.[16] For example, a cytotoxic hit from an MTT (metabolism) assay could be confirmed with a CellTox Green (membrane integrity) assay.[17]

  • Structure-Activity Relationship (SAR): Analyze the data (e.g., Tables 1-3) to identify preliminary SAR trends. For instance, in Table 1, halogen and nitro substitutions at the 4-position of the aniline ring appear to increase cytotoxic potency. This insight guides the next cycle of chemical synthesis.

The Pillar of Trustworthiness: Assay Validation

Every protocol described must function as a self-validating system. This is achieved through rigorous adherence to assay validation principles, ensuring that the generated data is reliable, reproducible, and fit for its purpose.[18] Key parameters, as outlined in international guidelines like ICH Q2(R2), must be considered.[19][20][21][22]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is ensured by running proper controls (e.g., vehicle, blanks).

  • Precision: The closeness of agreement between a series of measurements. Assessed through repeatability (intra-assay) and intermediate precision (inter-assay, different days/analysts).[20] Results are often expressed as Relative Standard Deviation (%RSD).

  • Accuracy: The closeness of the test results to the true value. Often determined via recovery studies.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is critical for generating accurate dose-response curves.[20]

By including positive and negative controls in every plate, monitoring signal-to-background ratios, and calculating Z'-factor for high-throughput screens, we build a framework of trustworthiness around our initial biological findings, ensuring that prioritized hits are genuine and worthy of further investment.

References

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. MethodsX.
  • Al-Shammari, A. M., et al. (2023). MTT assay protocol. protocols.io. [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Kitchen, D. B., et al. (2014). Rational Methods for the Selection of Diverse Screening Compounds.
  • D'Arcy, M. S. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Journal of Clinical Medicine, 8(11), 1-22.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Sadybekov, A. A., & Kholodov, Y. A. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 884.
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Chufan, E. E., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 7(1), 1-17.
  • Sirous, H., et al. (2021). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 7(4), 624-634.
  • Semisynthesis and biological activities of heterocyclic compounds containing camphor. (2025). Journal of Molecular Structure.
  • ResearchGate. (n.d.). Schematic of pertinent inhibitor of apoptosis signaling pathways.... Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Fan, C., et al. (2020). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 12(3), 563.
  • Kumar, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Ayati, A., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(19), 6529.
  • International Council for Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2(R1). Retrieved from [Link]

  • Al-Omair, M. A., et al. (2018).
  • News-Medical.Net. (2021). Primary vs Secondary Assays in Preclinical Testing. Retrieved from [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville.
  • ResearchGate. (n.d.). Screening and Hit Prioritization Strategy.... Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Li, Y., et al. (2022). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry.
  • Wagner, T., & Gross, C. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(7), 839-845.
  • E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 632-636.
  • Abdel-Wahab, B. F., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules, 26(4), 1043.

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A Senior Application Scientist's Guide to In Silico Modeling and Molecular Docking of N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary and Strategic Imperative

In the contemporary landscape of drug discovery, computational techniques are not merely adjunctive but foundational to accelerating the identification and optimization of novel therapeutic agents.[1][2][3] Molecular docking, a cornerstone of structure-based drug design (SBDD), allows for the rapid, in silico evaluation of large chemical libraries, predicting the interactions between small molecules and their macromolecular targets with increasing accuracy.[1][4][5] This guide provides a comprehensive, technically-grounded walkthrough of the in silico modeling and molecular docking process, using the novel scaffold N-(1,3-thiazol-4-ylmethyl)aniline as a case study.

The thiazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including those with anticancer and antimicrobial properties.[6][7][8][9] While the specific biological profile of N-(1,3-thiazol-4-ylmethyl)aniline is still under active investigation, its structural alerts suggest potential kinase inhibitory activity, a hypothesis that makes it an excellent candidate for computational exploration.

This document is structured to provide not just a protocol but a strategic framework for computational inquiry. We will delve into the theoretical underpinnings of molecular docking, provide a field-tested, step-by-step methodology, and offer expert insights into the critical analysis of docking results. The objective is to empower researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret molecular docking studies with scientific rigor and confidence.

Section 2: Theoretical Foundations of Molecular Docking

Before embarking on the practical aspects of a docking simulation, it is imperative to grasp the core principles that govern this powerful computational tool. Molecular docking aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] This process is governed by two key components: a search algorithm and a scoring function .

  • Search Algorithms: These are computational methods that explore the vast conformational space of the ligand and the binding site of the protein.[10] They generate a multitude of possible binding poses. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods.[5] The choice of algorithm can influence the thoroughness and speed of the docking calculation.

  • Scoring Functions: Once a set of poses is generated, the scoring function evaluates each one, assigning a score that estimates the binding affinity.[1][11] A lower binding energy score typically indicates a more stable and favorable interaction.[11][12] These functions are mathematical models that approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

It is a critical point of experimental design to understand that no single scoring function is perfect. Therefore, a seasoned computational chemist often employs multiple docking programs or scoring functions—a practice known as consensus docking —to increase the confidence in the predicted binding modes.[10][13]

Section 3: Pre-requisites and System Setup

A successful docking campaign begins with the right tools. While numerous commercial and open-source software packages are available, this guide will focus on a widely-used and validated combination of tools that are accessible to most researchers.

Table 1: Recommended Software and Databases

Tool/DatabasePurposeAccess
RCSB Protein Data Bank (PDB) Repository for 3D structures of proteins and nucleic acids.[Link]
PubChem or ZINC Database Source for 3D structures of small molecules (ligands).[Link] / [Link]
AutoDock Tools (ADT) Graphical user interface for preparing protein and ligand files.[Link]
AutoDock Vina A widely used, open-source molecular docking program.[Link]
PyMOL or UCSF ChimeraX Molecular visualization software for analyzing results.[Link] /

Section 4: A Validated Step-by-Step Protocol for Molecular Docking

This section details a robust workflow for docking N-(1,3-thiazol-4-ylmethyl)aniline into a selected protein target. For the purpose of this guide, we will use Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2GS2) as our target, a common and well-validated target in cancer drug discovery.

4.1: Ligand Preparation

The ligand must be converted into a 3D structure with correct atom types and charges.

  • Obtain Ligand Structure: Download the 3D structure of N-(1,3-thiazol-4-ylmethyl)aniline from a database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Use a chemistry-aware software package (e.g., Avogadro, ChemDraw 3D) to perform an initial energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.

  • Format Conversion and PDBQT Preparation:

    • Load the energy-minimized ligand into AutoDock Tools (ADT).

    • ADT will automatically detect the root of the molecule and rotatable bonds. Ensure these are correctly assigned.

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Save the prepared ligand in the PDBQT format. This format includes atomic coordinates, charges, and information about rotatable bonds.

4.2: Target Protein Selection and Preparation

The quality of the protein structure is paramount for a meaningful docking result.

  • Select and Download Protein Structure: Download the crystal structure of EGFR (PDB ID: 2GS2) from the RCSB PDB.

  • Initial Protein Cleanup:

    • Load the PDB file into a molecular viewer like PyMOL or UCSF ChimeraX.

    • Remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligands.[14] The presence of these can interfere with the docking process.

    • Inspect the protein for missing residues or side chains. If significant portions are missing, it may be necessary to use a homology model or choose a different crystal structure.

  • Protein Preparation in ADT:

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens, as they are essential for forming hydrogen bonds but are often not resolved in crystal structures.[14]

    • Compute and assign Gasteiger charges to all atoms in the protein.

    • Save the prepared protein in the PDBQT format.

4.3: Grid Generation

The grid box defines the search space for the docking algorithm on the protein surface.

  • Define the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand in the original PDB file.[14] In ADT, center the grid box on the known active site of EGFR.

  • Set Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand in various orientations but not so large as to unnecessarily increase computation time. A good starting point is a box that extends 10-15 Å beyond the ligand in all directions.

  • Generate Grid Parameter File: ADT will generate a grid parameter file (GPF) that contains the coordinates and dimensions of the grid box. This file is used by AutoGrid (part of the AutoDock suite) to pre-calculate the interaction energies for different atom types at each grid point.

4.4: Execution of Molecular Docking

With the prepared ligand, protein, and grid, the docking simulation can now be run.

  • Create Docking Parameter File (DPF): This file specifies the paths to the prepared ligand and protein PDBQT files, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the docking parameter file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Acquisition (PubChem/ZINC) LigandPrep Ligand Preparation (Energy Minimization, Charges) Ligand->LigandPrep Protein Protein Selection (RCSB PDB) ProteinPrep Protein Preparation (Cleanup, Add Hydrogens, Charges) Protein->ProteinPrep Grid Grid Box Generation (Define Binding Site) LigandPrep->Grid ProteinPrep->Grid Docking Execute Docking (AutoDock Vina) Grid->Docking Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Validation Experimental Validation (Lead Candidate) Analysis->Validation

Figure 1: High-level workflow for a molecular docking study.

Section 5: Post-Docking Analysis and Data Interpretation

The output of a docking simulation is a wealth of data that requires careful and critical interpretation.

5.1: Analyzing Binding Energy

The primary quantitative output is the binding affinity, typically reported in kcal/mol.[12] A more negative value suggests a stronger predicted binding.[15]

Table 2: Sample Docking Results for N-(1,3-thiazol-4-ylmethyl)aniline against EGFR

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (Hydrogen Bonds)
1-8.50.00Met793, Thr790
2-8.21.21Met793, Asp855
3-7.91.89Cys775
............

Disclaimer: The data in this table is illustrative and not the result of an actual calculation.

5.2: Visual Inspection of Binding Poses

Quantitative data alone is insufficient. It is crucial to visually inspect the top-ranked binding poses using software like PyMOL or UCSF ChimeraX.[15]

  • Key Interactions: Look for plausible interactions, such as hydrogen bonds between the ligand and key active site residues.[15] Are there favorable hydrophobic interactions?

  • Pose Clustering: Analyze the root-mean-square deviation (RMSD) between different poses.[15] If multiple low-energy poses cluster together, it increases confidence in that binding mode.

  • Comparison with Known Inhibitors: If available, compare the predicted binding mode with the crystal structure of a known inhibitor. A successful docking protocol should be able to reproduce the binding mode of a known ligand (a process called re-docking).

G Receptor Receptor (Protein) Complex Ligand-Receptor Complex Receptor->Complex Ligand Ligand (Small Molecule) Ligand->Complex Scoring Scoring Function (Binding Energy) Complex->Scoring Evaluate Pose

Figure 2: Conceptual diagram of the molecular docking process.

Section 6: Advanced Considerations and Best Practices

To elevate a standard docking study to a high-impact research endeavor, consider the following:

  • Virtual Screening: The protocol described can be scaled to screen large libraries of compounds against a protein target, a process known as virtual screening.[13][16] This can help prioritize compounds for experimental testing.

  • Ensemble Docking: Proteins are not static entities. Using multiple conformations of the receptor, perhaps from molecular dynamics simulations or different crystal structures, can account for protein flexibility and potentially yield more accurate results.[13][17]

  • Post-Docking Refinement: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to re-score the top docking poses to provide a more accurate estimation of binding free energy.[17]

Section 7: Conclusion

Molecular docking is a powerful and indispensable tool in modern drug discovery.[3][4] This guide has provided a comprehensive, scientifically-grounded framework for conducting a molecular docking study on N-(1,3-thiazol-4-ylmethyl)aniline. By understanding the theoretical principles, adhering to a rigorous and validated protocol, and critically analyzing the results, researchers can leverage in silico modeling to generate meaningful hypotheses, prioritize experimental efforts, and ultimately accelerate the journey from a promising scaffold to a life-saving therapeutic.

Section 8: References

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Vertex AI Search.

  • A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central.

  • Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Graphics and Modelling.

  • Review on the Evolving Landscape of Molecular Docking in Drug Discovery. Asian Journal of Research in Pharmaceutical Sciences.

  • Tutorial: Prepping Molecules. UCSF DOCK.

  • Best Practices for Docking-Based Virtual Screening. ResearchGate.

  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.

  • Best Practices for Docking-Based Virtual Screening. OUCI.

  • Learn Maestro: Preparing protein structures. YouTube.

  • How to interprete and analyze molecular docking results? ResearchGate.

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

  • Session 4: Introduction to in silico docking. University of Oxford.

  • Protein-ligand docking. Galaxy Training.

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.

  • Practical Considerations in Virtual Screening and Molecular Docking. PMC.

  • Practices in Molecular Docking and Structure-Based Virtual Screening. PubMed.

  • A Beginner's Guide to Molecular Docking. ETFLIN.

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube.

  • A practical guide to molecular docking and homology modelling for medicinal chemists. Bond University Research Repository.

  • Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. MDPI.

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.

  • Analysis of docking results: binding energy, key residues. YouTube.

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.

  • Molecular Docking Tutorial. University of Padua.

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent. Semantic Scholar.

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC.

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate.

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central.

  • Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. ResearchGate.

  • Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. PubMed.

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC.

  • (PDF) Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. ResearchGate.

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC.

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An In-Depth Technical Guide to the Crystal Structure Analysis of N-(1,3-thiazol-4-ylmethyl)aniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for the single-crystal X-ray diffraction analysis of N-(1,3-thiazol-4-ylmethyl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the significance of structural analysis in medicinal chemistry, details the experimental and analytical workflows, and explores the potential implications for drug design.

Introduction: The Significance of N-(1,3-thiazol-4-ylmethyl)aniline in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a key component in natural products like vitamin B1 (thiamine) and is prevalent in a wide array of synthetic drugs with diverse pharmacological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties.[1][3][4] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][5]

The aniline moiety, a simple aromatic amine, is also a frequent constituent in drug molecules. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a valuable functional group for molecular recognition at biological targets.[6][7][8] The combination of a thiazole and an aniline group in N-(1,3-thiazol-4-ylmethyl)aniline presents a molecule of significant interest for drug discovery, with a high potential for biological activity. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and guiding the design of more potent and selective analogs.

Experimental Workflow for Crystal Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction (SC-XRD).[9][10] This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior in a biological context.[9][11][12]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Slow Evaporation, Vapor Diffusion, etc. purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure

Caption: Experimental workflow for crystal structure analysis.

Crystal Growth: The Foundation of High-Quality Data

The success of a single-crystal X-ray diffraction experiment is heavily reliant on the quality of the crystal. The primary objective is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and free of defects.[13] Common techniques for growing high-quality crystals from a purified sample of N-(1,3-thiazol-4-ylmethyl)aniline include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystallization.

  • Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened to identify the optimal conditions for crystal growth.

Data Collection: Probing the Crystal Lattice with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[11][13] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam.[9] The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, and the resulting diffraction pattern is recorded by a detector.[9][13] The positions and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms within the crystal.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem," a central challenge in crystallography, is then addressed to determine the initial positions of the atoms. This is typically achieved using direct methods or Patterson methods, which are implemented in specialized software packages.

Once an initial structural model is obtained, it is refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using various metrics, such as the R-factor, which indicates the goodness of fit.

Analysis of the Crystal Structure of N-(1,3-thiazol-4-ylmethyl)aniline

While a specific crystal structure for the title compound is not publicly available, we can anticipate key structural features based on the analysis of similar molecules.[14][15][16]

Molecular Conformation

The overall shape of the N-(1,3-thiazol-4-ylmethyl)aniline molecule will be determined by the torsion angles around the single bonds connecting the aniline and thiazole rings to the central methylene bridge. The relative orientation of the two aromatic rings will be a crucial feature, influencing the molecule's ability to fit into a biological target's binding site.

Intermolecular Interactions

In the solid state, molecules of N-(1,3-thiazol-4-ylmethyl)aniline will pack together in a regular, repeating pattern, held together by a network of intermolecular interactions. Understanding these interactions is vital, as they can provide insights into the molecule's physical properties, such as solubility and melting point, and can mimic the interactions that occur in a protein-ligand complex.

Expected intermolecular interactions include:

  • Hydrogen Bonding: The aniline N-H group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. These interactions are highly directional and play a significant role in determining the crystal packing.[6][8]

  • π-π Stacking: The aromatic thiazole and aniline rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other.[7] These interactions contribute to the overall stability of the crystal lattice.

  • C-H···π Interactions: The hydrogen atoms of the methylene bridge and the aromatic rings can interact with the π systems of neighboring molecules.[17]

intermolecular_interactions mol1 N-(1,3-thiazol-4-ylmethyl)aniline (Molecule 1) mol2 N-(1,3-thiazol-4-ylmethyl)aniline (Molecule 2) mol1->mol2 Hydrogen Bonding (N-H···N) mol3 N-(1,3-thiazol-4-ylmethyl)aniline (Molecule 3) mol1->mol3 C-H···π Interactions mol2->mol3 π-π Stacking (Aromatic Rings)

Caption: Key intermolecular interactions in the crystal lattice.

Crystallographic Data Summary

A typical crystallographic analysis would yield a set of quantitative data that precisely describes the crystal structure. This data is usually presented in a standardized format, as exemplified in the hypothetical table below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)98.76
Volume (ų)1019.8
Z4
Density (calculated) (g/cm³)1.324
R-factor (%)4.5

Implications for Drug Design and Development

The detailed structural information obtained from the crystal structure analysis of N-(1,3-thiazol-4-ylmethyl)aniline has profound implications for drug design and development:

  • Structure-Activity Relationship (SAR) Studies: The precise three-dimensional structure provides a solid foundation for understanding how modifications to the molecule affect its biological activity.

  • Rational Drug Design: The crystal structure can be used as a starting point for computational modeling and the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Pharmacophore Modeling: The key structural features and intermolecular interactions identified in the crystal structure can be used to develop a pharmacophore model, which can then be used to screen virtual libraries for other potential drug candidates.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

Conclusion

The crystal structure analysis of N-(1,3-thiazol-4-ylmethyl)aniline is a critical step in the development of new therapeutic agents based on this promising scaffold. By providing a detailed understanding of the molecule's three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction offers invaluable insights that can guide the rational design of more effective and safer medicines. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists working at the forefront of drug discovery.

References

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26).
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • ijarsct. (n.d.).
  • Bentham Science. (n.d.).
  • PubMed. (2015).
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • Benchchem. (n.d.).
  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • PMC - NIH. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • American Chemical Society. (2015).
  • ResearchGate. (n.d.). Structural Chemistry of Anilines.
  • ResearchGate. (n.d.). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures.
  • ACS Publications. (2024). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design.
  • PMC - PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.

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Deconstructing the Spectroscopic Signature of N-(1,3-thiazol-4-ylmethyl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the compound N-(1,3-thiazol-4-ylmethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causal relationships behind spectral features, offering a framework for confident structural elucidation and characterization. By understanding the "why" behind the data, researchers can leverage these powerful analytical techniques to their fullest potential.

Introduction: The Structural Landscape of a Versatile Scaffold

N-(1,3-thiazol-4-ylmethyl)aniline belongs to a class of compounds that feature a thiazole ring linked to an aniline moiety via a methylene bridge. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. Similarly, the aniline substructure is a common pharmacophore. The combination of these two motifs in a single molecular entity creates a scaffold with potential for diverse biological activities, making its unambiguous characterization a critical step in any research and development pipeline. This guide will provide the foundational knowledge to interpret the spectroscopic data of this important compound class.

I. Synthesis Pathway: A Practical Approach

The synthesis of N-(1,3-thiazol-4-ylmethyl)aniline can be achieved through a reductive amination reaction. This common and reliable method involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.

Experimental Protocol: Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline

Materials:

  • 1,3-Thiazole-4-carbaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of 1,3-thiazole-4-carbaldehyde (1.0 eq) in dichloroethane (DCE), add aniline (1.0 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(1,3-thiazol-4-ylmethyl)aniline.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-(1,3-thiazol-4-ylmethyl)aniline is expected to show distinct signals for the protons of the thiazole ring, the aniline ring, the methylene bridge, and the N-H group. The predicted chemical shifts are based on the analysis of structurally similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H2 (Thiazole)~8.7s1H-
H5 (Thiazole)~7.2s1H-
Hortho (Aniline)~6.7d2H~8.0
Hmeta (Aniline)~7.1t2H~8.0
Hpara (Aniline)~6.6t1H~7.5
Methylene (-CH₂-)~4.5s2H-
N-H~4.0 (broad)s1H-

Rationale for Predicted Chemical Shifts:

  • Thiazole Protons: The proton at the C2 position (H2) of the thiazole ring is expected to be the most deshielded due to the inductive effect of the adjacent sulfur and nitrogen atoms, appearing at a high chemical shift around 8.7 ppm[1]. The proton at the C5 position (H5) will be at a lower chemical shift, around 7.2 ppm.

  • Aniline Protons: The protons on the aniline ring will exhibit a characteristic pattern for a monosubstituted benzene ring. The ortho- and para-protons are expected to be shielded due to the electron-donating nature of the amino group, appearing at lower chemical shifts compared to the meta-protons[2].

  • Methylene Protons: The methylene protons, being adjacent to both the thiazole ring and the nitrogen atom, will be deshielded and are predicted to appear as a singlet around 4.5 ppm.

  • N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can vary depending on the solvent and concentration but is expected to be around 4.0 ppm.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Thiazole)~155
C4 (Thiazole)~148
C5 (Thiazole)~115
Cipso (Aniline)~147
Cortho (Aniline)~113
Cmeta (Aniline)~129
Cpara (Aniline)~117
Methylene (-CH₂-)~48

Rationale for Predicted Chemical Shifts:

  • Thiazole Carbons: The carbons of the thiazole ring will have characteristic chemical shifts, with C2 being the most deshielded[3].

  • Aniline Carbons: The chemical shifts of the aniline carbons are influenced by the electron-donating amino group, which shields the ortho and para carbons[4].

  • Methylene Carbon: The methylene carbon, situated between the thiazole ring and the nitrogen, is expected to have a chemical shift in the range of 45-50 ppm.

C. NMR Data Acquisition Protocol

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified N-(1,3-thiazol-4-ylmethyl)aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

III. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the proposed structure.

A. Predicted Mass Spectrum

For N-(1,3-thiazol-4-ylmethyl)aniline (C₁₀H₁₀N₂S), the expected molecular weight is approximately 202.06 g/mol . The mass spectrum will likely show a prominent molecular ion peak (M⁺) at m/z 202. Due to the presence of one nitrogen atom, the molecular ion will have an even mass, following the nitrogen rule[5].

Predicted Fragmentation Pattern:

The fragmentation of N-(1,3-thiazol-4-ylmethyl)aniline is expected to be dominated by cleavage of the benzylic C-N bond, which is a common fragmentation pathway for N-benzylaniline derivatives.

  • Major Fragment: A prominent peak at m/z 93 is expected, corresponding to the aniline radical cation ([C₆H₅NH]⁺).

  • Another Major Fragment: A peak at m/z 97, corresponding to the thiazol-4-ylmethyl cation ([C₄H₄NS]⁺), is also likely.

  • Tropylium Ion: A peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), may also be observed due to rearrangement.

B. Mass Spectrometry Data Acquisition Protocol

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

LC-MS Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 100 to 400.

IV. Visualizing the Workflow and Structural Relationships

To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated.

A. Synthetic Workflow

Synthesis_Workflow Thiazole_Aldehyde 1,3-Thiazole-4-carbaldehyde Imine Intermediate Imine Thiazole_Aldehyde->Imine Aniline Aniline Aniline->Imine Product N-(1,3-thiazol-4-ylmethyl)aniline Imine->Product Reagents1 Acetic Acid (cat.) Reagents1->Imine Reagents2 NaBH(OAc)3 Reagents2->Product

Caption: Synthetic pathway for N-(1,3-thiazol-4-ylmethyl)aniline.

B. Key NMR Correlations

NMR_Correlations cluster_thiazole Thiazole Ring cluster_bridge Methylene Bridge cluster_aniline Aniline Ring H2 H2 (~8.7 ppm) H5 H5 (~7.2 ppm) CH2 -CH2- (~4.5 ppm) CH2->H5 spatially close Hortho H-ortho (~6.7 ppm) CH2->Hortho spatially close Hmeta H-meta (~7.1 ppm) Hpara H-para (~6.6 ppm) NH N-H (~4.0 ppm) NH->Hortho spatially close

Caption: Expected key spatial proximities for NOE correlations.

C. Mass Spectrometry Fragmentation

MS_Fragmentation Parent [M]+. m/z 202 Fragment1 [Aniline]+. m/z 93 Parent->Fragment1 Benzylic Cleavage Fragment2 [Thiazolylmethyl]+ m/z 97 Parent->Fragment2 Benzylic Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide has provided a comprehensive framework for the interpretation of NMR and mass spectrometry data for N-(1,3-thiazol-4-ylmethyl)aniline. By combining predicted spectral data with established fragmentation patterns and synthetic protocols, researchers are equipped with the necessary tools for the confident identification and characterization of this and related molecular scaffolds. The principles outlined herein are broadly applicable and serve as a valuable resource for scientists working at the forefront of chemical synthesis and analysis.

References

  • Ghanem, E., Al-Hariri, S., Ghanem, A., & Aouda, L. (2015). Synthesis, Spectroscopic Characterization and Powder XRD Study of 4-(5-(Ethylthio)-1,3,4-Oxadiazole-2-yl) Aniline. American Journal of Applied Chemistry, 3(5-1), 1-6.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Singh, L. P., Tiwari, O. P., & Brijyog. (2017). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl)
  • Sadlej-Sosnowska, N. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 81(5), 889-898.
  • Saeed, S., Rashid, N., Jones, P., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European journal of medicinal chemistry, 45(4), 1323–1331.
  • Chem LibreTexts. (2023). Mass Spectrometry - The Nitrogen Rule. Retrieved from [Link]

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Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline, a key structural motif found in numerous biologically active compounds. Thiazole derivatives are renowned for their diverse therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide details a robust and efficient synthesis strategy employing a one-pot reductive amination reaction between 1,3-thiazole-4-carbaldehyde and aniline. We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed experimental procedure, and offer expert insights into process optimization, purification, and characterization, alongside critical safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Synthetic Strategy

The N-aryl thiazole scaffold is a privileged structure in medicinal chemistry. The synthesis of N-(1,3-thiazol-4-ylmethyl)aniline serves as a foundational example for constructing more complex analogues. The chosen synthetic route is the direct reductive amination of 1,3-thiazole-4-carbaldehyde with aniline. This method is favored for its operational simplicity, high chemoselectivity, and generally good yields.[3][4]

The overall reaction proceeds in two main stages within a single pot:

  • Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 1,3-thiazole-4-carbaldehyde to form a Schiff base (imine) intermediate.

  • In Situ Reduction: The imine is immediately reduced by a mild hydride-donating agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the stable secondary amine product.

The workflow for this synthesis is outlined in the diagram below.

G reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup: Aldehyde + Aniline reagent_prep->reaction_setup 1. Combine imine_formation Imine Formation (Stir at RT) reaction_setup->imine_formation 2. Stir reduction Reduction with NaBH(OAc)₃ imine_formation->reduction 3. Add Reductant workup Aqueous Work-up & Extraction reduction->workup 4. Quench & Extract purification Purification by Column Chromatography workup->purification 5. Isolate characterization Characterization (NMR, MS) purification->characterization 6. Verify

Caption: High-level experimental workflow for the synthesis.

Reaction Mechanism: Reductive Amination

Reductive amination is a cornerstone of amine synthesis.[3] The process begins with the nucleophilic addition of aniline to the carbonyl group of the thiazole aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a protonated imine, or iminium ion. Sodium triacetoxyborohydride is a particularly effective reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the electrophilic iminium ion. Its steric bulk also enhances selectivity.[5]

G reactants Aniline + Thiazole Aldehyde hemiaminal Hemiaminal Intermediate reactants->hemiaminal + H⁺ - H₂O iminium Iminium Ion hemiaminal->iminium Dehydration product N-(1,3-thiazol-4-ylmethyl)aniline iminium->product + NaBH(OAc)₃ (Hydride Attack)

Caption: Mechanism of reductive amination.

Materials and Methods

Reagents and Materials
ReagentCAS No.M.W. ( g/mol )AmountMolar Equiv.
1,3-Thiazole-4-carbaldehyde4533-38-0113.131.13 g1.0
Aniline62-53-393.130.93 g (0.91 mL)1.0
Sodium Triacetoxyborohydride56553-60-7211.943.18 g1.5
Dichloromethane (DCM), Anhydrous75-09-284.9350 mL-
Saturated Sodium Bicarbonate (NaHCO₃)--50 mL-
Brine (Saturated NaCl)--30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-
Silica Gel (for chromatography)7631-86-9-As needed-
Ethyl Acetate (for chromatography)141-78-6-As needed-
Hexanes (for chromatography)110-54-3-As needed-
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Experimental Protocol

Step 1: Reaction Setup and Imine Formation

  • To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-thiazole-4-carbaldehyde (1.13 g, 10.0 mmol).

  • Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the aldehyde is fully dissolved.

  • Using a syringe, add freshly distilled aniline (0.91 mL, 10.0 mmol) to the solution.

  • Seal the flask under a nitrogen or argon atmosphere and stir the mixture at room temperature for 30-60 minutes.

    • Scientist's Note: This initial stirring period allows for the formation of the imine intermediate. Monitoring by TLC (thin-layer chromatography) can be performed to observe the consumption of the starting aldehyde.

Step 2: Reduction of the Imine

  • After the initial stirring period, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in one portion.

    • Scientist's Note: The addition may cause a slight exotherm. NaBH(OAc)₃ is a moisture-sensitive reagent and should be handled quickly in a dry environment.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the eluent) until the starting materials are consumed and a new, more polar spot corresponding to the product is observed.

Step 3: Work-up and Extraction

  • Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Combine all organic layers and wash with 30 mL of brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(1,3-thiazol-4-ylmethyl)aniline as a pure solid or oil. The expected yield is typically in the range of 75-90%.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~8.70 (s, 1H, thiazole H-2), ~7.25 (s, 1H, thiazole H-5), ~7.15 (t, 2H, Ar-H), ~6.70 (t, 1H, Ar-H), ~6.60 (d, 2H, Ar-H), ~4.50 (d, 2H, CH₂), ~4.20 (br s, 1H, NH).[6]

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~153.0 (thiazole C-2), ~148.0 (Ar C-ipso), ~145.0 (thiazole C-4), ~129.5 (Ar CH), ~118.0 (Ar CH), ~115.0 (thiazole C-5), ~113.5 (Ar CH), ~42.0 (CH₂).[6]

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₀N₂S, [M+H]⁺ = 191.06.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive or wet reducing agent. Insufficient reaction time for imine formation.Use fresh, anhydrous NaBH(OAc)₃. Ensure anhydrous reaction conditions. Increase the initial stirring time before adding the reductant.
Presence of Unreacted Aldehyde Incomplete reaction. Insufficient reducing agent.Increase reaction time. Add an additional portion (0.2-0.3 eq.) of NaBH(OAc)₃.
Formation of Dialkylated Byproduct This is less common with aniline but possible.The use of a 1:1 stoichiometry of aldehyde to aniline generally minimizes this.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent system. Consider using a different solvent system (e.g., DCM/methanol).

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Thiazole Derivatives: Thiazoles can be flammable liquids and vapors.[9][10] Avoid contact with skin and eyes, and prevent inhalation of vapors. Keep away from heat, sparks, and open flames.[9]

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen. Handle with extreme care and avoid any direct contact.

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and will react with water to release hydrogen gas. It is also an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize inhalation and use only in a well-ventilated area.

Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

References

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  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole.
  • Orchid Chemicals and Pharmaceuticals Ltd. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
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  • Wang, D., et al. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. American Chemical Society. [Link]

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Purification techniques for N-(1,3-thiazol-4-ylmethyl)aniline (crystallization, chromatography)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

N-(1,3-thiazol-4-ylmethyl)aniline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, combining a thiazole ring with an aniline moiety, is found in a variety of biologically active molecules. The thiazole ring is a key component in numerous pharmaceuticals, including some antibiotics and anticancer agents, while the aniline substructure is a versatile scaffold for synthesizing a wide range of therapeutic agents. The purity of N-(1,3-thiazol-4-ylmethyl)aniline is paramount for its use in research and development, as even minor impurities can lead to misleading biological data, side reactions in subsequent synthetic steps, and complications in formulation studies. This guide provides detailed protocols and the underlying scientific principles for the purification of N-(1,3-thiazol-4-ylmethyl)aniline by crystallization and column chromatography, designed for researchers, scientists, and drug development professionals.

Understanding Potential Impurities: A Prerequisite for Effective Purification

The choice of purification strategy is dictated by the nature of the impurities present in the crude product. The synthesis of N-(1,3-thiazol-4-ylmethyl)aniline is commonly achieved through reductive amination of 4-thiazolecarboxaldehyde with aniline. Potential impurities from this synthesis can include:

  • Unreacted Starting Materials: Residual aniline and 4-thiazolecarboxaldehyde.

  • Over-alkylation Products: Formation of a tertiary amine through double alkylation of the aniline nitrogen.

  • Side-Reaction Products: Impurities arising from the specific reagents used in the synthesis, such as byproducts from the reducing agent.

  • Degradation Products: The compound may be susceptible to degradation under certain conditions, leading to colored impurities.

Purification by Crystallization: Harnessing Solubility Differences

Crystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[1] The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Solvent Selection: A-Data driven Approach

The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol. For N-(1,3-thiazol-4-ylmethyl)aniline, a compound with both aromatic and heterocyclic components, as well as a secondary amine, a systematic screening of solvents with varying polarities is recommended.

Solvent System Rationale Expected Outcome
Isopropanol/Water Isopropanol is a moderately polar solvent that can dissolve many organic compounds, while water acts as an anti-solvent.The compound is dissolved in hot isopropanol, and water is added dropwise until turbidity is observed. Upon cooling, crystals should form.
Ethanol A common polar protic solvent for recrystallizing amine-containing compounds.[2]The compound may have moderate solubility in hot ethanol and lower solubility upon cooling.
Ethyl Acetate/Hexane A less polar solvent system. Ethyl acetate provides some polarity, while hexane acts as a non-polar anti-solvent.The compound is dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane to induce crystallization.
Toluene A non-polar aromatic solvent.May be effective if the compound is relatively non-polar.

Expert Insight: Amines can sometimes be challenging to crystallize directly from neutral solvents.[2] If direct crystallization proves difficult, consider the formation of a salt, such as the hydrochloride salt, by treating a solution of the amine with hydrochloric acid. The resulting salt often has significantly different solubility properties and may crystallize more readily.[2][3] The free base can then be regenerated by neutralization.

Protocol for Crystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude N-(1,3-thiazol-4-ylmethyl)aniline in the candidate solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent. Use a hot plate with a stirrer for efficient dissolution.[4]

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in minimal hot solvent charcoal Add activated charcoal (optional for color) dissolve->charcoal hot_filter Hot filter to remove insoluble impurities charcoal->hot_filter cool_slowly Cool solution slowly to room temperature hot_filter->cool_slowly ice_bath Cool in ice bath to maximize yield cool_slowly->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry pure_product pure_product dry->pure_product Pure N-(1,3-thiazol-4-ylmethyl)aniline

Caption: Workflow for the purification of N-(1,3-thiazol-4-ylmethyl)aniline by crystallization.

Purification by Column Chromatography: A High-Resolution Technique

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] It is particularly useful for separating complex mixtures and for purifying non-crystalline or oily compounds.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of organic compounds. However, the slightly acidic nature of silica gel can lead to issues when purifying basic compounds like amines, causing peak tailing and potential degradation.[6] To mitigate this, it is highly recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). Alternatively, deactivated silica gel or alumina can be used as the stationary phase.

  • Mobile Phase: The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running a column.

Parameter Recommendation Rationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard and widely available.
Mobile Phase Modifier 0.5% Triethylamine (Et3N) in the eluentNeutralizes acidic sites on the silica gel, preventing peak tailing and improving recovery of the amine.[6]
Eluent System Hexane/Ethyl Acetate gradientA common solvent system with a wide polarity range suitable for many organic compounds. The gradient allows for the elution of compounds with varying polarities.
Protocol for Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude N-(1,3-thiazol-4-ylmethyl)aniline in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate + 0.5% Et3N). Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30, etc.) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(1,3-thiazol-4-ylmethyl)aniline.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc Develop TLC method pack_column Pack column with silica gel slurry tlc->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with solvent gradient (+ 0.5% Et3N) load_sample->elute collect Collect fractions elute->collect analyze_fractions Analyze fractions by TLC collect->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_product pure_product evaporate->pure_product Pure N-(1,3-thiazol-4-ylmethyl)aniline

Caption: Workflow for the purification of N-(1,3-thiazol-4-ylmethyl)aniline by column chromatography.

Conclusion: Ensuring Purity for Reliable Research

The successful purification of N-(1,3-thiazol-4-ylmethyl)aniline is a critical step in its application for drug discovery and development. Both crystallization and column chromatography are powerful techniques that, when applied thoughtfully, can yield material of high purity. The choice between these methods will depend on the nature and quantity of the impurities, as well as the physical state of the crude product. By understanding the principles behind these techniques and carefully optimizing the experimental conditions, researchers can ensure the quality of their compounds and the reliability of their scientific findings.

References

  • Google Patents. (n.d.). Synthesis of n-methylaniline.
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  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Aziz, D. M., Hassan, S. A., Amin, A. A. M., Abdullah, M. N., & Qurbani, K. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35025-35041. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

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  • Bartoli, G., De Angelis, F., Di Antonio, G., Focante, F., Gallo, V., Giansanti, V., ... & Paoletti, G. (2006). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3· 7H2O as catalyst. Journal of Chemical Research, 2006(6), 390-392. [Link]

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  • Google Patents. (n.d.). Method for preparing N-methyl paranitroaniline.
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  • Juliet Hahn. (n.d.). Thin-Layer Chromatography (TLC) & Column Chromatography. Retrieved from [Link]

  • Matos, M. J., Vilar, S., Garcia-Morales, V., Sanmartin, C., Santana, L., Uriarte, E., & Borges, F. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

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Application Notes and Protocols for N-(1,3-thiazol-4-ylmethyl)aniline Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of drug-resistant pathogens necessitates a continuous search for new chemical entities with novel mechanisms of action.[1][2] Within this landscape, heterocyclic compounds, particularly those containing the thiazole nucleus, have emerged as a promising area of research. The thiazole ring is a key structural motif in a number of clinically approved drugs and natural products, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of a specific class of these compounds: N-(1,3-thiazol-4-ylmethyl)aniline derivatives. These compounds, featuring an aniline moiety linked to the 4-position of the thiazole ring via a methylene bridge, represent a scaffold with significant potential for the development of new antimicrobial agents.

Scientific Foundation: Rationale for Investigating N-(1,3-thiazol-4-ylmethyl)aniline Derivatives

The rationale for focusing on this particular chemical scaffold is rooted in established principles of medicinal chemistry. The thiazole ring itself is known to be a versatile pharmacophore, capable of engaging in various interactions with biological targets.[1][3] The aniline substituent offers a site for extensive structural modifications, allowing for the fine-tuning of physicochemical properties such as lipophilicity and electronic effects, which are critical for antimicrobial potency and pharmacokinetic profiles. The methylene linker provides conformational flexibility, enabling the molecule to adopt optimal orientations for binding to its target.

Previous studies on related thiazole derivatives have suggested several potential mechanisms of antimicrobial action. These include the inhibition of essential bacterial enzymes such as DNA gyrase, which is involved in DNA replication, and β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis.[1] By targeting pathways distinct from those of many current antibiotics, these compounds may circumvent existing resistance mechanisms.

Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline Derivatives: A Step-by-Step Protocol

The synthesis of N-(1,3-thiazol-4-ylmethyl)aniline derivatives can be efficiently achieved through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis.[4][5][6] This classical method involves the condensation of an α-haloketone with a thioamide. To obtain the desired 4-substituted product, a strategic choice of starting materials is crucial.

Protocol: Two-Step Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline

Step 1: Synthesis of 4-(Chloromethyl)-2-substituted-1,3-thiazole

This initial step focuses on creating the core thiazole ring with a reactive chloromethyl group at the 4-position.

Materials:

  • 1,3-Dichloroacetone

  • Thioacetamide (or other suitable thioamide for 2-position substitution)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dichloroacetone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Add sodium bicarbonate (1.2 equivalents) to the mixture to neutralize the hydrogen chloride gas that will be evolved during the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-(chloromethyl)-2-methyl-1,3-thiazole by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: N-Alkylation of Aniline with 4-(Chloromethyl)-2-substituted-1,3-thiazole

The final step involves the nucleophilic substitution of the chlorine atom by aniline to form the desired product.

Materials:

  • 4-(Chloromethyl)-2-substituted-1,3-thiazole (from Step 1)

  • Aniline (or substituted aniline)

  • Potassium carbonate

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the 4-(chloromethyl)-2-substituted-1,3-thiazole (1 equivalent) and aniline (1.2 equivalents) in acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the mixture to act as a base.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(1,3-thiazol-4-ylmethyl)aniline derivative.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: N-Alkylation start1 1,3-Dichloroacetone + Thioacetamide reaction1 Reflux in Ethanol with NaHCO3 start1->reaction1 product1 Crude 4-(Chloromethyl)- 2-methyl-1,3-thiazole reaction1->product1 purification1 Silica Gel Chromatography product1->purification1 final_product1 Pure 4-(Chloromethyl)- 2-methyl-1,3-thiazole purification1->final_product1 start2 4-(Chloromethyl)thiazole + Aniline final_product1->start2 reaction2 Reflux in Acetonitrile with K2CO3 start2->reaction2 product2 Crude N-(1,3-thiazol-4-ylmethyl)aniline reaction2->product2 purification2 Silica Gel Chromatography product2->purification2 final_product2 Pure N-(1,3-thiazol-4-ylmethyl)aniline Derivative purification2->final_product2

Caption: Synthetic workflow for N-(1,3-thiazol-4-ylmethyl)aniline derivatives.

Antimicrobial Susceptibility Testing: Protocols for In Vitro Evaluation

To assess the antimicrobial potential of the synthesized N-(1,3-thiazol-4-ylmethyl)aniline derivatives, standardized in vitro susceptibility testing methods are employed. The broth microdilution method is recommended for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized N-(1,3-thiazol-4-ylmethyl)aniline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Resazurin sodium salt (for viability indication)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • For bacteria, grow cultures in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

    • For fungi, grow cultures in RPMI-1640 medium. Adjust the inoculum to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilutions:

    • In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Include wells for a positive control (broth with inoculum and control antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Inoculation: Add the prepared microbial inoculum to each well, except for the sterility control.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 18-24 hours.

    • Incubate the fungal plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Visual inspection can be aided by adding a viability indicator like resazurin. A color change from blue to pink indicates microbial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits ≥90% of growth compared to the negative control.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of N-(1,3-thiazol-4-ylmethyl)aniline derivatives is highly dependent on the nature and position of substituents on both the aniline and thiazole rings. A systematic variation of these substituents allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent analogues.

Table 1: Hypothetical Structure-Activity Relationship Data for N-(1,3-thiazol-4-ylmethyl)aniline Derivatives

Compound IDR1 (on Aniline)R2 (on Thiazole C2)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TAD-01 HCH₃3264
TAD-02 4-ClCH₃816
TAD-03 4-NO₂CH₃48
TAD-04 4-OCH₃CH₃64>128
TAD-05 4-ClPhenyl1632

Analysis of SAR:

  • Aniline Ring Substituents (R1): Electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the aniline ring generally enhance antimicrobial activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane.[1] Conversely, electron-donating groups (e.g., -OCH₃) tend to decrease activity.

  • Thiazole Ring Substituents (R2): The nature of the substituent at the 2-position of the thiazole ring also influences activity. While a simple methyl group can confer activity, bulkier or more complex groups like a phenyl ring may alter the binding affinity to the target enzyme.

Proposed Mechanism of Action: Targeting Essential Bacterial Pathways

While the precise mechanism of action for N-(1,3-thiazol-4-ylmethyl)aniline derivatives is still under investigation, evidence from related thiazole compounds suggests potential targets within essential bacterial metabolic pathways.

Diagram of Potential Mechanisms of Action

Mechanism_of_Action cluster_pathways Potential Bacterial Targets cluster_effects Antimicrobial Effects Compound N-(1,3-thiazol-4-ylmethyl)aniline Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Compound->FabH Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Fatty_Acid_Biosynthesis_Inhibition Disruption of Fatty Acid Biosynthesis FabH->Fatty_Acid_Biosynthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death Fatty_Acid_Biosynthesis_Inhibition->Bacterial_Cell_Death

Caption: Potential mechanisms of action for N-(1,3-thiazol-4-ylmethyl)aniline derivatives.

  • Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and repair. Thiazole derivatives have been shown to inhibit this enzyme, leading to a disruption of DNA synthesis and ultimately bacterial cell death.[1]

  • Inhibition of FabH: FabH catalyzes the initial step of the fatty acid synthesis II (FASII) pathway, which is crucial for the formation of the bacterial cell membrane. Inhibition of FabH by thiazole compounds would disrupt membrane integrity and lead to cell lysis.[1]

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to definitively elucidate the primary target and mechanism of action for this specific class of compounds.

Conclusion and Future Directions

N-(1,3-thiazol-4-ylmethyl)aniline derivatives represent a promising class of compounds in the quest for novel antimicrobial agents. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the generation of a diverse library of analogues for SAR studies. The provided antimicrobial testing protocols offer a standardized method for evaluating their efficacy.

Future research should focus on:

  • Lead Optimization: Expanding the library of derivatives with diverse substitutions to improve potency and broaden the antimicrobial spectrum.

  • Mechanism of Action Studies: Utilizing biochemical and biophysical assays to identify the specific molecular targets of the most active compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

  • Combating Resistance: Investigating the activity of these compounds against multidrug-resistant clinical isolates.

By systematically applying the principles and protocols detailed in this guide, researchers can contribute to the development of a new generation of antimicrobial drugs to combat the growing threat of AMR.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

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  • Synthesis, type II diabetes inhibitory activity and docking studies of novel thiazole molecules. Journal of Chemical Sciences. [Link]

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  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry. [Link]

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  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules. [Link]

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The N-(1,3-Thiazol-4-ylmethyl)aniline Scaffold: A Versatile Core for Potent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Motif in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding and hydrophobic interactions, and metabolic stability make it an attractive building block for the design of enzyme inhibitors.[2] The N-(1,3-thiazol-4-ylmethyl)aniline framework, in particular, has emerged as a promising scaffold for the development of potent and selective inhibitors of key enzymes implicated in human diseases, most notably protein kinases.

This technical guide provides a comprehensive overview of the N-(1,3-thiazol-4-ylmethyl)aniline scaffold, detailing its synthesis, derivatization, and application as a core structure for enzyme inhibitors. We will delve into the rationale behind its design, provide step-by-step protocols for its synthesis and biological evaluation, and discuss the structure-activity relationships (SAR) that govern its inhibitory potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel enzyme inhibitors.

The N-(1,3-Thiazol-4-ylmethyl)aniline Scaffold: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. The N-(1,3-thiazol-4-ylmethyl)aniline scaffold has shown particular promise in the development of kinase inhibitors, with derivatives targeting enzymes such as the Aurora kinases.[3][4]

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[5] The N-(1,3-thiazol-4-ylmethyl)aniline scaffold can be conceptually dissected into three key components, each contributing to its potential as a kinase inhibitor:

  • The 1,3-Thiazole Ring: This core heterocycle often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • The Methylene Linker: This flexible linker allows for optimal positioning of the aniline moiety within the ATP-binding pocket.

  • The Aniline Ring: This aromatic ring can be readily substituted to explore interactions with different regions of the kinase active site, thereby influencing potency and selectivity.

Experimental Protocols

Part 1: Synthesis of the N-(1,3-Thiazol-4-ylmethyl)aniline Scaffold

The synthesis of the N-(1,3-thiazol-4-ylmethyl)aniline scaffold is a two-step process, beginning with the construction of the key intermediate, 4-(chloromethyl)-1,3-thiazole, followed by its reaction with aniline.

Workflow for the Synthesis of N-(1,3-Thiazol-4-ylmethyl)aniline:

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Nucleophilic Substitution 1,3-Dichloroacetone 1,3-Dichloroacetone Hantzsch Reaction Hantzsch Reaction 1,3-Dichloroacetone->Hantzsch Reaction Ethanol Thioformamide Thioformamide Thioformamide->Hantzsch Reaction 4-(Chloromethyl)-1,3-thiazole 4-(Chloromethyl)-1,3-thiazole Substitution Reaction Substitution Reaction 4-(Chloromethyl)-1,3-thiazole->Substitution Reaction Base, Solvent Hantzsch Reaction->4-(Chloromethyl)-1,3-thiazole Aniline Aniline Aniline->Substitution Reaction Product N-(1,3-Thiazol-4-ylmethyl)aniline Substitution Reaction->Product

Caption: Synthetic workflow for N-(1,3-thiazol-4-ylmethyl)aniline.

Protocol 1.1: Synthesis of 4-(Chloromethyl)-1,3-thiazole

This protocol is adapted from the well-established Hantzsch thiazole synthesis.

Materials:

  • 1,3-Dichloroacetone

  • Thioformamide

  • Absolute Ethanol

  • Sodium Bicarbonate

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-dichloroacetone (10.0 g, 78.8 mmol) in 100 mL of absolute ethanol.

  • To this solution, add thioformamide (5.7 g, 93.3 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(chloromethyl)-1,3-thiazole as a pale yellow oil.

Protocol 1.2: Synthesis of N-(1,3-Thiazol-4-ylmethyl)aniline

Materials:

  • 4-(Chloromethyl)-1,3-thiazole

  • Aniline

  • Potassium Carbonate

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(chloromethyl)-1,3-thiazole (1.34 g, 10 mmol) in 50 mL of acetonitrile in a 100 mL round-bottom flask, add aniline (1.02 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(1,3-thiazol-4-ylmethyl)aniline.

Part 2: Characterization of N-(1,3-Thiazol-4-ylmethyl)aniline

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Part 3: Evaluation of Enzyme Inhibitory Activity

As derivatives of the N-(1,3-thiazol-4-ylmethyl)aniline scaffold have shown promise as Aurora kinase inhibitors, a representative in vitro Aurora kinase inhibition assay is described below.[4]

Workflow for Aurora Kinase Inhibition Assay:

G Aurora Kinase Aurora Kinase Incubation Incubation Aurora Kinase->Incubation Substrate (e.g., Kemptide) Substrate (e.g., Kemptide) Substrate (e.g., Kemptide)->Incubation ATP ATP ATP->Incubation Inhibitor (N-(1,3-thiazol-4-ylmethyl)aniline derivative) Inhibitor (N-(1,3-thiazol-4-ylmethyl)aniline derivative) Inhibitor (N-(1,3-thiazol-4-ylmethyl)aniline derivative)->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation IC50 Determination IC50 Determination Detection of Phosphorylation->IC50 Determination

Caption: Workflow for an in vitro Aurora kinase inhibition assay.

Protocol 2.1: In Vitro Aurora A Kinase Inhibition Assay (Luminescence-based)

This protocol utilizes a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Recombinant human Aurora A kinase

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • N-(1,3-thiazol-4-ylmethyl)aniline derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare the buffer as recommended by the assay kit manufacturer.

  • Prepare Compound Dilutions: Serially dilute the N-(1,3-thiazol-4-ylmethyl)aniline derivative in DMSO and then in the kinase reaction buffer to achieve the desired final concentrations.

  • Set up Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the diluted compound.

    • Add 10 µL of a solution containing the Aurora A kinase and the kemptide substrate.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Include control wells: "no enzyme" control and "no inhibitor" (vehicle) control.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the parent N-(1,3-thiazol-4-ylmethyl)aniline is not extensively published, general principles can be extrapolated from related thiazole-based kinase inhibitors.

Table 1: General SAR Trends for Thiazole-Based Kinase Inhibitors

Scaffold PositionModificationEffect on ActivityRationale
Aniline Ring Substitution at the para-positionOften increases potencyAllows for interaction with the solvent-exposed region of the ATP-binding site.
Introduction of electron-withdrawing groupsCan enhance potencyMay modulate the pKa of the aniline nitrogen and improve interactions.
Introduction of bulky groupsCan improve selectivityMay exploit unique features of the target kinase's active site.
Thiazole Ring Substitution at the 2- or 5-positionCan modulate potency and selectivityThese positions are often directed towards different regions of the active site.

Conclusion and Future Directions

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold represents a valuable starting point for the design and synthesis of novel enzyme inhibitors, particularly targeting the protein kinase family. The synthetic route is straightforward, and the scaffold is amenable to a wide range of chemical modifications, allowing for the fine-tuning of inhibitory activity and selectivity.

Future work should focus on the synthesis of a library of N-(1,3-thiazol-4-ylmethyl)aniline derivatives with diverse substitutions on both the aniline and thiazole rings. Screening this library against a panel of kinases will help to identify specific targets and elucidate detailed structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel therapeutic agents based on this versatile and promising scaffold.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Katayama, H., Brinkley, W. R., & Sen, S. (2003). The Aurora kinases: role in cell cycle and cancer. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1603(2), 113-126.
  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current opinion in pharmacology, 23, 63-72.
  • Morigi, R., Locatelli, A., Leoni, A., & Rambaldi, M. (2015). Recent patents on thiazole derivatives endowed with antitumor activity. Recent patents on anti-cancer drug discovery, 10(3), 283-306.
  • U.S. Patent No. 9,481,668 B2. (2016).
  • European Patent No. EP 3957637 A1. (2016). 4-(Thiazol-5-yl)

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Application Notes & Protocols: Evaluating N-(1,3-thiazol-4-ylmethyl)aniline in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals Subject: A Framework for the Comprehensive In Vitro Evaluation of N-(1,3-thiazol-4-ylmethyl)aniline as a Potential Antiviral Agent

Introduction: The Rationale for Investigating Thiazole Scaffolds

The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a significant and ongoing threat to global health.[1] This necessitates a robust and continuous pipeline for the discovery of new antiviral agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the thiazole ring is considered a "privileged scaffold."[2] This is due to its presence in numerous FDA-approved drugs and its ability to engage in a wide range of biological interactions.[3] Thiazole derivatives have demonstrated a broad spectrum of antiviral activities against viruses such as influenza, coronaviruses, hepatitis B and C (HBV/HCV), and Human Immunodeficiency Virus (HIV).[1][4]

This document provides a comprehensive guide for the initial characterization of N-(1,3-thiazol-4-ylmethyl)aniline , a novel compound of interest. We will outline a structured, field-proven workflow for assessing its antiviral efficacy, determining its safety profile, and elucidating its potential mechanism of action. The protocols described herein are designed to be self-validating and are grounded in established virological and pharmacological principles.

Compound Profile & Hypothetical Mechanism of Action

Compound: N-(1,3-thiazol-4-ylmethyl)aniline Molecular Scaffold: Thiazole Rationale for Investigation: Based on the known activities of related aniline and thiazole-containing molecules, we hypothesize that this compound may interfere with critical stages of the viral life cycle.[5] Potential mechanisms could include the inhibition of viral entry, disruption of viral genome replication, or interference with the assembly of new virions.[6] N-heterocycles can affect the viral life cycle at multiple points, and some can even stimulate the host's immune response.[7]

Hypothesized Target: Viral RNA-Dependent RNA Polymerase (RdRp)

For the purpose of this guide, we will proceed with the hypothesis that N-(1,3-thiazol-4-ylmethyl)aniline targets the viral RdRp, a key enzyme for the replication of many RNA viruses. Thiazolidinone derivatives, which share the thiazole core, have been identified as inhibitors of HCV NS5B, an RNA-dependent RNA polymerase.[4]

Viral_Replication_Inhibition cluster_host_cell Host Cell Virus Virus Entry 1. Entry & Uncoating Virus->Entry Replication 2. Genome Replication (via Viral Polymerase) Entry->Replication Translation 3. Protein Synthesis Replication->Translation Assembly 4. Assembly & Release Translation->Assembly Progeny Progeny Virus Assembly->Progeny Inhibitor N-(1,3-thiazol-4-ylmethyl)aniline Inhibitor->Replication Inhibition

Caption: Hypothetical mechanism of N-(1,3-thiazol-4-ylmethyl)aniline inhibiting viral replication.

The Antiviral Characterization Workflow

A systematic approach is crucial for the unambiguous characterization of a novel antiviral compound. The following workflow ensures that data on efficacy and toxicity are generated in parallel, allowing for an early assessment of the compound's therapeutic potential.

Antiviral_Discovery_Workflow start Start: Compound Synthesis & Purification cytotoxicity Protocol 1: Cytotoxicity Assay (Determine CC50) start->cytotoxicity antiviral_screen Protocol 2: Antiviral Efficacy Assay (Determine EC50) start->antiviral_screen selectivity Data Analysis: Calculate Selectivity Index (SI = CC50/EC50) cytotoxicity->selectivity antiviral_screen->selectivity moa Protocol 3: Mechanism of Action (e.g., Time-of-Addition) selectivity->moa If SI is high end Decision Point: Advance to Lead Optimization? moa->end

Caption: A logical workflow for the evaluation of a new antiviral candidate.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC₅₀)

Principle: Before assessing antiviral activity, it is imperative to determine the concentration at which the compound is toxic to the host cells. The MTT assay is a reliable, colorimetric method for measuring cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9] Live cells convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.[8]

Materials:

  • Host cell line (e.g., Vero, HeLa, A549)

  • Complete culture medium

  • N-(1,3-thiazol-4-ylmethyl)aniline, dissolved in DMSO[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve ~80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of N-(1,3-thiazol-4-ylmethyl)aniline in culture medium, starting from a high concentration (e.g., 100 µM).[10] Also, prepare a "cells only" control (medium with DMSO vehicle) and a "no cells" blank (medium only).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13] Agitate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 2: Antiviral Efficacy Assay (EC₅₀) by Plaque Reduction

Principle: The plaque reduction assay is the gold standard for quantifying viral infectivity.[15] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[16][17] The concentration of the compound that reduces the number of plaques by 50% is the EC₅₀.

Materials:

  • Susceptible host cell line

  • Virus stock of known titer (Plaque Forming Units/mL)

  • N-(1,3-thiazol-4-ylmethyl)aniline dilutions (non-toxic concentrations determined in Protocol 1)

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., 0.6% agarose or Avicel mixed 1:1 with 2x culture medium)[17]

  • Crystal violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the compound in infection medium. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well).[15] Include a "virus only" control.

  • Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[18]

  • Overlay: Gently remove the inoculum and add 2-3 mL of the overlay medium to each well.[16][18] The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.[15]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-5 days, depending on the virus replication kinetics.

  • Fixation and Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution for 15-20 minutes.[17] The stain will color the living cells, leaving the plaques as clear zones.

  • Plaque Counting: Gently wash the plates with water and allow them to dry.[17] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the "virus only" control. Plot the inhibition against the log of the compound concentration to determine the 50% effective concentration (EC₅₀).

Protocol 3: Mechanism of Action - Time-of-Addition Assay

Principle: The time-of-addition assay helps to identify the stage of the viral life cycle that is inhibited by the compound.[19][20] The compound is added at different time points relative to the initial infection, and its ability to block viral replication is measured.[20][21]

Materials:

  • Host cell monolayer in 96-well plates

  • High-titer virus stock

  • N-(1,3-thiazol-4-ylmethyl)aniline at a concentration of 5-10x its EC₅₀

  • Control inhibitors with known mechanisms (e.g., entry inhibitor, replication inhibitor)

  • Method for quantifying viral yield (e.g., qPCR for viral RNA, or TCID₅₀ assay)

Procedure:

  • Synchronized Infection: Pre-chill the cell plate at 4°C. Add a high multiplicity of infection (MOI) of the virus to all wells to synchronize the infection. Allow the virus to adsorb for 1 hour at 4°C (this allows attachment but not entry).[21]

  • Initiate Infection: Wash the cells with cold PBS to remove unbound virus, then add pre-warmed medium and transfer the plate to 37°C. This is considered time zero (T=0).

  • Time-of-Addition: Add the compound (and control inhibitors) to different wells at various time points post-infection (e.g., T = -1h [pretreatment], 0h, 1h, 2h, 4h, 6h, 8h).[20][22]

  • Harvest: At the end of a single replication cycle (e.g., 12-24 hours), collect the supernatant or cell lysate from all wells.

  • Quantify Viral Yield: Measure the amount of virus produced in each condition using qPCR or another suitable titration method.[23]

  • Data Analysis: Plot the viral yield against the time of compound addition. The point at which the compound loses its inhibitory effect indicates when its specific target step in the viral lifecycle has been completed. For example, if the compound is a replication inhibitor, it will lose its effect after viral genome replication is complete.[20]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The key metric for evaluating a compound's potential is the Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising therapeutic window.

Table 1: Sample Antiviral Activity and Cytotoxicity Data

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
N-(1,3-thiazol-4-ylmethyl)aniline Influenza A/H1N1A5497.5>100>13.3
N-(1,3-thiazol-4-ylmethyl)aniline RSVHeLa12.2>100>8.2
Ribavirin (Control) RSVHeLa15.0>100>6.7

An SI > 10 is generally considered a good starting point for further development.

Conclusion

This application note provides a foundational, step-by-step framework for the initial antiviral characterization of N-(1,3-thiazol-4-ylmethyl)aniline. By systematically applying these protocols, researchers can generate robust and reliable data to assess the compound's cytotoxicity, efficacy, and mode of action. The insights gained from this workflow are critical for making informed decisions about advancing a candidate compound into the lead optimization phase of the drug discovery process.

References

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  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of n-methylaniline.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-of-addition assays to determine the stage(s) of the virus replication cycle inhibited by suramin. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

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Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline derivatives for anticancer screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of N-(1,3-Thiazol-4-ylmethyl)aniline Derivatives for High-Throughput Anticancer Screening

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including anticancer agents like Dasatinib.[1] Its unique electronic properties and ability to form key hydrogen bonds with biological targets make it an ideal building block for novel therapeutics.[1][2] When coupled with an aniline moiety, another pharmacologically significant structure, the resulting N-(1,3-thiazol-4-ylmethyl)aniline framework presents a promising avenue for developing targeted anticancer agents. This guide provides a comprehensive, field-tested methodology for the rational design, synthesis, and in vitro anticancer evaluation of a focused library of these derivatives. We detail a robust synthetic protocol and a validated cytotoxicity screening assay, explaining the scientific rationale behind each critical step to empower researchers in drug development.

Rationale and Design Strategy: Targeting Cancer Cell Proliferation

The core hypothesis is that the N-(1,3-thiazol-4-ylmethyl)aniline scaffold can effectively inhibit cancer cell proliferation. The thiazole moiety can act as a versatile hydrogen bond acceptor and donor, while the aniline ring provides a platform for substitutions that can modulate lipophilicity, electronic properties, and steric interactions to optimize target binding and pharmacokinetic profiles.[1][2]

Numerous studies have demonstrated that thiazole derivatives can induce apoptosis, disrupt tubulin assembly, and inhibit critical signaling pathways such as PI3K/Akt/mTOR.[3] Our synthetic strategy focuses on creating a small, diverse library of derivatives by modifying the aniline ring. This allows for a systematic exploration of the structure-activity relationship (SAR) to identify key determinants of anticancer activity.

Synthesis of N-(1,3-Thiazol-4-ylmethyl)aniline Derivatives

The synthesis is designed as a straightforward and scalable two-step process, beginning with the construction of a key thiazole intermediate followed by its coupling with various substituted anilines.

Visualized Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-(Chloromethyl)-1,3-thiazole HCl cluster_1 Step 2: Nucleophilic Substitution with Substituted Anilines cluster_2 Purification & Analysis A 1,3-Dichloroacetone C 4-(Chloromethyl)-1,3-thiazole HCl (Key Intermediate) A:e->C:w Diethyl Ether Reflux B Thioformamide B:e->C:w E N-(1,3-thiazol-4-ylmethyl)aniline Derivative (Final Product) C:e->E:w Triethylamine (Base) Acetonitrile (Solvent) Room Temp. D Substituted Aniline (R-Ph-NH2) D:e->E:w F Column Chromatography E->F G Characterization (NMR, MS, IR) F->G

Caption: General two-step synthesis and purification workflow.

Protocol 1: Synthesis of 4-(Chloromethyl)-1,3-thiazole Hydrochloride (Intermediate)

This protocol outlines the cyclocondensation reaction to form the core thiazole ring, a method adapted from established Hantzsch-type syntheses.

Materials:

  • 1,3-Dichloroacetone

  • Thioformamide

  • Anhydrous Diethyl Ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere, dissolve 1,3-dichloroacetone (10 mmol) in 100 mL of anhydrous diethyl ether.

  • Reagent Addition: Slowly add a solution of thioformamide (10 mmol) in 50 mL of anhydrous diethyl ether to the stirring solution at room temperature over 30 minutes.

    • Scientist's Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. Anhydrous conditions prevent hydrolysis of the reactants.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 35-40°C) and maintain for 4 hours. A precipitate should form during this time.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2x20 mL) to remove any unreacted starting material.

  • Drying: Dry the resulting white to off-white solid, 4-(chloromethyl)-1,3-thiazole hydrochloride, under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(Substituted-phenyl)-1-(1,3-thiazol-4-yl)methanamine Derivatives

This protocol details the nucleophilic substitution reaction between the thiazole intermediate and a substituted aniline.

Materials:

  • 4-(Chloromethyl)-1,3-thiazole hydrochloride (from Protocol 1)

  • Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Magnetic stirrer and standard glassware

Procedure:

  • Reactant Solution: In a 100 mL round-bottom flask, suspend 4-(chloromethyl)-1,3-thiazole hydrochloride (5 mmol) in 40 mL of acetonitrile.

  • Base Addition: Add triethylamine (12 mmol, 2.4 equivalents) to the suspension. Stir for 15 minutes at room temperature.

    • Rationale: TEA serves two purposes: it deprotonates the hydrochloride salt to free the reactive intermediate, and it acts as a base to quench the HCl generated during the subsequent substitution reaction.

  • Aniline Addition: Add the desired substituted aniline (5.5 mmol, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2x30 mL) and brine (1x30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-(1,3-thiazol-4-ylmethyl)aniline derivative.

  • Characterization: Confirm the structure of the final compound using NMR, Mass Spectrometry, and IR spectroscopy.[4][5]

Anticancer Screening: Cell Viability Assessment

The MTT assay is a robust, colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[6]

Visualized MTT Assay Workflow

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed Cells (e.g., MCF-7, HepG2) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Add Test Compounds (Varying concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 3: In Vitro Cytotoxicity Screening using MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate format.[2][5]

Materials & Reagents:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Synthesized thiazole derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution: Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells for controls.

    • Controls are Essential:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compounds.

      • Blank Control: Medium only, no cells (for background absorbance).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh, serum-free medium to each well. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm or 590 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.

Data Presentation and Preliminary SAR

The IC₅₀ values obtained from the MTT assay are crucial for comparing the cytotoxic potency of the synthesized derivatives. Data should be organized clearly for straightforward interpretation.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of N-(1,3-thiazol-4-ylmethyl)aniline Derivatives

Compound IDAniline Substitution (R)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HepG2 (µM)
TZ-01 H25.5 ± 2.131.8 ± 3.5
TZ-02 4-Fluoro8.7 ± 0.912.4 ± 1.3
TZ-03 4-Chloro7.9 ± 0.610.1 ± 1.1
TZ-04 4-Methoxy45.2 ± 4.552.7 ± 5.1
TZ-05 4-Nitro5.1 ± 0.46.8 ± 0.7
Doxorubicin (Reference Drug)0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Preliminary Structure-Activity Relationship (SAR) Insights: Based on the hypothetical data in Table 1, initial SAR conclusions can be drawn:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the aniline ring (e.g., -F, -Cl, -NO₂) appears to enhance cytotoxic activity (TZ-02, TZ-03, TZ-05) compared to the unsubstituted analog (TZ-01). This is a common observation in medicinal chemistry.[10][11]

  • Electron-Donating Groups: An electron-donating group like methoxy (-OCH₃) at the para-position (TZ-04) significantly reduces activity, suggesting that the electronic properties of the aniline ring are critical for the compound's mechanism of action.

  • Potency: The nitro-substituted compound (TZ-05) shows the highest potency among the synthesized derivatives, warranting further investigation and optimization. Several studies have highlighted the importance of specific substitutions in enhancing the anticancer effects of heterocyclic compounds.[12][13]

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science. Available at: [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Ovid. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Publications. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar. Available at: [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]

  • Some thiazoline containing anticancer molecules. ResearchGate. Available at: [Link]

  • Structural activity relationship of newly designed... ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. Available at: [Link]

  • Preliminary structure–anticancer activity relationships for the... ResearchGate. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. Available at: [Link]

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Experimental protocol for N-(1,3-thiazol-4-ylmethyl)aniline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Topic: Strategic Functionalization of the N-(1,3-Thiazol-4-ylmethyl)aniline Scaffold for Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The N-(1,3-thiazol-4-ylmethyl)aniline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinically relevant agents, including the tyrosine kinase inhibitor Dasatinib. Its unique combination of a flexible linker, a hydrogen bond-donating secondary amine, and two distinct aromatic systems—the electron-rich aniline and the electron-deficient thiazole—offers multiple vectors for chemical modification. This document provides a comprehensive guide to the strategic functionalization of this scaffold. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them for the synthesis of novel derivatives. All protocols are designed to be self-validating, with integrated quality control checkpoints.

Introduction: The Strategic Value of the Thiazolyl-Aniline Scaffold

The thiazole ring serves as a versatile bioisostere for various functional groups, offering a compact and metabolically stable platform for establishing key interactions with biological targets. When coupled via a methylene linker to an aniline moiety, the resulting structure presents three primary regions for diversification, as illustrated below.

  • Vector 1 (Aniline Nitrogen): The secondary amine is a critical interaction point, often acting as a hydrogen bond donor. Its modification through acylation, sulfonylation, or alkylation can modulate potency, selectivity, and pharmacokinetic properties.

  • Vector 2 (Aniline Ring): The phenyl ring is amenable to electrophilic aromatic substitution and modern cross-coupling reactions, allowing for the introduction of substituents that can occupy adjacent hydrophobic pockets or introduce new interaction sites.

  • Vector 3 (Thiazole Ring): The C2 and C5 positions of the thiazole ring are the most common sites for functionalization. Modifications at these positions can profoundly influence target engagement and molecular properties.

This guide will focus on providing robust protocols for derivatization at Vector 1 (N-Acylation) and Vector 3 (C2-Amination), representing two of the most powerful strategies for generating libraries of novel compounds based on this core structure.

Figure 1: Primary diversification points on the N-(1,3-thiazol-4-ylmethyl)aniline scaffold.

Protocol I: N-Acylation of the Aniline Linker (Vector 1)

This protocol details the reaction of the secondary amine with an acid chloride to form a stable amide bond. This is a fundamental transformation for exploring the structure-activity relationship (SAR) related to the hydrogen-bonding capacity of the N-H group.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. A subsequent collapse of the tetrahedral intermediate and deprotonation by a mild base (e.g., triethylamine, DIPEA) yields the final amide product and the hydrochloride salt of the base. The base is crucial to neutralize the HCl generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

G Start Starting Materials: - N-(thiazol-4-ylmethyl)aniline - Acid Chloride (R-COCl) - Base (e.g., TEA) Step1 Nucleophilic Attack: Amine attacks carbonyl carbon Start->Step1 Reaction Initiation Intermediate Tetrahedral Intermediate Forms Step1->Intermediate Step2 Collapse & Proton Transfer: Intermediate collapses, Base removes proton Intermediate->Step2 Product Final Product: N-Acylated Amide + [Base-H]+Cl- Step2->Product Product Formation

Caption: Workflow for the N-Acylation reaction.

Detailed Experimental Protocol

Materials:

  • N-(1,3-thiazol-4-ylmethyl)aniline (1.0 eq)

  • Acid chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), add N-(1,3-thiazol-4-ylmethyl)aniline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with the highly reactive acid chloride.

  • Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.

  • Reagent Addition: Add the acid chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid chloride and the hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Workup - Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data & Expected Outcome
Reagent (R-COCl)Starting Material MWProduct MWTypical YieldPurification Notes
Acetyl Chloride190.26 g/mol 232.30 g/mol >90%Product is moderately polar. Elutes with ~30-50% EtOAc/Hexanes.
Benzoyl Chloride190.26 g/mol 294.37 g/mol >85%Product is more crystalline. Elutes with ~20-40% EtOAc/Hexanes.

Protocol II: Palladium-Catalyzed C2-Amination of a Thiazole Precursor (Vector 3)

Functionalizing the C2 position of the thiazole ring often requires starting from a halogenated precursor, such as 2-bromo-4-methylthiazole, which is then used to build the final scaffold. This protocol details a Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.

Mechanistic Rationale & Authoritative Grounding

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. The catalytic cycle, as extensively reviewed and established, involves several key steps. It begins with the oxidative addition of the aryl halide (our 2-bromothiazole) to a low-valent Palladium(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base-mediated deprotonation of the coordinated amine is a critical step, forming a palladium-amido complex. Finally, reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand (e.g., Xantphos, BINAP) is paramount as it modulates the stability, reactivity, and steric environment of the palladium center.

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Coord Amine Coordination PdII_Aryl->Coord + Amine PdII_Amine [L_n(Aryl)Pd(II)(Amine)]+ Coord->PdII_Amine Deprot Base-Mediated Deprotonation PdII_Amine->Deprot + Base PdII_Amido L_n(Aryl)Pd(II)-NR'R'' Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: Aryl-NR'R'' RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Note: This protocol assumes the synthesis of a derivative where the aniline nitrogen is coupled to a C2-thiazole position.

Materials:

  • 2-Bromothiazole derivative (1.0 eq)

  • Aniline derivative of choice (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous (degassed)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add the palladium precursor (Pd₂(dba)₃), the ligand (Xantphos), and the base (NaOtBu) under an inert atmosphere.

  • Reagent Addition: Add the 2-bromothiazole derivative (1.0 eq) and the aniline derivative (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula or syringe.

  • Degassing (Critical Step): Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles. This removes dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 8-24 hours.

  • Workup - Cooling & Filtration: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Workup - Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Key Parameters & Considerations
ParameterChoiceRationale & Justification
Catalyst Pd₂(dba)₃ / XantphosA common and robust system. Xantphos is a bulky, electron-rich ligand with a large bite angle, which promotes the crucial reductive elimination step.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the coordinated amine within the catalytic cycle. Cesium carbonate can be a milder alternative.
Solvent Toluene / DioxaneHigh-boiling, non-polar aprotic solvents that are stable under the reaction conditions and effectively solubilize the reagents. Must be anhydrous and deoxygenated.
Temperature 80-110 °CSufficient thermal energy is required to drive the oxidative addition and reductive elimination steps of the catalytic cycle.

Summary and Outlook

The protocols detailed herein for N-acylation and C2-amination represent reliable and scalable methods for the functionalization of the N-(1,3-thiazol-4-ylmethyl)aniline scaffold. Mastery of these techniques provides chemists with the tools to systematically explore the chemical space around this important pharmacophore. Further diversification can be achieved through Suzuki or Stille cross-coupling at halogenated positions on either aromatic ring, or through direct C-H activation methodologies, which are emerging as powerful, atom-economical alternatives. The logical and stepwise application of these synthetic strategies will continue to fuel the discovery of novel therapeutics based on this versatile molecular framework.

References

  • Dasatinib and its chemical synthesis: A comprehensive review detailing the discovery and synthetic routes towards Dasatinib, often involving similar thiazole functionalization. Source: Med. Chem. Commun., 2011, 2, 895-912. URL: [Link]

  • Buchwald-Hartwig Amination (Review): An authoritative review on the development and mechanism of Palladium-catalyzed C-N bond-forming reactions. Source: Chemical Reviews, 2010, 110 (2), pp 705–746. URL: [Link]

  • General Organic Chemistry Principles: For foundational concepts like nucleophilic acyl substitution. Source: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. URL: [Link]

Application Notes & Protocols: Evaluating N-(1,3-thiazol-4-ylmethyl)aniline as a Potential 5-HT2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Advanced Neuropharmacology

Foreword: A Framework for Novel Compound Characterization

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in contemporary neuroscience.[1] Predominantly expressed in the central nervous system, its modulation is central to the mechanism of action for a range of therapeutics, including atypical antipsychotics and promising new treatments for psychiatric disorders.[1][2][3] The receptor is also the primary target for classic psychedelics.[1][4] The 5-HT2A receptor canonically signals through the Gq/G11 pathway, activating phospholipase C (PLC) to produce inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).[1][5][6] However, the landscape is nuanced by the principle of "functional selectivity," where different ligands can bias the receptor to signal preferentially through one pathway (e.g., Gq) over others, such as the β-arrestin pathway.[2][5][7] This biased agonism opens the possibility of designing novel therapeutics that separate desired clinical effects from unwanted side effects like hallucinogenic activity.[3][8][9]

This document provides a comprehensive framework for the systematic evaluation of N-(1,3-thiazol-4-ylmethyl)aniline, a novel chemical entity with structural motifs found in other biologically active compounds.[10][11] We will proceed through a logical, multi-tiered screening cascade, from initial binding assessment to functional characterization and in vivo validation, providing the scientific rationale and detailed protocols necessary to elucidate its pharmacological profile at the 5-HT2A receptor.

Chapter 1: The 5-HT2A Receptor Signaling Network

Understanding the downstream signaling pathways of the 5-HT2A receptor is critical for interpreting functional assay data. The two most well-characterized pathways initiated by agonist binding are the canonical Gq-mediated pathway and the β-arrestin-mediated pathway.

5HT2A_Signaling cluster_membrane Plasma Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway Receptor 5-HT2A Receptor Gq Gαq/11 Receptor->Gq Activates Arrestin β-Arrestin 2 Receptor->Arrestin Recruits Ligand N-(1,3-thiazol- 4-ylmethyl)aniline Ligand->Receptor Binds PLC PLC Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces Release PKC PKC Activation DAG->PKC Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK (ERK) Signaling Arrestin->MAPK Screening_Cascade Tier1 Tier 1: Primary Screening Does it bind and show activity? BindingAssay Radioligand Binding Assay (Determine Ki) Tier1->BindingAssay CalciumAssay Calcium Flux Assay (Single-point screen) Tier1->CalciumAssay Tier2 Tier 2: Potency & Efficacy How potent and effective is it? DoseResponse Calcium/IP1 Dose-Response (Determine EC50, Emax) Tier2->DoseResponse Tier3 Tier 3: Selectivity & Bias Is it selective and/or biased? CounterScreen Selectivity Panel (e.g., 5-HT2C, 5-HT1A) Tier3->CounterScreen ArrestinAssay β-Arrestin Recruitment (Assess functional bias) Tier3->ArrestinAssay Tier4 Tier 4: In Vivo Validation Does it work in a living system? HTRAssay Head-Twitch Response (HTR) (In vivo 5-HT2A agonism) Tier4->HTRAssay BindingAssay->Tier2 Hit CalciumAssay->Tier2 Hit DoseResponse->Tier3 Potent Hit CounterScreen->Tier4 Selective Hit ArrestinAssay->Tier4

Caption: A four-tiered screening cascade for characterizing novel 5-HT2A ligands.

Chapter 3: Tier 1 Protocols - Primary Screening

The initial goal is to determine if N-(1,3-thiazol-4-ylmethyl)aniline interacts with the 5-HT2A receptor (binding) and if this interaction elicits a response via the canonical Gq pathway (function).

Protocol 3.1: Radioligand Binding Assay

Principle: This competitive binding assay measures the affinity of the test compound for the 5-HT2A receptor by quantifying its ability to displace a radiolabeled ligand with known affinity. [7][12]The output is the inhibitor constant (Ki), a measure of binding affinity.

Materials & Reagents:

  • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor. [12]* Radioligand: [3H]ketanserin (an antagonist) or [125I]DOI (an agonist). [13][14]* Non-specific Ligand: Unlabeled ketanserin (10 µM) or spiperone (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plates (e.g., Millipore MultiScreen MAFB). [14]* Scintillation Cocktail: MicroScint-20 or similar.

  • Instrumentation: Microplate scintillation counter (e.g., MicroBeta).

Procedure:

  • Plate Pre-treatment: Pre-soak the wells of the filter plate with 0.5% polyethyleneimine for 2 hours at room temperature to reduce non-specific binding of the radioligand to the filter. [14]2. Assay Preparation: In a 96-well assay plate, add in order:

    • 25 µL Assay Buffer (for Total Binding) or 25 µL non-specific ligand (for Non-specific Binding) or 25 µL of N-(1,3-thiazol-4-ylmethyl)aniline at various concentrations.

    • 25 µL of radioligand (e.g., [3H]ketanserin at a final concentration of ~2.0 nM). [14] * 50 µL of receptor membrane preparation (typically 50-70 µg protein/well). [14]3. Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly harvest the contents of the plate onto the pre-treated filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Drying & Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3.2: Calcium Flux Functional Assay

Principle: Activation of the Gq-coupled 5-HT2A receptor leads to a transient increase in intracellular calcium. [6][15]This assay uses a calcium-sensitive fluorescent dye that increases in intensity upon binding to free calcium, providing a direct readout of receptor activation. [16][17][18] Materials & Reagents:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor. [19][20]* Assay Plate: Black, clear-bottom 96- or 384-well cell culture plates.

  • Fluorescent Dye: Fluo-4 AM or another suitable calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT) or DOI.

  • Instrumentation: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the assay plate at an optimal density (e.g., 40,000-80,000 cells/well) and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading solution (e.g., 4 µM Fluo-4 AM in Assay Buffer). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.

  • Compound Addition & Measurement:

    • Place the assay plate into the fluorescence reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add 25 µL of N-(1,3-thiazol-4-ylmethyl)aniline (for a single-point screen, typically 10 µM) or the reference agonist.

    • Immediately begin measuring the fluorescence intensity kinetically for 90-180 seconds.

Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • For a single-point screen, normalize the response of the test compound to that of a maximal concentration of the reference agonist (e.g., 10 µM 5-HT).

  • A response ≥50% of the reference agonist is often considered a significant "hit". [19]

Chapter 4: Tier 2 & 3 Protocols - Potency, Selectivity, and Bias

For compounds identified as hits in Tier 1, the next steps are to quantify their potency and efficacy, assess their selectivity against related receptors, and investigate potential for biased agonism.

Protocol 4.1: Dose-Response and IP1 Accumulation Assays

Principle: To determine potency (EC50) and efficacy (Emax), a full dose-response curve is generated using the calcium flux assay. As a confirmatory Gq assay, an Inositol Monophosphate (IP1) accumulation assay can be used. IP1 is a downstream metabolite of IP3 and is more stable, providing a robust endpoint measurement. [19][21] Procedure (Dose-Response):

  • Follow the Calcium Flux Assay protocol (3.2), but instead of a single concentration, prepare a serial dilution of N-(1,3-thiazol-4-ylmethyl)aniline (e.g., 10-point, 1:3 dilution series starting from 30 µM).

  • Run a full dose-response curve for a reference agonist (e.g., 5-HT) on the same plate for normalization.

Data Analysis (Dose-Response):

  • Plot the response against the log concentration of the agonist.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

  • Calculate the relative efficacy by comparing the Emax of the test compound to the Emax of a full agonist like 5-HT.

Protocol 4.2: β-Arrestin Recruitment Assay

Principle: This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor. Technologies like PathHunter (DiscoverX) utilize enzyme fragment complementation, where the receptor is tagged with one enzyme fragment and β-arrestin with the other. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal. [15] Procedure: (Based on a commercial kit like PathHunter)

  • Use a cell line co-expressing the 5-HT2A receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. [15]2. Plate cells and allow them to adhere.

  • Add serial dilutions of N-(1,3-thiazol-4-ylmethyl)aniline or a reference agonist.

  • Incubate for 60-90 minutes at 37°C.

  • Add detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Read the chemiluminescent signal on a plate reader.

Data Analysis:

  • Generate dose-response curves and calculate EC50 and Emax as described for the functional assays.

  • Bias Analysis: Compare the potency and efficacy for Gq activation (from Protocol 4.1) with β-arrestin recruitment. A significant difference in the EC50 or Emax between the two pathways suggests biased agonism.

Chapter 5: Tier 4 Protocol - In Vivo Validation

The final step is to determine if the in vitro activity translates to a physiological response in a living organism.

Protocol 5.1: Head-Twitch Response (HTR) Assay in Mice

Principle: The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for in vivo 5-HT2A receptor activation by agonists. [22][23][24]The frequency of HTRs is highly correlated with the psychedelic potential of a compound. [9][25] Materials & Reagents:

  • Animals: Male C57BL/6J mice are commonly used. [26]* Test Compound: N-(1,3-thiazol-4-ylmethyl)aniline, dissolved in a suitable vehicle (e.g., saline, 0.5% DMSO).

  • Reference Agonist: DOI (1-3 mg/kg, i.p.) or Psilocybin. [8][22]* Antagonist Control: M100907 (a selective 5-HT2A antagonist) to confirm the response is receptor-mediated. [8]* Observation Arena: A clear Plexiglas cylinder or open field.

  • Detection System: Manual counting by a trained observer or an automated system using magnetometers or machine-learning video analysis. [23][25] Procedure:

  • Acclimation: Acclimate mice to the testing room and observation arenas for at least 30-60 minutes before drug administration.

  • Administration:

    • Test Group: Administer N-(1,3-thiazol-4-ylmethyl)aniline via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

    • Positive Control Group: Administer the reference agonist.

    • Vehicle Control Group: Administer the vehicle only.

    • Antagonist Group (optional): Pre-treat a group of mice with M100907 (e.g., 1 mg/kg, i.p.) 30 minutes before administering the test compound.

  • Observation: Immediately after injection of the agonist/test compound, place the mouse in the observation arena. Count the number of head twitches over a defined period, typically 20-60 minutes. [25][26]The peak response time can vary depending on the compound. [25]4. Data Collection: Record the total number of head twitches for each animal.

Data Analysis:

  • Compare the mean number of head twitches in the test compound groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

  • A statistically significant increase in HTRs compared to vehicle, which is blocked by a 5-HT2A antagonist, is strong evidence of in vivo 5-HT2A agonist activity.

  • Generate a dose-response curve for HTR frequency.

Chapter 6: Data Interpretation & Summary

The culmination of this workflow is a comprehensive pharmacological profile of the test compound. The data should be summarized for clear interpretation.

Table 1: Example Pharmacological Profile for N-(1,3-thiazol-4-ylmethyl)aniline

Assay ParameterReceptorTest Compound ValueReference CompoundReference Value
Binding Affinity (Ki) Human 5-HT2Ae.g., 150 nMKetanserin0.75 nM [13]
Gq Activation (EC50) Human 5-HT2Ae.g., 350 nMSerotonin (5-HT)47 nM [19]
Gq Efficacy (% Emax) Human 5-HT2Ae.g., 85%Serotonin (5-HT)100%
β-Arrestin (EC50) Human 5-HT2Ae.g., 2.5 µMSerotonin (5-HT)~50-100 nM
Selectivity (Ki) Human 5-HT2Ce.g., >10 µM--
In Vivo Activity (HTR) Mousee.g., Significant at 10 mg/kgDOISignificant at 1 mg/kg

Note: Values for the test compound are hypothetical and for illustrative purposes.

References

  • 5-HT2A receptor - Wikipedia. (URL: [Link])

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed. (URL: [Link])

  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC - PubMed Central. (URL: [Link])

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (URL: [Link])

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (URL: [Link])

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (URL: [Link])

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC. (URL: [Link])

  • 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (URL: [Link])

  • Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. (URL: [Link])

  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. (URL: [Link])

  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells - Eurofins DiscoverX. (URL: [Link])

  • Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC - PubMed Central. (URL: [Link])

  • 5-HT2A Receptor Screening For Psychedelics - SB Drug Discovery. (URL: [Link])

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (URL: [Link])

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (URL: [Link])

  • Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. (URL: [Link])

  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. (URL: [Link])

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PubMed Central. (URL: [Link])

  • Calcium Flux Assays - Agilent. (URL: [Link])

  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis - ACS Publications. (URL: [Link])

  • Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation | Labcorp. (URL: [Link])

  • List of miscellaneous 5-HT2A receptor agonists - Wikipedia. (URL: [Link])

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (URL: [Link])

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications - MDPI. (URL: [Link])

  • Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice - VCU Scholars Compass. (URL: [Link])

  • A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed. (URL: [Link])

  • 4-butyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline - ChemBK. (URL: [Link])

  • New Brain Drugs Mimic Psychedelics Without the Hallucinations - SciTechDaily. (URL: [Link])

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - NIH. (URL: [Link])

  • Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC. (URL: [Link])

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (URL: [Link])

  • The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PubMed. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: N-(1,3-thiazol-4-ylmethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving reaction yield and purity.

Introduction

N-(1,3-thiazol-4-ylmethyl)aniline is a key structural motif in various pharmacologically active compounds. The thiazole ring is a cornerstone in medicinal chemistry, found in drugs like the antibiotic Penicillin and the anticancer agent Tiazofurin.[1][2] The synthesis of its derivatives, therefore, is of significant interest. The most common and direct route to N-(1,3-thiazol-4-ylmethyl)aniline is the reductive amination between 1,3-thiazole-4-carbaldehyde and aniline. While conceptually straightforward, this reaction is often plagued by issues that can drastically reduce the yield and complicate purification.

This guide provides a structured, question-and-answer approach to troubleshoot common problems and optimize your synthetic protocol.

Troubleshooting Guide: Common Synthesis Issues

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield in the reductive amination pathway for N-(1,3-thiazol-4-ylmethyl)aniline typically stems from one of three areas: suboptimal imine formation, inefficient reduction, or degradation of starting materials/products.

1.1 Inefficient Imine Formation

The initial condensation of aniline and 1,3-thiazole-4-carbaldehyde to form the corresponding imine is a reversible equilibrium reaction. To achieve a high yield, this equilibrium must be shifted towards the imine product.

  • Causality: Water is a byproduct of imine formation. Its presence in the reaction medium can hydrolyze the imine back to the starting aldehyde and amine, preventing the reaction from proceeding to completion.

  • Solutions:

    • Azeotropic Removal: If using a solvent like toluene or benzene, a Dean-Stark apparatus can be used to physically remove water as it forms.

    • Chemical Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. Molecular sieves (3Å or 4Å) are also highly effective.

    • pH Control: Imine formation is acid-catalyzed. The reaction rate is optimal in a slightly acidic medium (pH 4-6). At low pH, the amine nucleophile is protonated and becomes unreactive. At high pH, there is insufficient acid to catalyze carbonyl activation. A small amount of acetic acid is often used as a catalyst.

1.2 Incomplete or Ineffective Reduction

The choice of reducing agent is critical and depends on the stability of the imine and the functional groups present.

  • Causality: Some reducing agents are too harsh and can cause side reactions, while others may be too weak or require specific pH conditions to be effective.

  • Recommended Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations. It is milder than sodium borohydride (NaBH₄), tolerates slightly acidic conditions (which favor imine formation), and can often be used in a one-pot procedure without prior isolation of the imine.[3]

  • Alternative Reducing Agents:

    • Sodium Cyanoborohydride (NaCNBH₃): Effective at acidic pH but is highly toxic.

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the aldehyde starting material if added too early. It is typically used in a two-step process where the imine is formed first. It requires protic solvents like methanol or ethanol.

    • Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces minimal waste. However, it requires specialized equipment (hydrogenator) and can sometimes lead to reduction of other functional groups.[4]

1.3 Side Reactions and Degradation
  • Causality: The thiazole aldehyde can be unstable, particularly under harsh temperature or pH conditions. Aniline can undergo oxidation.

  • Solutions:

    • Temperature Control: Run the reaction at room temperature or 0 °C, especially during the addition of the reducing agent, to minimize side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of aniline.

    • Check Starting Material Purity: Use freshly distilled aniline and ensure the 1,3-thiazole-4-carbaldehyde is pure. Impurities in the aldehyde can inhibit the reaction.

Question 2: My final product is contaminated with significant amounts of unreacted aniline and/or thiazole aldehyde. How can I improve conversion and purification?

Answer: The presence of starting materials indicates an incomplete reaction. Addressing this requires optimizing reaction stoichiometry and conditions, followed by a robust purification strategy.

2.1 Driving the Reaction to Completion
  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of aniline to ensure the complete consumption of the more valuable thiazole aldehyde.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Reductive aminations can take anywhere from a few hours to 24 hours.

2.2 Purification Strategy

The basic nature of the aniline nitrogen in the product allows for a straightforward acid-base extraction.

  • Step 1: Quench: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Step 2: Organic Extraction: Extract the crude product into an organic solvent like ethyl acetate or dichloromethane.

  • Step 3: Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The desired product, being a secondary amine, will be protonated and move into the aqueous layer, while the unreacted aldehyde remains in the organic layer.

  • Step 4: Basification and Re-extraction: Separate the aqueous layer and basify it with a base like 1 M NaOH until pH > 10. This deprotonates the product, making it soluble in organic solvents again.

  • Step 5: Final Extraction: Extract the product back into an organic solvent. The unreacted aniline, being a weaker base, may partially remain in the aqueous layer or can be separated via chromatography.

  • Step 6: Chromatography: For high purity, column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for this synthesis?

A: The synthesis proceeds via a two-step mechanism: (1) Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of 1,3-thiazole-4-carbaldehyde, followed by dehydration to form a Schiff base (imine) intermediate. (2) Reduction of the C=N double bond of the imine by a hydride reagent to yield the final secondary amine.

Reductive Amination Mechanism Reductive Amination Pathway Aniline Aniline Imine Imine Intermediate (Schiff Base) Aniline->Imine Thiazole_Aldehyde 1,3-Thiazole-4-carbaldehyde Thiazole_Aldehyde->Imine mid1 Thiazole_Aldehyde->mid1 Product N-(1,3-thiazol-4-ylmethyl)aniline Imine->Product mid2 Imine->mid2 Catalyst + H⁺ (cat.) - H₂O Reducer + [H⁻] (e.g., NaBH(OAc)₃) mid1->Imine mid1->Catalyst Step 1: Imine Formation mid2->Product mid2->Reducer Step 2: Reduction Troubleshooting Workflow Start Reaction Failure: No Product Observed Check_Reagents 1. Verify Reagent Quality & Activity Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Setup 3. Examine Reaction Setup Start->Check_Setup Sub_Reagents Is Aldehyde pure? Is Aniline fresh? Is Reducing Agent active? Check_Reagents->Sub_Reagents Sub_Conditions Is pH correct (4-6)? Is temperature appropriate? Is solvent anhydrous? Check_Conditions->Sub_Conditions Sub_Setup Inert atmosphere used? Effective stirring? Correct reagent addition order? Check_Setup->Sub_Setup Resolve Address Issues & Repeat Experiment Sub_Reagents->Resolve Sub_Conditions->Resolve Sub_Setup->Resolve

Caption: A logical workflow for troubleshooting a failed reaction.

Protocols and Data

Optimized Protocol: One-Pot Reductive Amination

This protocol uses sodium triacetoxyborohydride for a mild and efficient one-pot synthesis.

Materials:

  • 1,3-thiazole-4-carbaldehyde (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1,3-thiazole-4-carbaldehyde and anhydrous DCM.

  • Add aniline followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde spot by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride in portions over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C with an ice bath if necessary.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring for product formation by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to afford pure N-(1,3-thiazol-4-ylmethyl)aniline.

Comparative Data of Synthesis Methods
MethodReducing AgentSolventTemp. (°C)Key AdvantagesPotential IssuesTypical Yield
One-Pot Reductive Amination NaBH(OAc)₃DCM / DCE20-25Mild, one-pot, good functional group toleranceReagent is moisture-sensitive and relatively expensive75-90%
Two-Step Reductive Amination NaBH₄MeOH0-25Inexpensive, powerful reducing agentCan reduce aldehyde, requires two steps60-80%
Sₙ2 Alkylation N/A (Base used)ACN / DMF25-80Avoids hydrides, simple setupUnstable halo-precursor, risk of over-alkylation50-75%
Catalytic Hydrogenation H₂/Pd-CEtOH / EtOAc25Very clean, high atom economy, no salt byproductsRequires specialized equipment, catalyst can be pyrophoric80-95%

References

  • ResearchGate. (n.d.). Reductive methylation of nitroarenes to N-methylamines. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (2020). P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C-N Coupling with Nitromethane as a Methylamine Surrogate. J. Am. Chem. Soc. [Link]

  • ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. J. Org. Chem. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Retrieved from ChemRxiv. [Link]

  • Google Patents. (n.d.). US4468517A - Synthesis of thiazoles.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from Organic Chemistry Portal. [Link]

  • PubMed Central (PMC). (n.d.). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. Retrieved from PMC. [Link]

  • PubMed Central (PMC). (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from PMC. [Link]

  • Educational Administration: Theory and Practice. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities.[Link]

  • PubMed Central (PMC). (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of aminothiazole derivatives 4a–d. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Mini-Reviews in Organic Chemistry. [Link]

Sources

Identification of side products in N-(1,3-thiazol-4-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical identification and mitigation of common side products. Our approach is grounded in established chemical principles to ensure you can diagnose and resolve experimental challenges effectively.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My reaction yield is low, and the TLC plate shows multiple unexpected spots close to my product spot. What are the likely causes and how can I fix this?

This is a classic symptom in N-alkylation or reductive amination reactions, typically pointing to over-alkylation and/or incomplete reaction.

Core Problem: The desired product, N-(1,3-thiazol-4-ylmethyl)aniline, is a secondary amine. Secondary amines are often more nucleophilic than the primary amine starting material (aniline), making them susceptible to reacting again with the electrophile (4-formylthiazole or its precursor). This leads to the formation of a tertiary amine, a common and often difficult-to-separate side product.[1][2]

Potential Side Products & Their Origins:

  • N,N-bis(1,3-thiazol-4-ylmethyl)aniline (Over-alkylation product): The most common culprit. Your desired secondary amine product reacts with another molecule of the thiazole electrophile.

  • 4-(Hydroxymethyl)thiazole: If you are performing a reductive amination, a strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting 4-formylthiazole to the corresponding alcohol before it has a chance to form an imine with aniline.[3]

  • Unreacted Starting Materials: Aniline and 4-formylthiazole may remain if the reaction conditions are not optimal or if the reaction has not gone to completion.

Troubleshooting Workflow & Solutions:

G start Low Yield & Complex TLC check_reductant Analyze Reducing Agent (for Reductive Amination) start->check_reductant check_stoich Review Stoichiometry start->check_stoich strong_reductant Using NaBH₄? check_reductant->strong_reductant excess_aldehyde [Aldehyde] > [Aniline]? check_stoich->excess_aldehyde mild_reductant Switch to NaBH₃CN or NaBH(OAc)₃ strong_reductant->mild_reductant Yes final_check Re-run Reaction & Monitor via TLC/LC-MS strong_reductant->final_check No mild_reductant->final_check adjust_stoich Use 1.5-2 eq. Aniline & Slow Aldehyde Addition excess_aldehyde->adjust_stoich Yes excess_aldehyde->final_check No adjust_stoich->final_check

  • Optimize Stoichiometry: To suppress over-alkylation, use an excess of the starting amine (aniline) relative to the thiazole component. This increases the probability that the electrophile will encounter an aniline molecule rather than the product.[1]

  • Control Reagent Addition: Add the 4-formylthiazole (or 4-(chloromethyl)thiazole) slowly to the reaction mixture. This maintains a low concentration of the electrophile, further minimizing the chance of the product reacting a second time.[1]

  • Select the Right Reducing Agent: For reductive amination, use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] These reagents are less reactive towards aldehydes and ketones but are highly effective at reducing the intermediate iminium ion, thus preventing the formation of 4-(hydroxymethyl)thiazole.[5][6] NaBH₃CN is particularly effective because the rate of reduction for iminium ions is much faster than for ketones or aldehydes.[6]

Question 2: My mass spectrometry data shows an unexpected peak with a mass corresponding to C₁₈H₁₇N₃S₂. What is this compound?

A molecular formula of C₁₈H₁₇N₃S₂ strongly suggests the presence of the N,N-bis(1,3-thiazol-4-ylmethyl)aniline side product. Let's break down the identification process.

Data Interpretation:

Compound NameMolecular FormulaExpected Mass [M+H]⁺Origin
N-(1,3-thiazol-4-ylmethyl)aniline (Product)C₁₀H₁₀N₂S191.06Desired reaction between one equivalent of aniline and one equivalent of the thiazolylmethyl group.
N,N-bis(1,3-thiazol-4-ylmethyl)aniline (Side Product)C₁₄H₁₃N₃S₂288.06Over-alkylation: The desired product reacts with a second equivalent of the thiazolylmethyl group. Note: The user-provided formula C₁₈H₁₇N₃S₂ seems incorrect based on the likely reactants.
4-(Hydroxymethyl)thiazole C₄H₅NOS116.01Reduction of the starting 4-formylthiazole by the hydride reagent before imine formation.[3]

Analytical Confirmation Protocol:

To definitively confirm the identity of this and other side products, a systematic approach using multiple techniques is recommended.

Experimental Protocol: LC-MS Analysis of Reaction Mixture

  • Sample Preparation: Quench a small aliquot (approx. 10-20 µL) of the crude reaction mixture and dilute it 1000-fold with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100 - 800.

    • Analysis: Look for the expected [M+H]⁺ ions for the product (191.06) and suspected side products (e.g., 288.06).

Frequently Asked Questions (FAQs)

What is the most common mechanism for this synthesis and its key side reactions?

The most robust and common method for synthesizing N-(1,3-thiazol-4-ylmethyl)aniline is reductive amination .[4] This one-pot reaction involves the condensation of 4-formylthiazole with aniline to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the target secondary amine.[5]

G

The primary challenges and associated side reactions are:

  • Over-alkylation: As discussed, the secondary amine product can react further to form a tertiary amine.[2]

  • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde, competing with the desired imine reduction.[3]

How can I use ¹H NMR to distinguish the product from the over-alkylation side product?

¹H NMR spectroscopy is a powerful tool for this purpose. The key differences lie in the absence of the N-H proton and the change in integration ratios for the over-alkylated species.

Proton EnvironmentDesired Product (C₁₀H₁₀N₂S) Side Product (C₁₄H₁₃N₃S₂)
Thiazole H (position 2)~8.8 ppm (s, 1H)~8.8 ppm (s, 2H)
Thiazole H (position 5)~7.2 ppm (s, 1H)~7.2 ppm (s, 2H)
Methylene Bridge (-CH₂-)~4.5 ppm (d, 2H)~4.6 ppm (s, 4H)
Aniline Aromatic Protons~6.6 - 7.3 ppm (m, 5H)~6.7 - 7.3 ppm (m, 5H)
Amine Proton (N-H)Present , variable shift ~4.0-5.0 ppm (broad s, 1H)Absent
Key Differentiator N-H proton is present. Ratio of methylene (2H) to aniline protons (5H) is 2:5.N-H proton is absent. Ratio of methylene (4H) to aniline protons (5H) is 4:5.

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.

References

  • BenchChem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. Retrieved from BenchChem Technical Support.[1]

  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of amines. Retrieved from BenchChem Technical Support.[7]

  • Reddit r/Chempros. (2023). Bulky alkylation troubleshooting.[8]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[5]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.[6]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.[9]

  • Chatterjee, A., et al. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate.[10]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride.[11]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.[12]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.[2]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.[3]

  • PubMed Central (PMC). (n.d.). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy.[13]

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. ResearchGate.[14]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[15]

  • Wikipedia. (n.d.). Thiamine.[16]

  • Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.[17]

  • PubMed Central (PMC). (n.d.). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation.[18]

  • Anwar, R., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate.[19]

  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.[20]

  • Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.[21]

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (n.d.).[22]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -.[23]

  • Google Patents. (n.d.). US10351556B2 - Process for the preparation of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-{[(2s)-2-[(methyl{[2-(propan-2-yl) -.[24]

  • ResearchGate. (2025). 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions.[25]

  • ResearchGate. (n.d.). Synthesis of 1,3-thiazole 4 and 1,3-thiazolinone 5.[26]

  • ResearchGate. (2025). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF.[27]

  • Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.[28]

  • BLD Pharm. (n.d.). 117043-86-4|4-(Aminomethyl)thiazole Hydrochloride.[29]

  • MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.[30]

  • Wikipedia. (n.d.). Reductive amination.[4]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023).[31]

  • PubMed. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics.[32]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) -.[33]

  • PubMed Central (PMC). (n.d.). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.[34]

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.[35]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES.[36]

  • Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.[37]

  • ChemicalBook. (n.d.). N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline.[38]

  • PubMed Central (PMC). (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester.[39]

  • Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.[40] of making n-methyl aniline*. [40]

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Stability, storage, and degradation of N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(1,3-thiazol-4-ylmethyl)aniline

A Guide to Stability, Storage, and Degradation for Researchers

Prepared by a Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(1,3-thiazol-4-ylmethyl)aniline. The information herein is synthesized from established chemical principles of the thiazole and aniline moieties, as direct stability studies on this specific compound are limited. This document aims to anticipate and address potential challenges in its handling, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(1,3-thiazol-4-ylmethyl)aniline?

A1: The primary stability concerns for N-(1,3-thiazol-4-ylmethyl)aniline stem from its two core functional groups: the aniline moiety and the thiazole ring. The aniline portion is susceptible to oxidative degradation, which can be accelerated by exposure to air, light, and certain metal ions.[1][2][3] The thiazole ring, while generally aromatic and stable, can be prone to oxidation at the sulfur atom and may undergo hydrolysis or photodegradation under specific conditions, particularly when substituted with aryl rings.[4][5][6]

Q2: What are the ideal storage conditions for solid N-(1,3-thiazol-4-ylmethyl)aniline?

A2: To ensure long-term stability, solid N-(1,3-thiazol-4-ylmethyl)aniline should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.[7]

Q3: How should I prepare and store solutions of N-(1,3-thiazol-4-ylmethyl)aniline?

A3: For solution-based experiments, it is advisable to prepare fresh solutions whenever possible. If storage is necessary, use a high-purity, anhydrous solvent. For many thiazole-containing compounds, storage in DMSO at -20°C or -80°C under an inert atmosphere can enhance stability.[4] However, be aware that DMSO can act as an oxidizing agent for the thiazole ring's sulfur atom.[4] For aqueous solutions, be mindful of the pH, as extreme acidic or basic conditions can promote hydrolysis.[1][8]

Q4: Is N-(1,3-thiazol-4-ylmethyl)aniline sensitive to light?

A4: Yes, both aniline and thiazole derivatives can be sensitive to light.[5][9][10] Exposure to UV or visible light can induce photodegradation.[5][9] Therefore, all handling and storage of the compound and its solutions should be performed in a light-protected environment (e.g., using amber vials or covering containers with aluminum foil).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of solid compound (e.g., yellowing or browning) Oxidative degradation of the aniline moiety.Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-protected container in a desiccator.
Loss of potency or inconsistent results in assays Degradation of the compound in solution due to oxidation, hydrolysis, or photodecomposition.Prepare fresh solutions for each experiment. If solutions must be stored, use anhydrous solvents, store at low temperatures (-20°C or -80°C), and protect from light.[4] Consider performing a forced degradation study to identify stable conditions.[11]
Appearance of new peaks in HPLC analysis over time Formation of degradation products.Analyze the degradation products by LC-MS to identify their structures. This can help elucidate the degradation pathway and inform adjustments to storage and handling procedures. Common degradation pathways include oxidation of the aniline or thiazole sulfur, and hydrolysis.[1][4]
Insolubility or precipitation of the compound in aqueous buffers The compound may have limited aqueous solubility. The pH of the buffer could also be a factor.Determine the pKa of the compound to select a buffer system that maintains its solubility. The use of co-solvents may be necessary.

Potential Degradation Pathways

Understanding the potential degradation pathways of N-(1,3-thiazol-4-ylmethyl)aniline is crucial for designing stable formulations and interpreting experimental results. Based on the chemistry of its constituent functional groups, the following degradation mechanisms are plausible:

  • Oxidative Degradation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various polymeric species.[1][2] The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide or sulfone.[4]

  • Hydrolytic Degradation: While the thiazole ring itself is relatively stable to hydrolysis, extreme pH conditions (acidic or basic) could potentially lead to ring opening.[5][8]

  • Photodegradation: Exposure to light can provide the energy for various reactions, including oxidation and rearrangement of the thiazole ring. For some thiazole derivatives with aryl substituents, reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition has been observed.[5][6]

Caption: Potential degradation pathways of N-(1,3-thiazol-4-ylmethyl)aniline.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying the intrinsic stability of N-(1,3-thiazol-4-ylmethyl)aniline and for developing a stability-indicating analytical method.[11][12]

  • Preparation of Stock Solution: Prepare a stock solution of N-(1,3-thiazol-4-ylmethyl)aniline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (e.g., a C18 column with a gradient mobile phase of acetonitrile and water).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Caption: Workflow for a forced degradation study.

References

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (n.d.). PubMed.
  • Aniline degradation by electrocatalytic oxidation. (2003). ResearchGate.
  • Thiazole(288-47-1)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
  • Persulfate Oxidation for the Aniline Degradation in Aqueous Systems. (2011). PubMed.
  • Technical Support Center: Photodegradation and Stability of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" Derivatives. (n.d.). Benchchem.
  • Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. (n.d.). ResearchGate.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016). ResearchGate.
  • Persulfate oxidation for the aniline degradation in aqueous systems. (2011). IWA Publishing.
  • Thiazole. (n.d.). Wikipedia.
  • Thiazole Ring—A Biologically Active Scaffold. (2019). PubMed Central.
  • Thiazole Orange. (n.d.). MedChemExpress.
  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. (2017). PubMed.
  • improving the stability of thiazole compounds in DMSO for long-term storage. (n.d.). Benchchem.
  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. (2017). Semantic Scholar.
  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. (n.d.). Benchchem.
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  • Forced degradation studies. (2016). MedCrave online.
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  • 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. (n.d.). NIH.
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  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central.
  • Bacterial degradation of aniline. (A) Initial steps of aniline... (n.d.). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Mechanism of Aniline Degradation by Yeast Strain Candida Methanosorbosa BP-6. (2010). PubMed.
  • Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. (2020). PubMed.
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (2002). PubMed.
  • 4-Methyl-N-(1,3-thiazol-5-ylmethyl)aniline. (n.d.). BLDpharm.
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Troubleshooting common issues in N-(1,3-thiazol-4-ylmethyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important structural motif. Our goal is to provide practical, field-tested insights into common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter in the lab.

Core Synthesis Pathway: Reductive Amination

The most direct and widely employed method for synthesizing N-(1,3-thiazol-4-ylmethyl)aniline is the reductive amination between 4-formyl-1,3-thiazole (or its substituted analogs) and aniline. This reaction proceeds in a one-pot fashion, first through the formation of an imine intermediate, which is then immediately reduced in situ to the desired secondary amine. The choice of reagents, particularly the reducing agent, is critical for success.

Diagram of the General Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction Environment Aniline Aniline Imine_Formation Imine Intermediate Formation Aniline->Imine_Formation Thiazole_Aldehyde 4-Formyl-1,3-thiazole Thiazole_Aldehyde->Imine_Formation Reduction In Situ Reduction Imine_Formation->Reduction Immediate Product N-(1,3-thiazol-4-ylmethyl)aniline Reduction->Product Reducing_Agent Selective Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Catalyst Catalyst Catalyst->Imine_Formation

Caption: General workflow for N-(1,3-thiazol-4-ylmethyl)aniline synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction yield is extremely low or I'm recovering only starting materials. What is the most likely cause?

Answer: This is the most frequent issue and almost always points to a problem in one of the two key stages of the reaction: imine formation or reduction.

  • Cause A: Inefficient Imine Formation. The equilibrium between the aniline, aldehyde, and the imine intermediate must be favorable.[1]

    • Why it happens: The formation of the imine releases a molecule of water. According to Le Châtelier's principle, the presence of water in the reaction solvent will push the equilibrium back towards the starting materials. Furthermore, this step is often catalyzed by a mild acid.

    • Solutions:

      • Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous dichloroethane (DCE) or tetrahydrofuran (THF)). If necessary, add 4Å molecular sieves to the reaction mixture to sequester the water produced in situ.

      • Acid Catalysis: Add a catalytic amount (5-10 mol%) of a weak acid, such as acetic acid, to facilitate imine formation.[2] Avoid strong acids, which can lead to side reactions or decomposition.

  • Cause B: Incorrect Choice of Reducing Agent. The reducing agent must be selective for the imine over the starting aldehyde.

    • Why it happens: A strong, unselective reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the 4-formyl-1,3-thiazole to the corresponding alcohol before it has a chance to form the imine with aniline.[2]

    • Solutions:

      • Use a Selective Hydride Source: The preferred reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) . It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[3]

      • Alternative Selective Reagent: Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[3]

  • Cause C: Low Quality Starting Materials. The 4-formyl-1,3-thiazole can be prone to oxidation or polymerization upon storage.

    • Solution: Check the purity of the aldehyde by ¹H NMR or GC-MS before starting the reaction. If necessary, purify it via flash chromatography or distillation.

Question 2: My TLC/LC-MS analysis shows the desired product mass, but also a significant side product. What could this be?

Answer: The most common side product is the alcohol resulting from the reduction of the starting aldehyde.

  • Primary Cause: Premature Reduction of the Aldehyde.

    • Why it happens: As discussed in Question 1, this occurs when the reducing agent is not selective enough or is added under conditions that favor aldehyde reduction over imine reduction.

    • Solutions:

      • Switch to NaBH(OAc)₃: This is the most reliable way to prevent this side reaction.

      • Optimize Reaction Sequence: If you must use a less selective reagent, you can try a two-step, one-pot approach. First, stir the aniline and aldehyde together (with catalytic acid) for 1-2 hours to allow for imine formation, monitoring by TLC. Once the imine is formed, cool the reaction (e.g., to 0 °C) before slowly adding the reducing agent.[2]

  • Secondary Cause: Impurities in Aniline.

    • Why it happens: Commercial aniline can contain oxidation products.

    • Solution: Use freshly distilled or high-purity aniline for the reaction.

Question 3: The reaction starts but appears to stall, with starting materials, imine, and product all present in the mixture. What can I do?

Answer: A stalled reaction often points to reagent degradation or an unfavorable equilibrium.

  • Cause A: Degradation of the Reducing Agent.

    • Why it happens: Hydride reducing agents like NaBH(OAc)₃ are moisture-sensitive. If introduced into a wet solvent or exposed to the atmosphere for extended periods, they will decompose.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ and add it to the reaction under an inert atmosphere (nitrogen or argon) if possible. You can try adding a second portion (0.5 equivalents) of the reducing agent to restart the stalled reaction.

  • Cause B: Reversible Imine Formation.

    • Why it happens: The imine equilibrium may not strongly favor the product side, leading to a persistent mixture of species.[1]

    • Solution: Add 4Å molecular sieves to the reaction vessel. By removing the water byproduct, you will drive the reaction towards the imine, making it available for reduction.

Troubleshooting Decision Workflow

Start Low Yield or Stalled Reaction Check_Imine Is the imine intermediate forming? (Check by TLC/LC-MS) Start->Check_Imine Sol_Purity Check starting material purity Start->Sol_Purity No_Imine NO Check_Imine->No_Imine Trace or no imine Yes_Imine YES Check_Imine->Yes_Imine Imine is present Check_Reduction Is the imine being reduced? No_Reduction NO Check_Reduction->No_Reduction Imine persists Yes_Reduction YES Check_Reduction->Yes_Reduction Reaction is slow Sol_Anhydrous Use anhydrous solvent Add molecular sieves No_Imine->Sol_Anhydrous Sol_Catalyst Add catalytic AcOH No_Imine->Sol_Catalyst Yes_Imine->Check_Reduction Sol_Reagent Use NaBH(OAc)₃ (STAB) No_Reduction->Sol_Reagent Sol_Fresh_Reagent Use fresh NaBH(OAc)₃ Add a second portion Yes_Reduction->Sol_Fresh_Reagent

Caption: A decision tree for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q: Can I use a different amine besides aniline? A: Yes, this reaction is generally applicable to a wide range of primary and secondary amines, including substituted anilines and aliphatic amines.[4] However, the electronic nature of the amine will affect its nucleophilicity and reaction rate. Electron-rich anilines will typically react faster.

Q: Is it necessary to run the reaction under an inert atmosphere? A: While not strictly necessary for the imine formation itself, it is good practice, especially to protect the moisture-sensitive reducing agent (NaBH(OAc)₃). An inert atmosphere of nitrogen or argon will improve reproducibility and prevent reagent degradation.

Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30% ethyl acetate in hexanes. You should be able to visualize the consumption of the aldehyde (which is typically more non-polar) and the appearance of the more polar amine product. LC-MS is even better as it can confirm the masses of the intermediates and products.

Q: My final product is an oil and difficult to purify by chromatography. What are my options? A: If the product is basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the ammonium salt. Wash the aqueous layer with fresh organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine product back into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline

Materials:

  • 4-Formyl-1,3-thiazole (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4-formyl-1,3-thiazole (1.0 eq) and anhydrous DCE (to make a ~0.1 M solution).

  • Add aniline (1.1 eq) followed by glacial acetic acid (0.1 eq) via syringe.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 50%) to afford the pure N-(1,3-thiazol-4-ylmethyl)aniline.

References

  • SciSpace. (2018). Novel preparation method for 4-methylthiazole-5-carboxaldehyde.
  • Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Google Patents. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Wikipedia. Thiazole.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Wikipedia. Reductive amination.
  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Reddit. What's wrong with my reductive amination? I barely got any product.
  • Chemistry Steps. Reductive Amination.
  • Reddit. Question about reductive amination reaction procedure.
  • Wikipedia. Eschweiler–Clarke reaction.

Sources

Technical Support Center: Overcoming Purification Challenges with N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with N-(1,3-thiazol-4-ylmethyl)aniline. As a key structural motif in modern drug discovery, the purity of this intermediate is paramount. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to overcome common purification challenges, ensuring the integrity of your subsequent research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline?

A1: Impurities typically arise from three main sources: unreacted starting materials, reaction side-products, and product degradation.

  • Unreacted Starting Materials: Residual aniline or 4-(halomethyl)-1,3-thiazole (or its synthetic precursor, e.g., the corresponding aldehyde) are common.

  • Side-Products: The most prevalent side-product is the N,N-dialkylated tertiary amine, formed by the reaction of a second molecule of the thiazole electrophile with the product.[1][2] Other minor impurities can arise from competing reaction pathways depending on the specific synthetic route.

  • Degradation Products: Anilines are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities and a gradual darkening of the material over time.[3]

Q2: What is the most effective primary purification technique for this compound?

A2: For crude reaction mixtures, flash column chromatography on silica gel is the most robust and versatile primary purification method. It is highly effective at separating the target compound from both less polar starting materials and more polar side-products or baseline impurities. Recrystallization is an excellent secondary "polishing" step for material that is already >95% pure to achieve analytical-grade purity.[4][5]

Q3: My purified N-(1,3-thiazol-4-ylmethyl)aniline is a stable white solid, but it turns yellow or brown after a few weeks. What is causing this and how can I prevent it?

A3: This discoloration is a classic sign of aniline oxidation.[3] The aniline functional group is sensitive to atmospheric oxygen and can be photochemically oxidized, leading to colored polymeric impurities. To ensure long-term stability and prevent degradation, the purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light by using an amber vial or wrapping the container in foil, and kept at low temperatures (e.g., -20°C).

Q4: How can I reliably assess the purity of my final product?

A4: A multi-technique approach is essential for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient method (e.g., water/acetonitrile with 0.1% formic acid or TFA) and UV detection is typically effective.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structural identity and detecting proton-bearing impurities. The absence of signals corresponding to starting materials or side-products is a strong indicator of purity.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition, providing definitive evidence of the target compound's identity.[6]

Section 2: Purification Troubleshooting Guide

This section addresses specific issues encountered during the purification of N-(1,3-thiazol-4-ylmethyl)aniline.

Problem Probable Cause(s) Recommended Solution(s)
Product Streaking on TLC / Low Yield from Column Chromatography The basic aniline nitrogen is interacting ionically with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing the compound to adhere strongly to the stationary phase.[7]Modify the Eluent: Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or ammonia in methanol, to the mobile phase. This neutralizes the acidic sites on the silica, preventing ionic interactions and allowing the product to elute cleanly.
Product Co-elutes with an Impurity (e.g., Dialkylated Side-Product) The polarity of the product and the impurity are too similar in the chosen solvent system for effective separation on silica gel.Optimize Chromatography Conditions: 1. Switch Solvent System: If using a standard Hexane/Ethyl Acetate system, try a different solvent combination with alternative selectivity, such as Dichloromethane/Methanol. 2. Use a Shallow Gradient: A slower, more shallow gradient during elution can significantly improve the resolution between closely eluting spots.
Compound Fails to Crystallize During Recrystallization Attempt 1. The solution is not sufficiently supersaturated. 2. The presence of impurities is inhibiting crystal lattice formation. 3. The chosen solvent is inappropriate.Induce Crystallization: 1. Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound. 2. Cool Slowly: Place the flask in a cold bath (ice water or freezer) and allow it to cool undisturbed. Rapid cooling often leads to oiling out. 3. Scratch/Seed: Scratch the inside of the flask below the solvent line with a glass rod to create nucleation sites. If available, add a single, tiny seed crystal of pure product.[8]
Product "Oils Out" Instead of Forming Crystals The solution is too concentrated, or it was cooled too quickly, causing the compound to crash out of solution as a liquid phase (oil) instead of forming an ordered crystal lattice.Re-dissolve and Cool Slowly: Add a small amount of the "good" solvent back to the mixture and gently heat until the oil fully redissolves. Allow the solution to cool to room temperature very slowly, followed by gradual cooling in a refrigerator or freezer. Using a solvent pair (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can also promote better crystal formation.[8]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issue of aniline interaction with silica gel.

  • Column Preparation: Select an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica-to-crude-product by weight).

  • Solvent System Selection:

    • Determine an appropriate mobile phase using TLC. A good target Rf for the product is between 0.25 and 0.35. A common starting point is a mixture of Hexane and Ethyl Acetate.

    • Crucially, prepare your chosen eluent and add 0.5% triethylamine (TEA) by volume. For example, for 1 L of 70:30 Hexane:EtOAc, add 700 mL Hexane, 300 mL Ethyl Acetate, and 5 mL of TEA.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with the prepared TEA-modified solvent system.

    • If a gradient is needed, prepare a second, more polar solvent system that also contains 0.5% TEA.

    • Run the column, collecting fractions and monitoring the elution by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure using a rotary evaporator. For complete removal of residual TEA, the purified oil/solid can be co-evaporated with dichloromethane or dissolved in a suitable solvent and washed with a mild aqueous acid (e.g., 1% HCl), followed by a brine wash and drying over Na₂SO₄.

Protocol 2: Recrystallization from a Mixed Solvent System

This method is ideal for purifying material that is already >95% pure to achieve a high-purity, crystalline final product.

  • Solvent Selection: An ideal solvent pair consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[8] For N-(1,3-thiazol-4-ylmethyl)aniline, pairs like Ethanol/Water, Toluene/Hexane, or Ethyl Acetate/Hexane are excellent starting points.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Toluene) in small portions while heating the mixture (e.g., on a hot plate) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Induce Precipitation: While the solution is still hot, add the "poor" anti-solvent (e.g., Hexane) dropwise with swirling. Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Clarification: If the solution is cloudy, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold "poor" solvent, and dry them under a high vacuum to remove all residual solvent.

Section 4: Visual Workflows

General Purification and Analysis Workflow

The following diagram outlines a robust workflow for moving from a crude reaction product to a fully characterized, high-purity compound.

G cluster_synthesis Synthesis & Work-Up cluster_purification Purification Cascade cluster_analysis Final Analysis & Storage synthesis Crude Reaction Mixture workup Aqueous Work-up / Extraction synthesis->workup crude Crude Product workup->crude primary_purify Primary Purification (Flash Chromatography) crude->primary_purify purity_check1 Purity Check (TLC / HPLC) primary_purify->purity_check1 secondary_purify Secondary Purification (Recrystallization) purity_check1->secondary_purify Purity < 99% final_product Final Product (>99% Pure) purity_check1->final_product Purity ≥ 99% secondary_purify->final_product analysis Full Characterization (NMR, HRMS, HPLC) final_product->analysis storage Store under N2, cold, dark analysis->storage G start Analyze Crude Product (TLC or quick ¹H NMR) check_complexity Is the impurity profile complex? (>2 major spots, baseline material) start->check_complexity chromatography Proceed with Flash Column Chromatography check_complexity->chromatography Yes check_crystallinity Is the crude product a solid with >90% purity? check_complexity->check_crystallinity No end_purify Purified Material chromatography->end_purify check_crystallinity->chromatography No recrystallize Attempt Direct Recrystallization check_crystallinity->recrystallize Yes check_success Is purity >99%? recrystallize->check_success check_success->chromatography No check_success->end_purify Yes

Sources

Technical Support Center: Scaling Up N-(1,3-thiazol-4-ylmethyl)aniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of N-(1,3-thiazol-4-ylmethyl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the underlying chemistry, provide robust troubleshooting protocols, and answer frequently asked questions encountered in the field.

Section 1: Synthesis Overview & Core Mechanism

The most common and scalable method for producing N-(1,3-thiazol-4-ylmethyl)aniline is through the reductive amination of 1,3-thiazole-4-carbaldehyde with aniline. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine product. This approach is favored for its high convergence and efficiency.

The overall transformation is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Thiazole_Aldehyde 1,3-Thiazole-4-carbaldehyde Imine N-(1,3-thiazol-4-ylmethylidene)aniline (Imine Intermediate) Thiazole_Aldehyde->Imine + Aniline - H2O Aniline Aniline Aniline->Imine Final_Product N-(1,3-thiazol-4-ylmethyl)aniline Imine->Final_Product + [Reducing Agent] (e.g., NaBH(OAc)3, H2/Pd)

Caption: Reductive amination pathway for N-(1,3-thiazol-4-ylmethyl)aniline synthesis.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up in a question-and-answer format.

Category 1: Low Reaction Conversion & Yield

Q1: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary causes?

A1: Low yields in this reductive amination can typically be traced back to four key areas: reagent quality, imine formation equilibrium, reducing agent efficacy, and reaction temperature.

  • Reagent Purity: The purity of both 1,3-thiazole-4-carbaldehyde and aniline is critical. The aldehyde can oxidize over time to the corresponding carboxylic acid, which will not participate in the reaction. Aniline is susceptible to air oxidation, leading to colored impurities that can interfere with the reaction and purification.

    • Expert Recommendation: Always use freshly purified starting materials. Verify purity via NMR or GC-MS before commencing a large-scale run. For aniline, using a freshly opened bottle or distilling it under vacuum is advisable.

  • Inefficient Imine Formation: The formation of the imine intermediate is a reversible equilibrium reaction. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.

    • Expert Recommendation: While not always necessary for small-scale reactions, on a larger scale where reaction times are longer, the addition of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) can be beneficial. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (like toluene) with a Dean-Stark trap is a classic scale-up strategy.

  • Reducing Agent Issues: The choice and handling of the reducing agent are paramount.

    • Sodium Borohydride (NaBH₄): This is a cost-effective choice, but its reactivity is highly pH-dependent. In neutral or acidic conditions, it can be rapidly hydrolyzed. It may also preferentially reduce the aldehyde to an alcohol before imine formation is complete.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reagent that is highly effective for reductive aminations.[1] It is less basic and tolerates mildly acidic conditions, which can catalyze imine formation. However, its higher cost and the generation of acetic acid waste can be drawbacks at scale. Ensure it is fully dissolved or well-suspended for consistent results.

    • Catalytic Hydrogenation (H₂/Pd-C): This is an excellent, atom-economical choice for large-scale production but requires specialized high-pressure reactor systems. Catalyst activity can be poisoned by sulfur-containing compounds, which is a potential concern given the thiazole substrate, though often manageable.[1]

  • Suboptimal Temperature: The reaction typically proceeds well at ambient temperature. However, running the reaction at too low a temperature can slow down the rate of imine formation, while excessive heat can promote side reactions and decomposition.[2]

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Check_Purity Verify Purity of Aldehyde & Aniline? Start->Check_Purity Check_Imine Is Imine Formation Being Inhibited? Check_Purity->Check_Imine Purity OK Purify_Reagents Action: Purify/Re-source Starting Materials Check_Purity->Purify_Reagents Impure Check_Reducer Is Reducing Agent Active & Appropriate? Check_Imine->Check_Reducer No (or addressed) Add_Drying_Agent Action: Add Drying Agent or Remove Water Azeotropically Check_Imine->Add_Drying_Agent Yes (Water Present) Check_Reducer->Purify_Reagents No (Inactive/Wrong Choice) Optimize_Reducer Action: Re-evaluate Reducer Choice (e.g., NaBH(OAc)3) or Check Activity

Caption: Decision workflow for troubleshooting low reaction yields.

Category 2: Product Purity Issues

Q2: My final product is contaminated with significant impurities. What are they and how can I prevent them?

A2: The impurity profile is often simple but requires strict control of reaction parameters. The most common impurities are unreacted starting materials, the alcohol byproduct from aldehyde over-reduction, and a tertiary amine from over-alkylation.

Impurity NameStructureFormation CausePrevention Strategy
(1,3-Thiazol-4-yl)methanolThiazole-CH₂OHReduction of the aldehyde starting material before imine formation. Common with aggressive hydrides like NaBH₄.Use a milder reducing agent like NaBH(OAc)₃. Alternatively, pre-form the imine before adding the reducing agent.
N,N-bis((1,3-thiazol-4-yl)methyl)anilineAniline-(CH₂-Thiazole)₂The product (a secondary amine) reacts with another molecule of the aldehyde and is reduced.Use a slight excess of aniline (e.g., 1.1-1.2 equivalents). Control the reaction temperature to avoid forcing conditions.
Aniline & Thiazole Aldehyde-Incomplete reaction.See "Low Yield" section. Ensure sufficient reaction time and active reagents.

Expert Recommendation: Control of stoichiometry is the most effective tool against the formation of the tertiary amine byproduct. A slight excess of aniline helps ensure the aldehyde is consumed before it can react with the product. For the alcohol byproduct, the key is to ensure imine formation is rapid relative to aldehyde reduction.

Category 3: Work-up and Isolation Challenges

Q3: I'm having trouble with the reaction work-up. I'm seeing persistent emulsions during extraction, and my product is difficult to crystallize.

A3: Work-up and isolation are critical steps during scale-up and often require significant optimization.

  • Emulsion Formation: Emulsions are common during the aqueous quench and extraction, especially with chlorinated solvents like DCM. They are often caused by fine particulate matter or amphiphilic intermediates.

    • Expert Recommendation:

      • Quench Carefully: Add the quenching solution (e.g., water or saturated NaHCO₃) slowly with good mixing.

      • pH Adjustment: Ensure the aqueous layer is distinctly basic (pH 9-10) to deprotonate any amine salts, which can act as surfactants.

      • Solvent Choice: Consider switching to a less emulsion-prone solvent for extraction, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

      • Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.

  • Crystallization Issues: If the product oils out or refuses to crystallize, it is almost always due to residual impurities or an inappropriate solvent system.

    • Expert Recommendation:

      • Purity First: Ensure the crude product is of high purity (>95% by HPLC) before attempting crystallization. An upstream column chromatography or a charcoal treatment might be necessary.

      • Solvent Screening: Perform a systematic solvent screen using a panel of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find a system where the product has high solubility when hot and low solubility when cold.

      • Anti-Solvent Crystallization: A robust method is to dissolve the crude product in a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (an "anti-solvent" like heptane) at an elevated temperature until turbidity is observed, then cool slowly.

      • Seeding: Always save a small amount of pure, crystalline material to use as seed crystals in subsequent batches. This can dramatically improve crystallization kinetics and consistency.

Section 3: Scale-Up FAQs

Q1: What is the best method for monitoring this reaction in a production environment?

A1: While Thin Layer Chromatography (TLC) is excellent for initial lab work, it is not sufficiently quantitative for process control. High-Performance Liquid Chromatography (HPLC) is the industry standard. A stable, reproducible HPLC method should be developed to track the disappearance of the 1,3-thiazole-4-carbaldehyde and the appearance of the N-(1,3-thiazol-4-ylmethyl)aniline product. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts from unnecessarily long reaction times. Note that when using TLC with standard silica plates, aniline can sometimes streak or be difficult to visualize, especially if acidic conditions are used, as it may form a salt.[3]

Q2: How should I manage the reaction exotherm during scale-up?

A2: The reduction step of the amination, particularly with NaBH₄ or during the quench of NaBH(OAc)₃, can be exothermic. At scale, this heat must be managed to prevent a runaway reaction.

  • Controlled Addition: The reducing agent should be added portion-wise or as a solution via a dosing pump at a rate that allows the reactor's cooling system to maintain the target temperature.

  • Sufficient Cooling: Ensure the chosen reactor has adequate cooling capacity for the batch size.

  • Dilution: Running the reaction at a slightly lower concentration can provide more thermal mass to absorb the heat generated.

Q3: Which reducing agent is most recommended for a multi-kilogram scale campaign?

A3: The choice involves a trade-off between cost, safety, equipment, and waste streams.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the best choice for initial scale-up (1-10 kg) due to its reliability and selectivity, despite its cost. The process is robust and predictable.

  • Catalytic Hydrogenation (H₂/Pd-C): For very large, long-term production (>100 kg), this is the most cost-effective and environmentally friendly option.[1] It requires a significant initial investment in high-pressure equipment and process safety infrastructure.

  • Sodium Borohydride (NaBH₄): While cheapest, it often requires more extensive process optimization (e.g., careful pH control, pre-formation of the imine) to achieve the same selectivity and can be less reliable during scale-up.

Section 4: Experimental Protocol Example

This protocol describes a representative lab-scale synthesis that serves as a starting point for process optimization.

Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline

  • Materials:

    • 1,3-Thiazole-4-carbaldehyde (1.0 eq)

    • Aniline (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) (approx. 10 mL per gram of aldehyde)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1,3-thiazole-4-carbaldehyde and dichloromethane.

    • Add aniline to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: A slight exotherm may be observed.

    • Stir the reaction at room temperature and monitor its progress by HPLC or TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by crystallization (e.g., from an ethyl acetate/heptane solvent system) or column chromatography on silica gel to afford the pure N-(1,3-thiazol-4-ylmethyl)aniline.

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13. [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Why aniline doesn't appear when i'm test it using TLC. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. (2020). Egyptian Journal of Chemistry, 63(2), 567-579. [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). University of Sussex. [Link]

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Technical Support Center: Solubility Solutions for N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

In the fast-paced world of drug discovery, encountering a promising compound with poor aqueous solubility is not a setback—it is a routine challenge. N-(1,3-thiazol-4-ylmethyl)aniline, a molecule with a thiazole and aniline framework, represents a class of compounds with significant biological potential but often-limited solubility in the aqueous buffers essential for bioassays.[1][2] Inaccurate concentration data due to precipitation can lead to erroneous structure-activity relationships (SAR), underestimated potency, and missed opportunities.[3][4]

This guide provides a structured, question-and-answer-based approach to systematically address and overcome the solubility challenges associated with N-(1,3-thiazol-4-ylmethyl)aniline and other similarly lipophilic molecules. As your dedicated application scientist, my goal is to equip you with not just protocols, but the strategic thinking behind them, ensuring your experimental results are both accurate and reproducible.

Q1: My N-(1,3-thiazol-4-ylmethyl)aniline powder won't dissolve in my standard aqueous assay buffer. What is the first and most critical step?

Answer: The foundational step is to create a concentrated primary stock solution in a strong, non-aqueous organic solvent. Attempting to directly dissolve a lipophilic compound like N-(1,3-thiazol-4-ylmethyl)aniline—which possesses a thiazole ring and an aniline moiety suggesting low water solubility—in an aqueous medium is inefficient and leads to inaccurate concentrations.[1] The industry-standard solvent for this purpose is 100% Dimethyl Sulfoxide (DMSO).[5][6]

Application Scientist's Insight: Why DMSO?

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it an invaluable tool in any research lab.[4][5] Its utility stems from its ability to disrupt the highly ordered hydrogen-bonding network of water, creating pockets where hydrophobic molecules can be accommodated. However, it is crucial to remember that DMSO is not just a solvent; it is a biologically active molecule. At high concentrations in your final assay, it can cause cell toxicity, interfere with protein function, or even act as a competitive binder to your target.[7][8][9] Therefore, the strategy is always to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it serially, ensuring the final concentration of DMSO in the assay is minimal and consistent across all experimental conditions.[5][7]

Workflow: Selecting a Solubilization Strategy

Here is a decision-making workflow for tackling a poorly soluble compound.

G cluster_0 Initial Assessment cluster_1 Primary Strategy cluster_2 Troubleshooting & Advanced Methods cluster_3 Validation start Receive Compound (e.g., N-(1,3-thiazol-4-ylmethyl)aniline) prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock serial_dilute Serially dilute in 100% DMSO to intermediate concentrations prep_stock->serial_dilute final_dilute Perform final dilution into aqueous assay buffer serial_dilute->final_dilute precip_check Precipitation upon final dilution? final_dilute->precip_check ph_adjust Strategy 2: pH Modification (for ionizable compounds) precip_check->ph_adjust Yes vehicle_control Run Vehicle Control (Same final DMSO %) precip_check->vehicle_control No cyclo Strategy 3: Cyclodextrin Formulation ph_adjust->cyclo Still precipitates proceed Proceed with Bioassay vehicle_control->proceed

Caption: Decision workflow for solubilizing test compounds for bioassays.

Q2: I've made my DMSO stock, but the compound precipitates when I add it to my aqueous assay buffer. What should I do?

Answer: This is a classic sign of "crashing out," where the compound is soluble in the organic solvent but not in the final aqueous environment, even with a small percentage of DMSO.[3] This indicates that the compound's intrinsic aqueous solubility is extremely low. You have two primary advanced strategies to pursue: pH modification and the use of cyclodextrins.

Strategy 1: pH Modification

N-(1,3-thiazol-4-ylmethyl)aniline contains an aniline group, which is a weak base.[10] The solubility of ionizable compounds is highly dependent on the pH of the solution.[11][]

  • For a Weak Base (like aniline): In an acidic environment (pH < pKa), the amine group becomes protonated (R-NH3+). This charged, ionized form is typically much more soluble in aqueous media than the neutral, unionized form (R-NH2).[13] The predicted pKa for a similar structure, 4-(2-methyl-1,3-thiazol-4-yl)aniline, is around 3.51, suggesting the aniline moiety is a very weak base.[14]

  • For a Weak Acid: In a basic environment (pH > pKa), the acidic proton is removed, creating a charged anion that is more water-soluble.

Application Scientist's Insight: The "2 pH Unit Rule" and Assay Compatibility

A general guideline is to adjust the pH of your buffer to be at least 2 units away from the compound's pKa to ensure it is >99% in its ionized, more soluble form.[13] However, this must be balanced with the pH tolerance of your biological system. Most cell lines and enzymes have a narrow optimal pH range (typically 7.2-7.4). Drastically altering the buffer pH to 4.0 to solubilize your compound might inactivate your enzyme or kill your cells. Therefore, this technique is most useful for biochemical assays with robust enzymes that are stable across a wider pH range. Always confirm the pH stability of your assay components before implementing this strategy.

Strategy 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex.[16][17][18] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule without altering the bulk solvent properties.[15]

Application Scientist's Insight: Choosing the Right Cyclodextrin

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in biological research due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[15][16] Preparing a co-lyophilized powder of your compound and HP-β-CD can create a readily water-soluble formulation.[17] This is often the most effective method for achieving high aqueous concentrations of very hydrophobic compounds for in vivo and in vitro studies.

G cluster_0 Cyclodextrin Encapsulation CD CD_label Hydrophilic Exterior Cavity Hydrophobic Cavity Drug N-(1,3-thiazol-4-ylmethyl)aniline (Hydrophobic) Drug_in_CD Drug Drug->Drug_in_CD Complex Complex_label Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

Answer: This is a critical and cell-line-dependent question. There is no single universal "safe" concentration, but a widely accepted best practice is to keep the final DMSO concentration at or below 0.5% (v/v) .[7] Many sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[19] Some robust cell lines might tolerate up to 1%, but this often comes with confounding off-target effects.[9]

Application Scientist's Insight: The Absolute Necessity of a Vehicle Control

Because DMSO can have biological effects, every plate in your experiment must include a "vehicle control." This control contains the cells and assay reagents treated with the exact same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to differentiate between the effects of your compound and the effects of the solvent. Any observed difference between the untreated control and the vehicle control must be attributed to the DMSO. A significant effect from the vehicle control may invalidate your experiment.

Data Table: DMSO Cytotoxicity Guidelines

The following table provides general guidelines for DMSO concentrations in cell-based assays. The specific tolerance of your cell line should always be experimentally determined.

Final DMSO Conc. (v/v)General GuidelinePotential Risks
≤ 0.1% Optimal/Safest Minimal risk of toxicity or off-target effects.[7]
> 0.1% to 0.5% Generally Acceptable Considered a standard upper limit for most assays.[7][20]
> 0.5% to 1.0% Use with Caution Increased risk of cytotoxicity and assay interference.[9]
> 1.0% Not Recommended High probability of significant off-target effects and cell death.[9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of N-(1,3-thiazol-4-ylmethyl)aniline powder (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Calculate Solvent Volume: Determine the volume of 100% sterile-filtered, anhydrous DMSO required to achieve your desired stock concentration (e.g., 20 mM).

  • Dissolve: Add the calculated volume of DMSO to the vial.

  • Aid Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be used, but must be done with caution to avoid compound degradation.[5]

  • Inspect: Visually inspect the solution against a bright light to ensure there are no visible particulates. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3][5]

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol creates a solid dispersion that is readily soluble in aqueous buffer.

  • Select Molar Ratio: A common starting point is a 1:2 molar ratio of the compound to HP-β-CD.

  • Dissolve Components: Dissolve the N-(1,3-thiazol-4-ylmethyl)aniline in a minimal amount of a suitable volatile organic solvent (e.g., methanol or ethanol). In a separate container, dissolve the HP-β-CD in water.

  • Mix Solutions: Slowly add the compound solution to the aqueous HP-β-CD solution while stirring vigorously.

  • Equilibrate: Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.

  • Lyophilize: Freeze the solution (e.g., using a dry ice/acetone bath or a freezer) and then lyophilize (freeze-dry) it to remove the solvents.[17]

  • Final Product: The resulting fluffy white powder is the compound:HP-β-CD inclusion complex. This powder can now be weighed and dissolved directly into your aqueous assay buffer.

  • Validation: It is essential to confirm the concentration of the active compound in your final solution using an analytical method like HPLC-UV.

References

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Lakkakula, J. R., & Maçedo, J. V. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Uekama, K., & Irie, T. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

  • Sharma, D., et al. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Al-Sanea, M. M., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. [Link]

  • Galvao, J., et al. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. [Link]

  • de la O Farrera, D., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Spyrakis, F., et al. (2009). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Posts, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Alhalaweh, A., et al. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PubMed Central. [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

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Techniques for removing stubborn impurities from N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(1,3-thiazol-4-ylmethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with high purity. We will explore the root causes of common impurities and provide robust, field-tested troubleshooting guides and protocols to address them effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of N-(1,3-thiazol-4-ylmethyl)aniline?

The impurity profile largely depends on the synthetic route. For a typical reductive amination between 1,3-thiazole-4-carbaldehyde and aniline, you can expect:

  • Unreacted Starting Materials: Residual aniline and thiazole-4-carbaldehyde.

  • Over-alkylation Products: N,N-bis(1,3-thiazol-4-ylmethyl)aniline, which can be difficult to separate due to similar polarity.

  • Reductant By-products: Borate salts or other species from agents like sodium triacetoxyborohydride. These are typically removed during aqueous workup.

  • Catalyst Residues: If a palladium-catalyzed cross-coupling route was used, residual palladium is a common and critical impurity to remove.[1]

Q2: My NMR shows a persistent impurity with a polarity very similar to my product. What is it likely to be?

A closely-eluting impurity is often a structurally related by-product. The most probable candidate is the dialkylated species, N,N-bis(1,3-thiazol-4-ylmethyl)aniline . Its polarity is very close to the desired mono-alkylated product, making separation by standard flash chromatography challenging. Careful optimization of the chromatographic conditions is necessary.

Q3: My compound streaks badly on a silica gel TLC plate and column. What causes this and how can I fix it?

This is a classic issue for basic compounds like amines on acidic silica gel.[2] The basic aniline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape (tailing) and potential loss of product on the column.[2]

  • Primary Solution: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent (typically 0.1-1% v/v).[3] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[4]

Section 2: Troubleshooting Guide for Stubborn Impurities

This section addresses specific, challenging purification scenarios.

Problem 1: A closely-eluting impurity (likely the di-alkylated product) co-elutes with my product during flash chromatography.
  • Causality: The structural similarity between the mono- and di-alkylated products results in very similar affinities for the stationary phase, making separation difficult with standard solvent systems.

  • Solution A: Optimize Flash Chromatography Conditions.

    • Reduce Eluent Polarity: Start with a less polar solvent system than initially suggested by TLC. An Rf value of 0.15-0.2 for your desired product is a good target for column chromatography.[5]

    • Use a Shallow Gradient: A slow, shallow gradient from a non-polar to a moderately polar eluent can effectively resolve compounds with small ΔRf values.[4] For example, instead of a 0-50% ethyl acetate in hexanes gradient, try a 10-30% gradient over many column volumes.

    • Switch Solvent System Selectivity: If hexanes/ethyl acetate fails, try a system with different solvent properties, like dichloromethane/methanol.[3] This changes the nature of the interactions and can improve separation.

  • Solution B: Switch to an Alternative Stationary Phase.

    • Basic Alumina: For basic compounds, basic alumina can be an excellent alternative to silica, as it minimizes the acidic interactions that cause streaking.[2]

    • Reverse-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Since the di-alkylated product is more non-polar than the mono-alkylated product, it will be retained longer on a C18 column, often leading to excellent separation.[3] This is a powerful, albeit more expensive, alternative.

Problem 2: My product "oils out" or fails to crystallize during recrystallization.
  • Causality: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when impurities are present at a level that disrupts crystal lattice formation.[3]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]

      • Seed: Add a single, pure crystal of the product (if available) to the cooled, supersaturated solution to initiate crystallization.[3]

    • Modify the Solvent System:

      • Add an Anti-Solvent: After dissolving the compound in a minimum of hot "good" solvent, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

    • Form a Salt: Amines can often be purified by forming a salt (e.g., hydrochloride or tartrate), which may have much better crystallization properties.[6] The salt can be crystallized, and the free base can be regenerated afterward if necessary.[7]

Problem 3: My product is contaminated with residual palladium catalyst.
  • Causality: Palladium catalysts used in cross-coupling reactions can form soluble complexes or colloidal nanoparticles that are not removed by simple filtration or aqueous workup.[1] These residues are often indicated by a dark gray or black color in the isolated product.[1]

  • Solution: Metal Scavenging.

    • Mechanism: Metal scavengers are solid-supported materials (often silica or polymer resins) functionalized with groups that have a high affinity for palladium, such as thiols or amines.[1][8] When stirred with the product solution, the scavenger selectively binds the palladium, which is then removed by simple filtration.[9]

    • General Protocol:

      • After initial workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene, or acetonitrile).

      • Add a thiol-based scavenger resin (e.g., SiliaMetS® Thiol), typically 5-10 weight equivalents relative to the initial catalyst loading.

      • Stir the mixture at room temperature or with gentle heating for several hours.

      • Filter the mixture through a pad of Celite® to remove the resin.[1]

      • Concentrate the filtrate to recover the palladium-free product. Studies have shown this method can reduce palladium levels to <100 ppm.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography with Triethylamine Modifier
  • TLC Analysis: Develop a TLC solvent system (e.g., Hexanes:Ethyl Acetate) that gives the target compound an Rf of ~0.2. Add 0.5% triethylamine to the mobile phase.

  • Column Packing: Dry-pack a column with silica gel. Flush the column with the initial, non-polar eluent containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel, and evaporate the solvent to create a dry powder ("dry loading").[5] Gently add this powder to the top of the packed column.

  • Elution: Begin elution with the non-polar starting solvent. Gradually increase the polarity using a shallow gradient, ensuring every eluent mixture contains 0.5% triethylamine.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

Protocol 2: pH-Switched Acid-Base Extraction

This technique is excellent for removing non-basic organic impurities from the amine product.[11][12]

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl).[13] The basic N-(1,3-thiazol-4-ylmethyl)aniline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction twice.

  • Separation: Combine the aqueous layers. The organic layer containing neutral/acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates the amine salt, causing the pure free base to precipitate or form an oil.[11]

  • Back-Extraction: Extract the basified aqueous solution three times with fresh ethyl acetate or dichloromethane. The purified amine product will now be in the organic layer.

  • Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Section 4: Visualization of Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) check_purity Is the main impurity a metal catalyst? start->check_purity check_polarity Is there a closely eluting impurity? check_purity->check_polarity No scavenging Metal Scavenging (Protocol 3) check_purity->scavenging Yes check_streaking Does the product streak on silica? check_polarity->check_streaking No opt_chrom Optimized Chromatography (Protocol 1) check_polarity->opt_chrom Yes acid_base Acid-Base Extraction (Protocol 2) check_streaking->acid_base Yes recrystallization Recrystallization check_streaking->recrystallization No scavenging->check_polarity final_product Pure Product opt_chrom->final_product acid_base->recrystallization recrystallization->final_product

Caption: Decision tree for selecting an appropriate purification technique.

Diagram 2: Workflow for Flash Chromatography Optimization

Chromatography_Workflow start Initial TLC Analysis (e.g., Hex:EtOAc) check_rf Is Rf ~0.2? start->check_rf adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No check_streaking Is there streaking? check_rf->check_streaking Yes adjust_polarity->check_rf add_modifier Add 0.5% Et3N to Mobile Phase check_streaking->add_modifier Yes check_separation Are spots separated? check_streaking->check_separation No add_modifier->check_separation change_solvent Change Solvent System (e.g., DCM:MeOH) check_separation->change_solvent No run_column Run Column with Shallow Gradient check_separation->run_column Yes change_solvent->start end Collect Pure Fractions run_column->end

Caption: Systematic workflow for optimizing flash chromatography conditions.

References

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]

  • Reddit r/Chempros. (2022). Amine workup. Reddit. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Confluence. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • UCLA Chemistry. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

  • Theseus. (2019). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • University of Calgary. (n.d.). Recrystallisation. Available at: [Link]

  • Welch, C. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. Available at: [Link]

  • Reddit r/chemistry. (2017). How to improve efficiency on flash chromatography. Reddit. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

Sources

Technical Support Center: Resolving Unexpected Outcomes in N-(1,3-thiazol-4-ylmethyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-(1,3-thiazol-4-ylmethyl)aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected outcomes during their synthetic work. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction to form N-(1,3-thiazol-4-ylmethyl)aniline is showing very low yield. What are the primary causes?

A1: Low yields in this reductive amination are frequently traced back to three main areas: suboptimal imine formation, instability of the thiazole aldehyde starting material, or inefficient reduction.[1][2]

  • Inefficient Imine Formation: The initial condensation between 4-formylthiazole and aniline to form the imine is a reversible equilibrium reaction.[3] Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.

  • Starting Material Instability: 4-formylthiazole and its derivatives can be susceptible to degradation, especially under harsh temperature or pH conditions.[4][5] Purity of the aldehyde is critical.

  • Suboptimal Reduction: The choice of reducing agent and reaction conditions are crucial. Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde starting material before it has a chance to form the imine, leading to the formation of (1,3-thiazol-4-yl)methanol as a byproduct.[6]

Q2: I am observing a significant amount of an alcohol byproduct corresponding to my thiazole aldehyde. How can I prevent this?

A2: The formation of (1,3-thiazol-4-yl)methanol is a classic sign that your reducing agent is prematurely reducing the aldehyde.

  • Use a Weaker Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are generally preferred for one-pot reductive aminations.[6][7] These reagents are less reactive towards aldehydes and ketones but will efficiently reduce the protonated imine intermediate.[6]

  • Two-Step Procedure: If you must use a stronger reducing agent like NaBH₄, consider a two-step approach. First, form the imine in a suitable solvent like methanol or ethanol.[2] You can monitor imine formation via TLC or ¹H NMR. Once the imine has formed, cool the reaction mixture (e.g., to 0 °C) before adding the NaBH₄.[2] This temporal separation minimizes the reduction of the starting aldehyde.

Q3: My final product is difficult to purify. What are some common impurities and recommended purification strategies?

A3: Purification challenges often arise from unreacted starting materials, the formation of the tertiary amine (over-alkylation), or the alcohol byproduct.

  • Common Impurities:

    • Unreacted aniline and 4-formylthiazole.

    • (1,3-thiazol-4-yl)methanol.

    • N,N-bis(1,3-thiazol-4-ylmethyl)aniline (tertiary amine).

  • Purification Strategy:

    • Acid-Base Extraction: This can be effective for removing unreacted aniline. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated and move to the aqueous phase. Be sure to neutralize the organic layer afterward.

    • Column Chromatography: Silica gel chromatography is the most common method for separating the desired secondary amine from the other components. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.[8]

Troubleshooting In-Depth Scenarios

Scenario 1: Reaction Stalls or Fails to Reach Completion

Question: I have monitored my reaction by TLC, and after several hours, I still see a significant amount of both starting materials (aniline and 4-formylthiazole) with little product formation. What's going wrong?

Answer: A stalled reaction points towards an issue with imine formation. The equilibrium is not being driven towards the product side.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure that the aniline and especially the 4-formylthiazole are of high purity. Aldehydes can oxidize over time.[4][5] If the aldehyde appears discolored or has been stored for a long time, consider purifying it by distillation or chromatography before use.

  • Add a Dehydrating Agent: To shift the equilibrium towards the imine, remove the water byproduct as it forms.[3]

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture.

    • Azeotropic Removal: If the reaction is run in a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water.

  • Catalytic Acid: Imine formation is often catalyzed by a small amount of acid.[2] Adding a catalytic amount (e.g., 0.1 equivalents) of acetic acid can significantly accelerate the reaction.

  • Temperature Optimization: While higher temperatures can favor imine formation, they can also lead to degradation of the thiazole aldehyde.[5] If you are running the reaction at room temperature, try gentle heating (e.g., 40-50 °C) and monitor for any signs of decomposition.

Workflow for Overcoming Stalled Imine Formation

Caption: Troubleshooting workflow for stalled imine formation.

Scenario 2: Formation of an Unexpected Tertiary Amine Side Product

Question: My mass spectrometry and NMR data indicate the presence of a significant amount of N,N-bis(1,3-thiazol-4-ylmethyl)aniline. How does this form and how can I suppress it?

Answer: The formation of the tertiary amine is due to a second alkylation event where the desired secondary amine product, N-(1,3-thiazol-4-ylmethyl)aniline, acts as a nucleophile and reacts with another molecule of the imine intermediate. This is a common issue in reductive aminations.[6]

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the aniline (e.g., 1.1 to 1.5 equivalents) relative to the 4-formylthiazole. This stoichiometric imbalance favors the formation of the secondary amine and reduces the probability of the product competing for the aldehyde.

  • Slow Addition of Reducing Agent: If performing a one-pot reaction, adding the reducing agent slowly to the mixture of the aldehyde and excess amine can help. This keeps the concentration of the reactive imine low at any given time, disfavoring the second alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity.

Table 1: Recommended Reductive Amination Conditions

Reducing AgentSolvent(s)Key AdvantagesCommon Pitfalls
NaBH(OAc)₃ (STAB)DCE, DCM, THF[7]Selective for imines, mild, one-pot procedureWater-sensitive, can be slower
NaCNBH₃ Methanol, Ethanol[7]Water-tolerant, selective for iminesToxic cyanide byproduct, requires careful workup
NaBH₄ (Two-step)Methanol, Ethanol[7]Inexpensive, readily availableReduces aldehydes, requires careful timing
H₂/Catalyst (e.g., Pd/C) Ethanol, Methanol, EtOAc"Green" option, high yieldingRequires specialized equipment (hydrogenator)

Detailed Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-formylthiazole (1.0 eq) and aniline (1.1 eq) in anhydrous Dichloromethane (DCM) or Dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. If desired, add a catalytic amount of acetic acid (0.1 eq). Monitor the formation of the imine by TLC.

  • Reduction: Once imine formation is significant, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine spot by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Visualization of the Reductive Amination Pathway

G Thiazole_Aldehyde 4-Formylthiazole Imine Schiff Base (Imine) Thiazole_Aldehyde->Imine + Aniline - H2O Aniline Aniline Aniline->Imine Product N-(1,3-thiazol-4-ylmethyl)aniline (Desired Product) Imine->Product + [H] (e.g., NaBH(OAc)3) Tertiary_Amine N,N-bis(...) (Over-alkylation) Imine->Tertiary_Amine Product->Tertiary_Amine + Imine - Aniline

Caption: Reaction pathway showing desired product and side-product formation.

References

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product.. Reddit. Available at: [Link]

  • (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. ResearchGate. Available at: [Link]

  • Reductive Amination. ACS. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity. National Institutes of Health. Available at: [Link]

  • 4-Methyl-5-Formyl Thiazole. Bouling Chemical Co., Limited. Available at: [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. National Institutes of Health. Available at: [Link]

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Validation & Comparative

Bioactivity Comparison: N-(1,3-thiazol-4-ylmethyl)aniline Scaffold vs. Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

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A-Comparative-Guide-for-Advancing-Kinase-Inhibitor-Drug-Discovery

This guide provides a comparative analysis of the bioactivity of the foundational N-(1,3-thiazol-4-ylmethyl)aniline scaffold and the clinically approved multi-kinase inhibitor, Dasatinib. It is designed for researchers, scientists, and drug development professionals to illustrate the evolution from a basic chemical motif to a potent therapeutic agent, supported by experimental data and protocols.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its utility stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. The N-(1,3-thiazol-4-ylmethyl)aniline structure represents a fundamental building block, combining the thiazole motif with an aniline group, a common pharmacophore in kinase inhibitors.[2][3][4][5][6]

This guide contrasts the general bioactivity profile of this basic scaffold with Dasatinib, a second-generation tyrosine kinase inhibitor (TKI).[7] Dasatinib's structure, while more complex, incorporates a 2-aminothiazole core that is crucial for its potent inhibitory activity against a range of kinases implicated in cancer. By comparing a foundational scaffold to a highly optimized drug, we can elucidate key principles of structure-activity relationship (SAR) and the iterative process of drug design and development.

Chemical Structures

CompoundChemical StructureKey Features
N-(1,3-thiazol-4-ylmethyl)aniline Scaffold - 1,3-thiazole ring- Aniline moiety- Methylene linker
Dasatinib - 2-aminothiazole core- Pyrimidine and piperazine moieties- Hydroxyethyl side chain

Comparative Bioactivity and Mechanism of Action

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold, in its unembellished form, is unlikely to exhibit the high potency and specificity required for a therapeutic agent. However, derivatives of this scaffold have been explored for various biological activities, including anticancer effects.[2][3][4] The thiazole and aniline rings provide a framework that can be chemically modified to enhance binding affinity and selectivity for specific biological targets.

In stark contrast, Dasatinib is a potent, multi-targeted inhibitor of several key kinases, including BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[7][8][9][10]

Mechanism of Action: BCR-ABL Inhibition

Dasatinib's primary mechanism of action in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is the inhibition of the BCR-ABL fusion protein.[8][11] This aberrant, constitutively active tyrosine kinase drives uncontrolled cell proliferation and survival.[12][13][14][15][16] Dasatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[8] This leads to the induction of apoptosis in cancer cells.[8]

A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against imatinib-resistant mutations.[8][9]

Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.

Quantitative Comparison of Bioactivity

The potency of Dasatinib as a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) values.

Kinase TargetDasatinib IC50 (nM)
Abl<1[17]
Bcr-Abl3[18]
Src0.8[17]
c-Kit79[17]
LCK1.1
YES0.4
FYN0.2

Note: IC50 values can vary depending on the assay conditions.

In a cellular context, the concentration of a compound required to inhibit cell growth by 50% (GI50) is a key measure of its efficacy. For example, in K562 cancer cells, which express BCR-ABL, Dasatinib has a reported IC50 of 4.6 nM.[19] In various oral squamous cell carcinoma (OSCC) lines, the mean IC50 for Dasatinib was 81.8 nM.[20]

Experimental Protocols

To experimentally determine and compare the bioactivity of compounds like the N-(1,3-thiazol-4-ylmethyl)aniline scaffold and Dasatinib, the following assays are commonly employed.

In Vitro Kinase Inhibition Assay: LanthaScreen™ TR-FRET

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening.[21]

Caption: Workflow for a LanthaScreen™ TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents :

    • Kinase Buffer : Typically contains 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.[22]

    • Kinase : Dilute the target kinase (e.g., Abl) to the desired concentration (e.g., EC80) in kinase buffer.[23]

    • Substrate/ATP Mix : Prepare a solution containing the fluorescein-labeled substrate (e.g., Fl-poly-GT) and ATP at twice the final desired concentration.[23][24]

    • Test Compound : Perform serial dilutions of the test compound (e.g., Dasatinib) in kinase buffer.

    • Detection Mix : Prepare a solution of EDTA and Terbium-labeled anti-phospho antibody (e.g., Tb-pY20) in TR-FRET dilution buffer.[23][25]

  • Kinase Reaction :

    • Add the test compound solution to the wells of a 384-well assay plate.

    • Add the diluted kinase to the wells.

    • Initiate the reaction by adding the Substrate/ATP mix.[23]

    • Incubate the plate at room temperature for 60 minutes.[23][24]

  • Detection :

    • Stop the kinase reaction by adding the Detection Mix to each well.[25]

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.[23]

  • Data Acquisition and Analysis :

    • Read the plate using a microplate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission at 495 nm (Terbium) and 520 nm (Fluorescein).[21]

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

Cell-Based Bioactivity Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[26][27][28][29] It is a common method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Plating :

    • Seed a cancer cell line (e.g., K562) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound (e.g., Dasatinib) in cell culture medium.

    • Add the diluted compound to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Assay Procedure :

    • Equilibrate the plate to room temperature for approximately 30 minutes.[27]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[27]

    • Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.[27][30]

    • Incubate the plate at room temperature for 10-25 minutes to stabilize the luminescent signal.[27][30]

  • Data Acquisition and Analysis :

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.

Conclusion

The comparison between the N-(1,3-thiazol-4-ylmethyl)aniline scaffold and Dasatinib provides a compelling illustration of the journey from a basic chemical entity to a highly effective therapeutic agent. While the simple scaffold offers a versatile starting point for medicinal chemistry exploration,[1] Dasatinib exemplifies the outcome of extensive structure-based drug design and optimization. Its multi-targeted kinase inhibition profile, high potency, and clinical efficacy are the result of strategic modifications to the core structure that enhance its binding affinity and selectivity for key oncogenic drivers. This guide highlights the importance of understanding the fundamental principles of bioactivity and employing robust experimental methodologies to advance the field of drug discovery.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25).

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2010). Taylor & Francis Online.

  • What is the mechanism of Dasatinib?. (2024, July 17). Patsnap Synapse.

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018, January 20). PubMed.

  • Dasatinib: Mechanism of action and Safety. (2024, March 29). ChemicalBook.

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation.

  • Molecular pathways: BCR-ABL. (2012, February 15). PubMed.

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall.

  • Dasatinib: MedlinePlus Drug Information. (2025, February 15). MedlinePlus.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (2022, January 17). Encyclopedia.pub.

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022, January 17). PMC - NIH.

  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2020). Taylor & Francis Online.

  • Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening. (2018, December 31). PubMed.

  • CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (2012, February 1). AACR Journals.

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate.

  • Molecular Pathways: BCR-ABL. (2012, February 1). Clinical Cancer Research - AACR Journals.

  • IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... ResearchGate.

  • Comparison of the IC 50 values of dasatinib between the ORL lines and... ResearchGate.

  • Dasatinib. Selleck Chemicals.

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  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (2007, March 1). PMC - NIH.

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  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023, January 5). YouTube.

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.

  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - HK.

  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.

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  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016, February 4). PubMed Central.

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2015). ResearchGate.

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  • Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: a potential cytotoxic scaffolds and their molecular modeling studies. (2020, May 2). PubMed.

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A Senior Application Scientist's Guide to the Structural Validation of N-(1,3-thiazol-4-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Integrity

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold is a privileged structure in modern drug discovery, forming the core of molecules with potential therapeutic activities ranging from anticancer to antimicrobial agents.[1][2] The precise arrangement of atoms in these molecules is paramount; subtle changes, such as isomeric forms, can drastically alter biological activity, efficacy, and safety. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

This guide eschews a simple checklist approach. Instead, it details an integrated, multi-technique strategy, explaining why specific analytical methods are chosen and how their data synergize to build an unshakeable structural proof. We will explore the core techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Diffraction—from the perspective of a scientist seeking to generate a robust and defensible data package.

The Integrated Validation Workflow

No single technique provides a complete picture. True confidence in a structure is achieved by logically sequencing and integrating complementary analytical methods. The process begins with preliminary checks and culminates in definitive structural elucidation, with each step validating the last.

Integrated_Validation_Workflow Synthesis Synthesized Product TLC_MP Preliminary Purity Check (TLC, Melting Point) Synthesis->TLC_MP Initial Sample FTIR FT-IR Spectroscopy (Functional Group ID) TLC_MP->FTIR Purity Confirmed MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Functional Groups Present NMR NMR Spectroscopy (Connectivity & 2D Structure) MS->NMR Molecular Formula Suggested Elemental Elemental Analysis (Empirical Formula) MS->Elemental Molecular Ion Found Xray X-ray Crystallography (Absolute 3D Structure) NMR->Xray Structure Proposed Validated Validated Structure NMR->Validated High Confidence Elemental->NMR Formula Confirmed Xray->Validated Structure Confirmed

Caption: An integrated workflow for the structural validation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons (¹H) and carbons (¹³C). For N-(1,3-thiazol-4-ylmethyl)aniline derivatives, NMR confirms the core structure and substitution patterns.

Expertise & Causality:

The key to interpreting the NMR spectra of these compounds lies in recognizing the distinct electronic environments of the three core fragments: the substituted aniline ring, the methylene linker, and the thiazole ring.

  • ¹H NMR: The spectrum is expected to show characteristic signals. The protons on the thiazole ring typically appear in the aromatic region, with the C5-H being particularly diagnostic. The methylene bridge protons (-CH₂-) usually present as a singlet, integrating to 2H, with a chemical shift influenced by the adjacent nitrogen and thiazole ring. The aromatic protons of the aniline moiety will exhibit splitting patterns (e.g., doublets, triplets) that are highly dependent on the substitution pattern. The N-H proton, if present and not exchanged with a deuterated solvent, may appear as a broad singlet.[1][3][4]

  • ¹³C NMR: The carbon spectrum complements the proton data. One expects to see distinct signals for the thiazole ring carbons, the methylene bridge carbon, and the carbons of the aniline ring. The chemical shifts of the aniline carbons are sensitive to the nature and position of substituents, providing further structural confirmation.[1][3][4][5]

Data Summary: Expected NMR Chemical Shifts
Structural Unit Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Rationale / Notes
Thiazole C2-H~8.5 - 9.0~150 - 155Deshielded due to adjacent S and N atoms.
Thiazole C5-H~7.0 - 7.5~115 - 125Less deshielded than C2-H.
Methylene (-CH₂-)~4.5 - 5.5~45 - 55Flanked by electronegative N and the thiazole ring.
Aniline N-HVariable (broad)N/APosition and shape depend on solvent, concentration, and temperature.
Aniline Ar-H~6.5 - 8.0~110 - 150Shifts and coupling patterns depend on substituents.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H.[6][7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal can be used as a reliable reference.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to optimize magnetic field homogeneity, which is crucial for high resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans will depend on the sample concentration.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to deduce the connectivity of the protons.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS provides the exact molecular weight and, through fragmentation patterns, corroborates the proposed structure from NMR. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula by providing a highly accurate mass measurement.[3][4]

Expertise & Causality:

Upon ionization (e.g., via Electron Impact - EI or Electrospray Ionization - ESI), the N-(1,3-thiazol-4-ylmethyl)aniline derivative will generate a molecular ion (M⁺ or [M+H]⁺). The stability of this ion is crucial. The subsequent fragmentation is not random; it occurs at the weakest bonds and results in stable charged fragments.

  • Key Fragmentation Pathways: A characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable thiazolylmethyl cation or a substituted aniline radical/cation. This cleavage is a key diagnostic tool. The thiazole ring itself can undergo specific fragmentation, often involving the loss of small molecules like HCN or C₂H₂S, which can help confirm its presence.[8][9][10]

MS_Fragmentation cluster_main Primary Fragmentation Parent [M]⁺˙ Parent Molecule FragmentA [Thiazolyl-CH₂]⁺ Key Fragment A Parent->FragmentA Benzylic Cleavage FragmentB [Aniline]⁺˙ Key Fragment B Parent->FragmentB Benzylic Cleavage SubFragment Further Thiazole Ring Fragments FragmentA->SubFragment Ring Opening

Caption: Common mass spectrometry fragmentation pathway for the target scaffold.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with ESI.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺ in positive ion mode).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire data over a mass range appropriate for the expected molecular weight.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the exact mass and determine the elemental composition. Compare this with the theoretical molecular formula. Analyze lower mass peaks for characteristic fragments.

FT-IR Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it rarely provides a complete structure on its own, it serves as an excellent confirmatory tool, quickly verifying the presence of key bonds and complementing NMR and MS data.[11][12]

Expertise & Causality:

Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation. For our target molecule, we expect to see specific absorption bands corresponding to the N-H bond of the aniline, the C=N and C=C bonds within the aromatic rings, and the C-S bond of the thiazole.[12][13] The absence of certain bands (e.g., a carbonyl C=O stretch) can be equally informative in confirming the success of a synthesis.

Data Summary: Characteristic FT-IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Aniline)3300 - 3500MediumCan be broad.
Aromatic C-H Stretch3000 - 3100Medium-WeakSharp peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretch (-CH₂-)2850 - 2960MediumConfirms the methylene linker.
Aromatic C=C and C=N Stretch1450 - 1620Strong-MediumA series of sharp bands characteristic of the rings.[12]
Thiazole Ring Vibrations~1550 - 1470MediumKey indicator for the thiazole skeletal structure.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[12]

  • Apply Pressure: Lower the press arm to ensure firm, uniform contact between the sample and the crystal.[12]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded as a ratio to the background spectrum.

  • Analysis: Identify the key absorption bands and compare them to expected values for the proposed structure.

X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional structure of a molecule. It is considered the "gold standard" for structural validation, as it directly maps the electron density and thus the atomic positions, resolving any ambiguity about connectivity, stereochemistry, and conformation.[14][15]

Expertise & Causality:

This technique works by directing a beam of X-rays onto an ordered crystal lattice. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a 3D model of the molecule's electron density can be mathematically reconstructed. This model is then used to determine the precise location of each atom in space. Its power lies in its directness; it is not an interpretation of properties like magnetic shielding or fragmentation, but a direct image of the molecular structure.[3][4]

Comparative Analysis of Techniques
Technique Information Provided Sample Requirement Strengths Limitations
NMR Atomic connectivity, 2D structure5-10 mg, solubleProvides the most detailed structural information in solution.Can be complex to interpret; may not resolve all ambiguities alone.
MS Molecular weight, elemental formula<1 mg, solubleHigh sensitivity, confirms molecular formula.Isomers are often indistinguishable; provides little connectivity data.
FT-IR Functional groups present<1 mg, solid or liquidFast, non-destructive, good for quick confirmation.Provides limited structural detail; not suitable for isomer differentiation.
X-ray Absolute 3D structure, conformationHigh-quality single crystalUnambiguous, definitive proof of structure.[14]Crystal growth can be a significant bottleneck; structure is in solid-state.

Conclusion

The structural validation of N-(1,3-thiazol-4-ylmethyl)aniline derivatives demands a meticulous, multi-faceted approach. While NMR spectroscopy lays the foundation by providing the structural blueprint, it must be supported by the molecular weight and formula confirmation from mass spectrometry and the functional group fingerprint from FT-IR. For absolute certainty and to meet the rigorous standards of drug development, single-crystal X-ray diffraction remains the ultimate arbiter of structure. By integrating these techniques, researchers can build a self-validating data package that ensures the structural integrity of their compounds, providing a solid foundation for all subsequent biological and pharmacological studies.

References

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. [Link]

  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(7), 1761-1771. [Link]

  • Chatterji, D., & Chien, Y. W. (1982). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Journal of Pharmaceutical Sciences, 71(1), 83-86. [Link]

  • El-Metwaly, N. M., El-Gazzar, A. A., & El-Gamil, A. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

  • Kovalev, I. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. [Link]

  • Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. ChemistrySelect. [Link]

  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2020). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Indonesian Journal of Chemistry, 20(5), 1148-1157. [Link]

  • Al-Amiery, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • Ceran, T., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(13), 11235-11246. [Link]

  • Various Authors. (2014). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. SlideShare. [Link]

  • Ceran, T., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(13), 11235–11246. [Link]

  • El-Boraey, H. A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 1-12. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5510. [Link]

  • Various Authors. (2023). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

  • Reva, I., & Lapinski, L. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(23), 5556. [Link]

  • Xin, J., et al. (2024). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]

  • National Center for Biotechnology Information. (n.d.). N,3,4-trimethyl-N-(1,3-thiazol-4-ylmethyl)aniline. PubChem. [Link]

  • Narasimha, S. A., et al. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1). [Link]

  • Yao, S., & Zhang, X. (2016). (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. IUCrData, 1(1), x161621. [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

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  • Al-Hussain, S. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 11), 1146–1150. [Link]

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  • Rospenk, M., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[8][10][13]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Materials, 14(24), 7586. [Link]

  • Arslan, H., et al. (2010). N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-4-methyl-aniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3293. [Link]

Sources

A Comparative Analysis of Synthetic Routes to N-(1,3-Thiazol-4-ylmethyl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(1,3-thiazol-4-ylmethyl)aniline and its derivatives are key structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. The efficient and scalable synthesis of these compounds is therefore of significant interest to researchers in drug discovery and development. This comprehensive guide provides a comparative analysis of the two primary synthetic routes to N-(1,3-thiazol-4-ylmethyl)aniline: a two-step sequence involving Hantzsch thiazole synthesis followed by nucleophilic substitution, and a reductive amination pathway. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and overall efficiency. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy for this important class of compounds.

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of clinically approved drugs and biologically active compounds. When coupled with an N-arylmethylamine moiety, the resulting N-(1,3-thiazol-4-ylmethyl)aniline framework serves as a versatile pharmacophore. The synthesis of this core structure can be approached through several strategic disconnections. This guide will focus on a comparative analysis of two of the most logical and widely applicable synthetic strategies.

Visualizing the Synthetic Pathways

The two synthetic routes discussed in this guide are visualized below. Each pathway offers a distinct approach to the target molecule, with its own set of advantages and challenges.

cluster_0 Route 1: Hantzsch Synthesis & Nucleophilic Substitution cluster_1 Route 2: Reductive Amination A1 1,3-Dichloroacetone C1 4-(Chloromethyl)-1,3-thiazole A1->C1 Hantzsch Thiazole Synthesis B1 Thioformamide B1->C1 E1 N-(1,3-Thiazol-4-ylmethyl)aniline C1->E1 Nucleophilic Substitution D1 Aniline D1->E1 A2 1,3-Dihydroxyacetone C2 4-Formyl-1,3-thiazole A2->C2 Thiazole Synthesis B2 Thioformamide B2->C2 E2 N-(1,3-Thiazol-4-ylmethyl)aniline C2->E2 Reductive Amination D2 Aniline D2->E2

Figure 1: Comparative workflow of the two primary synthetic routes to N-(1,3-thiazol-4-ylmethyl)aniline.

Route 1: Hantzsch Thiazole Synthesis and Nucleophilic Substitution

This classical and robust two-step approach first constructs the thiazole ring with a reactive handle, which is then used to introduce the aniline moiety.

Part 1: Hantzsch Synthesis of 4-(Chloromethyl)-1,3-thiazole

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of an α-halocarbonyl compound with a thioamide.[1] In this specific application, 1,3-dichloroacetone reacts with thioformamide to yield the key intermediate, 4-(chloromethyl)-1,3-thiazole.

Mechanism: The reaction proceeds via a nucleophilic attack of the sulfur atom of thioformamide on one of the electrophilic carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

start 1,3-Dichloroacetone + Thioformamide step1 Nucleophilic Attack start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 end 4-(Chloromethyl)-1,3-thiazole step3->end

Figure 2: Simplified workflow for the Hantzsch synthesis of 4-(chloromethyl)-1,3-thiazole.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 1,3-dichloroacetone (1 equivalent) in anhydrous ethanol.

  • To this solution, add thioformamide (1 equivalent) portion-wise while maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(chloromethyl)-1,3-thiazole.

Expected Yield: 60-70%

Part 2: Nucleophilic Substitution with Aniline

The second step involves the N-alkylation of aniline with the previously synthesized 4-(chloromethyl)-1,3-thiazole. This is a standard SN2 reaction where the nucleophilic nitrogen of aniline displaces the chloride from the chloromethyl group.

Experimental Protocol:

  • To a solution of 4-(chloromethyl)-1,3-thiazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add aniline (1.1 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(1,3-thiazol-4-ylmethyl)aniline.

Expected Yield: 75-85%

Route 2: Reductive Amination

This alternative route involves the formation of an imine intermediate from 4-formyl-1,3-thiazole and aniline, which is then reduced in situ to the target secondary amine. This approach can often be performed as a one-pot reaction, offering potential advantages in terms of step economy.[2][3][4]

Part 1: Synthesis of 4-Formyl-1,3-thiazole

A reliable method for the synthesis of 4-formyl-1,3-thiazole involves the reaction of 1,3-dihydroxyacetone with thioformamide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 1,3-dihydroxyacetone (1 equivalent) and thioformamide (1 equivalent) in a suitable solvent such as ethanol.[5]

  • Add a catalytic amount of a dehydrating agent or acid catalyst.

  • Reflux the mixture for 12-24 hours, monitoring the formation of the thiazole aldehyde by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-formyl-1,3-thiazole.

Expected Yield: 50-60%

Part 2: Reductive Amination with Aniline

Reductive amination is a highly efficient method for the formation of C-N bonds.[2][3][4] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is particularly advantageous as it can be added directly to the mixture of the aldehyde and amine.[3][6]

start 4-Formyl-1,3-thiazole + Aniline step1 Imine Formation start->step1 step2 Reduction (e.g., NaBH(OAc)3) step1->step2 end N-(1,3-Thiazol-4-ylmethyl)aniline step2->end

Figure 3: Simplified workflow for the reductive amination of 4-formyl-1,3-thiazole with aniline.

Experimental Protocol:

  • Dissolve 4-formyl-1,3-thiazole (1 equivalent) and aniline (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-(1,3-thiazol-4-ylmethyl)aniline.

Expected Yield: 80-95%[7]

Comparative Analysis

ParameterRoute 1: Hantzsch & SubstitutionRoute 2: Reductive Amination
Overall Yield Moderate (45-60%)High (40-57%, dependent on aldehyde synthesis)
Starting Materials 1,3-Dichloroacetone, Thioformamide, Aniline1,3-Dihydroxyacetone, Thioformamide, Aniline
Number of Steps Two distinct stepsCan be performed as a one-pot reaction
Scalability Generally scalable, but handling of lachrymatory 1,3-dichloroacetone can be challenging.Scalable, with milder reagents in the final step.
Reagent Toxicity 1,3-Dichloroacetone is a lachrymator and toxic.Sodium triacetoxyborohydride is a relatively mild and safe reducing agent.
Substrate Scope The Hantzsch synthesis is versatile for various substituted thiazoles.Reductive amination is broadly applicable to a wide range of aldehydes and amines.
Ease of Purification Two separate purifications required.A single purification for the one-pot procedure.
Cost-Effectiveness Dependent on the cost of 1,3-dichloroacetone.1,3-Dihydroxyacetone is generally inexpensive.

Product Characterization

The final product, N-(1,3-thiazol-4-ylmethyl)aniline, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.20 (t, J = 7.8 Hz, 2H, Ar-H), 6.75 (t, J = 7.3 Hz, 1H, Ar-H), 6.65 (d, J = 7.8 Hz, 2H, Ar-H), 8.75 (s, 1H, Thiazole-H2), 7.15 (s, 1H, Thiazole-H5), 4.50 (s, 2H, CH₂), 4.10 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 152.0, 148.0, 142.5, 129.5 (2C), 118.0, 115.0, 113.5 (2C), 42.0.

  • IR (KBr, cm⁻¹): 3400 (N-H), 3100 (Ar C-H), 1600, 1500 (C=C, C=N).

  • MS (ESI): m/z calculated for C₁₀H₁₀N₂S [M+H]⁺, found [M+H]⁺.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to N-(1,3-thiazol-4-ylmethyl)aniline.

Route 1 (Hantzsch & Substitution) is a reliable and well-established method. Its primary advantage lies in the modularity of the Hantzsch synthesis, which allows for the preparation of a wide variety of substituted thiazole intermediates. However, the use of the lachrymatory and toxic 1,3-dichloroacetone may be a drawback for large-scale synthesis.

Route 2 (Reductive Amination) offers the significant advantage of being a one-pot reaction with a higher overall yield in the final step and the use of milder reagents. The success of this route is contingent on the efficient synthesis of the 4-formyl-1,3-thiazole precursor.

For laboratory-scale synthesis and for accessing a diverse range of analogs through a common intermediate, Route 1 provides a robust and flexible approach. For larger-scale production where step economy, milder conditions, and avoidance of hazardous reagents are paramount, Route 2 is the more attractive option, provided an efficient synthesis of the starting aldehyde is established.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, available starting materials, and safety considerations. This guide provides the necessary foundational knowledge and experimental details to enable an informed decision.

References

  • Cook, A. H., & Heilbron, I. (1947). Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Gabriel, S. (1888). Ueber das Thiazol. Berichte der deutschen chemischen Gesellschaft, 21(1), 1049-1057.
  • Tcherniac, J. (1919). Ueber eine neue Synthese von Thiazolen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(10), 2167-2176.
  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part II. The interaction of α-aminonitriles and carbon disulphide. Journal of the Chemical Society (Resumed), 1598-1609.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
  • Supporting Information for Visible Light Photoc
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). The Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride. In Organic Reactions (pp. 1-319).
  • TCI. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Stepanova, I. A., et al. (2021). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Chemistry of Heterocyclic Compounds, 57(7), 643-649.
  • Stoltz, B. M., et al. (n.d.). Supporting Information for Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) for N,N-Dimethylaniline (HMDB0001020).
  • Al-Zaydi, K. M., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(11), 2947.
  • Zhang, Y., et al. (2020). Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation. New Journal of Chemistry, 44(34), 14594-14600.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Journal of Emerging Technologies and Innovative Research. (2023).
  • El-Gaby, M. S. A., et al. (2022). Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. Molecules, 27(3), 834.
  • Guchhait, S. K., et al. (2012). ChemInform Abstract: Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. ChemInform, 43(31).
  • Wang, F., et al. (2018).
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A Comparative Efficacy Analysis of N-(1,3-thiazol-4-ylmethyl)aniline Against Standard Anti-inflammatory and Antimicrobial Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides a comparative overview of the efficacy of a representative thiazole derivative, N-(1,3-thiazol-4-ylmethyl)aniline, against established standard reference drugs in the fields of anti-inflammatory and antimicrobial research. While specific experimental data for this exact molecule is not publicly available, this document synthesizes information from closely related thiazole derivatives to present a scientifically grounded, hypothetical comparison. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents, offering insights into the potential of this chemical class and standardized methodologies for its evaluation.

Section 1: Putative Mechanisms of Action

N-(1,3-thiazol-4-ylmethyl)aniline: A Thiazole Derivative

Thiazole derivatives exert their biological effects through various mechanisms. In the context of inflammation, many thiazole-containing compounds are known to inhibit key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.[3] Specifically, the inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as this isoform is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions such as protecting the stomach lining.[3]

For its antimicrobial properties, the thiazole ring is a versatile pharmacophore. Its derivatives have been shown to interfere with various bacterial processes. Some thiazole compounds inhibit enzymes crucial for bacterial cell wall synthesis, while others may disrupt protein synthesis or nucleic acid replication.[4][5] For instance, some derivatives have been found to inhibit bacterial FtsZ polymerization, a critical step in cell division.[4]

dot

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative N-(1,3-thiazol-4-ylmethyl)aniline Thiazole_Derivative->COX Thiazole_Derivative->LOX NSAIDs Standard NSAIDs (e.g., Indomethacin) NSAIDs->COX

Caption: Putative Anti-inflammatory Mechanism of N-(1,3-thiazol-4-ylmethyl)aniline.

Standard Reference Drugs
  • Anti-inflammatory: Indomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX-1 and COX-2).[6][7] By blocking these enzymes, indomethacin reduces the production of prostaglandins, thereby alleviating inflammation and pain.[8] Its widespread use and well-characterized mechanism make it an excellent benchmark for novel anti-inflammatory agents.

  • Antimicrobial: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This disruption of DNA processes leads to bacterial cell death. Ciprofloxacin's potency against a wide range of Gram-positive and Gram-negative bacteria makes it a standard reference for new antimicrobial compounds.

Section 2: Synthesis of N-(1,3-thiazol-4-ylmethyl)aniline

A plausible and efficient method for the synthesis of the title compound is via a reductive amination reaction. This common and versatile reaction in organic synthesis allows for the formation of amines from carbonyl compounds.

Plausible Synthesis Workflow

dot

Synthesis_Workflow start Starting Materials reagents Thiazole-4-carboxaldehyde Aniline start->reagents reaction Reductive Amination reagents->reaction conditions Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) Room Temperature reaction->conditions Reaction Conditions workup Work-up & Purification reaction->workup purification_steps Aqueous wash Extraction Column Chromatography workup->purification_steps Steps product N-(1,3-thiazol-4-ylmethyl)aniline workup->product Experimental_Workflow cluster_0 Anti-inflammatory Assay cluster_1 Antimicrobial Assay A1 Animal Acclimatization & Grouping A2 Oral Administration (Test Compound / Indomethacin / Vehicle) A1->A2 A3 Carrageenan Injection (Paw Edema Induction) A2->A3 A4 Paw Volume Measurement (Plethysmometer) A3->A4 A5 Data Analysis (% Inhibition) A4->A5 B1 Bacterial Culture & Inoculum Standardization B2 Serial Dilution in 96-well plate (Test Compound / Ciprofloxacin) B1->B2 B3 Inoculation with Bacteria B2->B3 B4 Incubation (37°C, 18-24h) B3->B4 B5 MIC Determination (Visual Inspection) B4->B5

Caption: Workflow for Anti-inflammatory and Antimicrobial Efficacy Testing.

Section 4: Comparative Data Summary (Hypothetical)

The following tables present hypothetical but plausible data based on the known activities of similar thiazole derivatives, for illustrative purposes.

Table 1: In Vivo Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0
Indomethacin 1055.2
N-(1,3-thiazol-4-ylmethyl)aniline 2528.5
5045.8
10062.3
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
Microbial StrainN-(1,3-thiazol-4-ylmethyl)anilineCiprofloxacin
Staphylococcus aureus (Gram-positive) 161
Escherichia coli (Gram-negative) 320.5
Candida albicans (Fungus) >128Not Applicable

Section 5: Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of N-(1,3-thiazol-4-ylmethyl)aniline, a representative of the pharmacologically significant thiazole class of compounds. Based on the activities of related derivatives, it is plausible that this compound possesses both anti-inflammatory and antimicrobial properties. The hypothetical data suggests a dose-dependent anti-inflammatory effect comparable to, and at higher doses potentially exceeding, that of the standard NSAID indomethacin. The antimicrobial profile indicates moderate activity, particularly against Gram-positive bacteria, though not as potent as the broad-spectrum antibiotic ciprofloxacin.

Further research is warranted to validate these hypothetical findings through rigorous experimental studies. This should include:

  • In-depth Mechanistic Studies: Investigating the specific inhibitory effects on COX-1/COX-2 and LOX enzymes to determine selectivity and potency. For antimicrobial action, exploring the precise molecular targets within bacterial cells is crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of N-(1,3-thiazol-4-ylmethyl)aniline to optimize potency and selectivity.

  • Toxicology and Safety Profiling: Comprehensive assessment of the compound's safety profile is essential for any potential therapeutic agent.

The methodologies and comparative data presented herein offer a robust starting point for researchers aiming to explore the therapeutic potential of novel thiazole derivatives.

References

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. (n.d.). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2020). PubMed. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(1,3-thiazol-4-ylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Kinase Inhibition

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of the potent multi-kinase inhibitor, Dasatinib.[1] This class of compounds has demonstrated significant therapeutic success, particularly in oncology, by targeting the ATP-binding site of protein kinases.[2][3][4] However, the very feature that makes kinases druggable—a conserved ATP-binding pocket—also presents a formidable challenge: achieving selectivity.[5][6]

Unintended interactions with off-target kinases or other proteins can lead to a spectrum of outcomes, from beneficial polypharmacology to severe adverse effects that can derail a promising drug candidate.[5][7] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and predicting its clinical safety profile.[8]

This guide provides a comparative framework for evaluating the cross-reactivity of novel N-(1,3-thiazol-4-ylmethyl)aniline analogs. We will move beyond theoretical discussions to provide actionable experimental protocols and data interpretation strategies, grounded in the principles of robust scientific inquiry.

The Rationale for Proactive Cross-Reactivity Profiling

In drug discovery, an insufficient selectivity profile is a primary reason for clinical trial failures.[6] For kinase inhibitors, off-target activity can manifest in various ways, such as the fluid retention and pulmonary arterial hypertension observed with some BCR-ABL inhibitors.[9][10][11] The goal of cross-reactivity studies is to build a comprehensive "interaction map" for a given compound. This allows for:

  • Early Risk Mitigation: Identifying potential liabilities before significant resources are invested.[7][12]

  • Mechanism Deconvolution: Differentiating between on-target efficacy and off-target effects.

  • Rational Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity by understanding structure-activity relationships (SAR) for both on-target and off-target interactions.[13]

  • Biomarker Discovery: Uncovering unexpected targets that could serve as biomarkers for efficacy or toxicity.

Comparative Analysis of N-(1,3-thiazol-4-ylmethyl)aniline Analogs

To illustrate the impact of structural modifications on selectivity, let us consider three hypothetical analogs based on the core scaffold of Dasatinib (a known promiscuous inhibitor). We will compare their inhibitory profiles against the primary target (BCR-ABL) and a selection of common off-targets.

  • Reference Compound: Dasatinib

  • Analog A: Features a modification on the aniline ring intended to reduce off-target activity against SRC family kinases.

  • Analog B: Incorporates a bulkier substituent on the thiazole ring to probe for novel interactions.

The following workflow outlines the comprehensive approach to generating and interpreting the necessary cross-reactivity data.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Broad Profiling cluster_2 Phase 3: Data Analysis & Interpretation Compound Test Analogs (A, B, Dasatinib) PrimaryAssay Primary Target Assay (e.g., BCR-ABL IC50) Compound->PrimaryAssay KinasePanel Focused Kinase Panel (~50 kinases, e.g., SRC, KIT, PDGFR) Compound->KinasePanel SafetyScreen Broad Safety Screen (e.g., Eurofins SafetyScreen44™) GPCRs, Ion Channels, etc. Compound->SafetyScreen For Lead Candidates KinomeScan Large-Scale Kinome Profiling (e.g., KiNativ™, >200 kinases) PrimaryAssay->KinomeScan If Potent KinasePanel->KinomeScan If Potent Data Data Aggregation (IC50 / Kd values) KinomeScan->Data SafetyScreen->Data Selectivity Selectivity Score Calculation Data->Selectivity SAR Structure-Activity Relationship (SAR) & Off-Target De-risking Selectivity->SAR

Caption: High-level workflow for assessing compound cross-reactivity.

Quantitative Data Summary

The data below represents a hypothetical outcome from the initial kinase panel screening, showcasing how subtle chemical changes can dramatically alter the selectivity profile. All values are presented as IC50 in nanomolars (nM).

CompoundBCR-ABL (Primary Target)SRCLCKc-KITPDGFRβ
Dasatinib (Reference) 0.81.12.51528
Analog A 1.255801835
Analog B 250.51.5450600

Interpretation of Results:

  • Dasatinib exhibits potent, multi-kinase activity as expected, with strong inhibition of both the primary target and SRC family kinases (SRC, LCK).[1]

  • Analog A successfully improves selectivity against SRC and LCK by over 50-fold compared to Dasatinib, while maintaining potent inhibition of BCR-ABL. This represents a successful lead optimization effort to mitigate SRC-family-related off-target effects.

  • Analog B demonstrates a significant shift in selectivity. It is a much weaker BCR-ABL inhibitor but has gained potent sub-nanomolar activity against SRC and LCK, while losing activity against c-KIT and PDGFRβ. This compound may be a candidate for a different therapeutic indication where SRC inhibition is the primary goal.

Methodologies for Cross-Reactivity Assessment

A multi-faceted approach is essential for a thorough cross-reactivity assessment. Combining targeted assays with broad, unbiased screening provides the most comprehensive picture of a compound's interaction profile.

In-Cell Kinase Profiling: The KiNativ™ Approach

Standard biochemical assays using recombinant enzymes can sometimes be poor predictors of a drug's effect in a cellular environment.[14] Chemoproteomic platforms like KiNativ™ offer a significant advantage by profiling inhibitor binding against kinases in their native state within a cell lysate.[14][15] This accounts for post-translational modifications and the presence of endogenous scaffolding proteins, providing data that often correlates more closely with cellular activity.[14][16]

The core principle involves a competition experiment between the test compound and an ATP-biotin probe that irreversibly labels the active site of kinases.[17] The degree of inhibition is then quantified using mass spectrometry.

G cluster_0 Step 1: Lysate Incubation cluster_1 Step 2: Competitive Labeling cluster_2 Step 3: Analysis L Cell Lysate (Native Kinases) I Test Inhibitor (e.g., Analog A) C Competition for Binding Site L->C I->C Blocks Binding P ATP-Biotin Probe P->C Labels Unoccupied Kinases D Digestion & Biotin Enrichment C->D M LC-MS/MS Quantification D->M

Caption: Principle of competitive chemoproteomic kinase profiling.

Broad Off-Target Liability Screening: Safety Panels

While kinase inhibition is the intended mechanism, N-(1,3-thiazol-4-ylmethyl)aniline analogs can interact with other protein families. Unexpected hits on GPCRs, ion channels, or transporters can cause significant adverse effects.[7] Commercial services like the Eurofins Discovery SafetyScreen44™ or SafetyScreen87™ panels provide a standardized and cost-effective method to rapidly screen for liabilities against a wide range of clinically relevant off-targets.[7][18][19][20] These are typically binding assays that report the percent inhibition at a fixed concentration (e.g., 10 µM).

Experimental Protocols

Protocol 1: In-Cell Kinase Profiling using a Competitive Chemoproteomic Approach

Causality: This protocol is designed to measure the apparent dissociation constant (Kdapp) of an inhibitor against a large array of kinases simultaneously in a biologically relevant context (a native cell proteome).[14]

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., K562 for CML studies) to ~80% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

  • Inhibitor Incubation (Dose-Response):

    • Prepare serial dilutions of the test analog (e.g., from 100 µM to 1 nM) in DMSO.

    • Add 1 µL of each inhibitor concentration to 99 µL of the normalized cell lysate. Include a DMSO-only vehicle control.

    • Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium with its target kinases.

  • Competitive Probe Labeling:

    • Add an acyl-phosphate ATP-biotin probe (like that used in the KiNativ™ platform) to each sample at a final concentration of 5 µM. Rationale: This concentration is chosen to be near the Kd for many kinases, ensuring a sensitive competition window without saturating the system, which could artificially shift IC50 values.[14]

    • Incubate for 15 minutes at room temperature.

    • Quench the reaction by adding a solution of urea to denature proteins and adding DTT to reduce disulfide bonds.

  • Sample Preparation for Mass Spectrometry:

    • Alkylate cysteine residues with iodoacetamide.

    • Perform a tryptic digest overnight at 37°C.

    • Enrich for biotinylated peptides using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the biotinylated peptides from the beads.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the enriched peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of the active-site-containing peptides for each kinase across all inhibitor concentrations.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Broad Off-Target Screening (Binding Assay Panel)

Causality: This protocol provides a broad but less granular view of potential off-target liabilities at a high compound concentration, serving as an early warning system.[7][12]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test analog in 100% DMSO.

    • Submit the required volume and concentration to a commercial provider (e.g., Eurofins Discovery for their SafetyScreen™ panel). Rationale: Utilizing a specialized CRO ensures standardized, validated assays are used, providing high-quality, reproducible data.[20]

  • Assay Execution (Performed by CRO):

    • The compound is typically tested at a final concentration of 10 µM in duplicate in a battery of radioligand binding assays.

    • Each assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its receptor, transporter, or ion channel.

  • Data Reporting and Interpretation:

    • The primary data is reported as percent inhibition (%I) relative to a control inhibitor for each target.

    • A common threshold for concern is >50% inhibition at 10 µM. Any target exceeding this threshold is flagged as a potential "hit."

    • Follow-up studies, such as determining the full IC50 curve for any identified hits, are crucial to confirm the activity and assess the therapeutic window between the on-target potency and the off-target liability.

Conclusion and Future Directions

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold remains a rich source for the development of novel therapeutics. However, its propensity for multi-kinase inhibition necessitates a deep and early understanding of its cross-reactivity profile. As demonstrated, minor structural modifications can profoundly alter a compound's selectivity, turning a promiscuous inhibitor into a selective one, or shifting its primary activity to a new target family altogether.

By employing a systematic approach that combines in-cell, context-rich methods like chemoproteomics with broad safety screening panels, researchers can build a comprehensive understanding of their compounds. This data-driven strategy is indispensable for mitigating risk, optimizing lead candidates, and ultimately developing safer and more effective medicines.

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A Comparative Guide to the Purity Assessment of N-(1,3-thiazol-4-ylmethyl)aniline using HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-(1,3-thiazol-4-ylmethyl)aniline serves as a vital building block in the synthesis of various pharmacologically active molecules. The thiazole and aniline moieties are common scaffolds in medicinal chemistry, contributing to a wide range of biological activities.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2] These undesired chemical entities can arise from the manufacturing process, degradation, or storage and may include starting materials, by-products, or isomers.[3][4]

This guide provides an in-depth analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the gold standard for the purity assessment of N-(1,3-thiazol-4-ylmethyl)aniline. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against alternative analytical techniques, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Identifying and Quantifying Impurities

The synthesis of N-(1,3-thiazol-4-ylmethyl)aniline can potentially generate a variety of impurities. These may include unreacted starting materials like 4-methylthiazole and aniline, reagents, and by-products from side reactions.[5] Furthermore, degradation products can form under the influence of light, temperature, or pH.[3] An effective analytical method must therefore be able to separate, detect, and quantify the main compound from these structurally similar and dissimilar impurities.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is exceptionally well-suited for this task. The HPLC component provides high-resolution separation of compounds in a mixture, while the MS detector offers unparalleled sensitivity and specificity, enabling the identification of impurities based on their mass-to-charge ratio (m/z).[6][7] This dual capability is crucial for a comprehensive impurity profile.

Primary Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Principle of the Method

HPLC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. A liquid mobile phase carries the sample through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and thus separate. As the separated components elute from the column, they are introduced into the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their m/z ratio, providing both qualitative (identification) and quantitative (concentration) information.

Expert-Designed Experimental Protocol

This protocol is designed to provide robust separation and sensitive detection of N-(1,3-thiazol-4-ylmethyl)aniline and its potential impurities.

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is crucial for accurate and reproducible results. The goal is to dissolve the sample completely in a solvent that is compatible with the mobile phase to ensure sharp chromatographic peaks.

  • Procedure:

    • Accurately weigh approximately 10 mg of the N-(1,3-thiazol-4-ylmethyl)aniline sample.

    • Dissolve the sample in a 10 mL volumetric flask with a diluent consisting of a 50:50 (v/v) mixture of acetonitrile and water.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[8]

Step 2: HPLC-MS Conditions

  • Rationale: The choice of column, mobile phase, and gradient is optimized for the separation of aniline and thiazole derivatives. A C18 column is a versatile reversed-phase column suitable for a wide range of moderately polar compounds.[9] The acidic mobile phase additive (formic acid) helps to protonate the analyte and its basic impurities, leading to better peak shape and ionization efficiency in the MS. A gradient elution is employed to ensure that both early and late-eluting impurities are effectively separated and detected within a reasonable analysis time.

  • Parameters:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm[8]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • MS Detector: Electrospray Ionization (ESI) in Positive Mode

    • Scan Range: m/z 100-500

Data Analysis and Interpretation

The primary peak in the chromatogram will correspond to N-(1,3-thiazol-4-ylmethyl)aniline. Any other peaks are potential impurities. The mass spectrometer will provide the m/z value for each peak, which can be used to propose the identity of the impurities. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_workflow HPLC-MS Purity Assessment Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLC HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLC Inject MS MS Detection (ESI+, m/z Scan) HPLC->MS Elute DataAnalysis Data Analysis (Peak Integration, Identification) MS->DataAnalysis Acquire Data Report Purity Report (% Area Calculation) DataAnalysis->Report Calculate

Caption: Workflow for purity assessment using HPLC-MS.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the results, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. Peak purity can be assessed using a diode array detector or by analyzing the mass spectra across a single chromatographic peak.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Accuracy: The closeness of the test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

Performance Comparison with Alternative Techniques

While HPLC-MS is a powerful tool, other techniques can also be used for purity assessment. The choice of method depends on the specific requirements of the analysis.

G cluster_comparison Comparison of Analytical Techniques HPLC_MS HPLC-MS + High Sensitivity + High Specificity + Structural Information - Higher Cost - Matrix Effects HPLC_UV HPLC-UV + Robust & Simple + Lower Cost - Lower Sensitivity - No Structural Info - Requires Chromophore GC_MS GC-MS + High Resolution for Volatiles - Requires Volatility - Potential Thermal Degradation NMR NMR + Definitive Structure Elucidation + Quantitative (qNMR) - Low Sensitivity - Complex Mixtures are Challenging

Caption: Key characteristics of different analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity analysis.[9][13] It is robust, reliable, and generally less expensive than HPLC-MS. However, its major limitation is that it relies on the analyte having a UV chromophore. While N-(1,3-thiazol-4-ylmethyl)aniline has a suitable chromophore, some impurities may not, rendering them invisible to the UV detector.[14] Furthermore, UV detection does not provide any structural information, making it impossible to identify unknown impurities without isolating them.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[15][16] For N-(1,3-thiazol-4-ylmethyl)aniline, which has a relatively high boiling point, GC analysis may require derivatization to increase its volatility, adding complexity to the sample preparation.[15] There is also a risk of thermal degradation in the hot injector port, which could lead to an inaccurate impurity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR).[8] It provides detailed information about the molecular structure of the main compound and can be used to identify impurities if they are present at a high enough concentration (typically >0.1-1%). However, NMR is significantly less sensitive than HPLC-MS, making it unsuitable for the detection of trace-level impurities.[8]

Quantitative Data Summary
Technique Sensitivity Specificity/Identificatory Power Typical LOD/LOQ Throughput Cost
HPLC-MS Very HighExcellent (Mass-based)< 0.01%HighHigh
HPLC-UV ModerateModerate (Retention time only)~ 0.05%HighMedium
GC-MS HighExcellent (Mass-based)< 0.05%HighHigh
NMR LowExcellent (Structure-based)> 0.1%LowVery High

Conclusion: The Superiority of HPLC-MS for Comprehensive Purity Assessment

For the comprehensive purity assessment of N-(1,3-thiazol-4-ylmethyl)aniline, HPLC-MS emerges as the superior analytical technique. Its combination of high-resolution separation and sensitive, specific mass-based detection allows for the confident identification and quantification of a wide range of potential impurities, even at trace levels.[17] While other techniques like HPLC-UV and GC-MS have their merits, they lack the universal applicability and identificatory power of HPLC-MS for this particular analyte. NMR, while definitive for structure, lacks the sensitivity required for routine impurity profiling.

Adherence to a well-developed and validated HPLC-MS method, as outlined in this guide, ensures the generation of reliable and accurate purity data. This is not just a matter of analytical best practice; it is a critical component of ensuring the quality and safety of pharmaceutical products in line with global regulatory standards.[18][19]

References

  • Bürkin, K., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Available at: [Link]

  • Li, G., et al. (2019). Insights on the mechanism for synthesis of methylenedianiline from aniline and formaldehyde though HPLC-MS and isotope tracer studies. ResearchGate. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. ResearchGate. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Chen, S-W., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. Available at: [Link]

  • Mohamed, R., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available at: [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

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  • ResearchGate. (2023). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of the N-(1,3-Thiazol-4-ylmethyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can interact with high specificity and affinity to biological targets. This guide focuses on a specific, highly versatile derivative: the N-(1,3-thiazol-4-ylmethyl)aniline scaffold. This core structure provides a robust framework for developing targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.

The fundamental structure consists of an aniline ring linked via a methylene bridge to the 4-position of a 1,3-thiazole ring. This arrangement allows for systematic chemical modifications at three key positions: the aniline ring, the thiazole ring, and the methylene linker, enabling fine-tuning of a compound's pharmacological profile. This guide will provide a comparative analysis of how structural modifications on this scaffold influence its biological activity, supported by experimental data and protocols, to aid researchers in the rational design of novel therapeutics.

Comparative SAR Analysis: Targeting Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The N-(1,3-thiazol-4-ylmethyl)aniline scaffold has proven to be a particularly effective framework for developing potent and selective kinase inhibitors.

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. While direct SAR studies on the exact N-(1,3-thiazol-4-ylmethyl)aniline scaffold for Syk are not extensively detailed in the provided literature, valuable insights can be drawn from closely related 4-thiazolyl-2-phenylaminopyrimidine inhibitors.[4] In these analogs, the phenylamino (aniline) moiety and the thiazole ring are critical for activity.

Key Insights from Analogous Scaffolds:

  • Aniline Moiety: The substitution pattern on the aniline ring is crucial for potency and selectivity. Small, electron-withdrawing groups are often favored as they can form key interactions within the ATP-binding pocket of the kinase.

  • Thiazole Ring: The thiazole serves as a key hydrogen bond acceptor and a rigid linker. Modifications at the 2- and 5-positions of the thiazole can modulate potency and influence the overall conformation of the molecule.

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibition

VEGFRs, particularly VEGFR-2 (also known as KDR), are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold, a close bioisostere of our core structure, has been successfully explored for KDR kinase inhibition.[6]

Structure-Activity Relationship for VEGFR/KDR Inhibition:

The general principle for kinase inhibition involves the molecule fitting into the ATP-binding site. The N-(1,3-thiazol-4-ylmethyl)aniline scaffold positions the aniline and thiazole moieties to mimic the adenine region of ATP.

  • Aniline Ring (The "Head"): This portion often extends towards the solvent-exposed region of the binding pocket. Substitutions here are critical for modulating solubility, cell permeability, and metabolic stability.

  • Thiazole Ring (The "Core"): The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a series of amino acids that anchor the inhibitor.

  • Substituents on Thiazole (The "Tail"): Modifications at the 2- and 5-positions of the thiazole ring project into deeper pockets of the active site, allowing for the fine-tuning of potency and selectivity against other kinases.

Below is a comparative table illustrating how hypothetical substitutions, based on established kinase inhibitor SAR principles, could affect VEGFR-2 inhibitory activity.

Compound IDAniline Substitution (R1)Thiazole Substitution (R2)VEGFR-2 IC50 (nM)Rationale for Activity Change
Scaffold-1 HH>1000Unsubstituted core lacks specific interactions for high-affinity binding.
Scaffold-2 3-chloroH250Addition of a small, electron-withdrawing group can improve binding affinity.
Scaffold-3 3-chloro2-amino50The 2-amino group can act as a hydrogen bond donor, forming an additional interaction within the binding pocket.
Scaffold-4 3-chloro2-(pyridin-4-yl)15The pyridine ring can extend into a hydrophobic pocket, increasing van der Waals interactions and potency.[6]
Scaffold-5 3-methoxy2-(pyridin-4-yl)85Replacing chloro with methoxy can alter electronic properties and solubility, potentially reducing binding affinity slightly.

Anticancer Activity: Beyond Kinase Inhibition

The versatility of the thiazole scaffold extends to broader anticancer applications, including the induction of apoptosis and inhibition of cell proliferation through various mechanisms.[3][5] Modifications to the core N-(1,3-thiazol-4-ylmethyl)aniline structure can yield compounds with potent cytotoxic activity against cancer cell lines like MCF-7 (breast) and HepG2 (liver).[5][7]

Key SAR Observations for Cytotoxicity:

  • Bulky Aromatic Groups: Attaching bulky aromatic or heteroaromatic systems to the thiazole ring often enhances cytotoxic activity. This is exemplified in pyrazole-thiazolidinone hybrids, where a large diphenyl-pyrazole moiety contributes significantly to potency.[7]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2) on the aniline or appended aromatic rings, frequently correlates with higher cytotoxic IC50 values.[7]

  • Hydrogen Bonding Moieties: The introduction of groups capable of hydrogen bonding, such as amides or sulfonamides, can improve interactions with biological targets and increase activity.

Experimental Methodologies & Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of the core scaffold and its biological evaluation.

Protocol 1: General Synthesis via Hantzsch Thiazole Synthesis

This protocol describes a common and efficient method for constructing the 2-amino-1,3-thiazole core, which can then be further functionalized to yield the target N-(1,3-thiazol-4-ylmethyl)aniline scaffold.

Workflow for Synthesis

reagents α-haloketone + Thiourea Derivative cyclization Hantzsch Thiazole Synthesis (Cyclocondensation) reagents->cyclization Heat, Solvent (e.g., Ethanol) aminothiazole 2-Aminothiazole Intermediate cyclization->aminothiazole functionalization Further Functionalization (e.g., N-alkylation, Suzuki coupling) aminothiazole->functionalization target Target Scaffold: N-(1,3-thiazol-4-ylmethyl)aniline Derivatives functionalization->target

Caption: General workflow for the synthesis of thiazole derivatives.

Step-by-Step Procedure:

  • Preparation of the α-haloketone: To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add a halogenating agent such as N-Bromosuccinimide (NBS) or bromine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated sodium thiosulfate solution, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude α-bromoacetophenone, which can often be used in the next step without further purification.

  • Cyclocondensation: Dissolve the crude α-bromoacetophenone (1.0 eq) and a substituted thiourea (1.1 eq) in absolute ethanol.

  • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, a solid precipitate often forms. If not, concentrate the solvent under reduced pressure.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is the 2-amino-4-phenyl-1,3-thiazole derivative.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified product.

  • Further Modification: The resulting aminothiazole can be converted to the final N-(1,3-thiazol-4-ylmethyl)aniline scaffold through standard chemical transformations, such as reductive amination or nucleophilic substitution reactions.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a common method for determining the IC50 value of a test compound against a specific protein kinase.

Experimental Workflow for Kinase Assay

start Prepare Reagents: - Kinase (VEGFR-2) - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound Dilutions incubation Incubate Kinase, Substrate, & Test Compound start->incubation initiation Initiate Reaction (Add ATP) incubation->initiation termination Stop Reaction (Add EDTA) initiation->termination 30-60 min @ RT detection Detect Phosphorylation (e.g., HTRF, ELISA) termination->detection analysis Calculate IC50 Value detection->analysis

Caption: Standard workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well assay plate.

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Kinase Reaction: To the wells containing the diluted compounds, add the recombinant human VEGFR-2 enzyme and the appropriate substrate (e.g., a biotinylated peptide). Allow this mixture to incubate for 15 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km value for the enzyme.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Termination: Stop the reaction by adding a stop buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: Detect the level of substrate phosphorylation using an appropriate method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an antibody-based ELISA. The signal generated is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Logical Summary of Structure-Activity Relationships

The following diagram summarizes the key logical relationships between structural modifications and their impact on biological activity for the N-(1,3-thiazol-4-ylmethyl)aniline scaffold, primarily in the context of kinase inhibition.

Scaffold N-(1,3-thiazol-4-ylmethyl)aniline Scaffold Aniline Aniline Ring Modification Scaffold->Aniline Thiazole Thiazole Ring Modification Scaffold->Thiazole Linker Linker Modification Scaffold->Linker Aniline_Subs Add Small Electron- Withdrawing Groups (e.g., Cl, F) Aniline->Aniline_Subs Aniline_Bulk Add Bulky Groups Aniline->Aniline_Bulk Thiazole_HBD Add H-Bond Donor/Acceptor at C2/C5 (e.g., -NH2, Pyridine) Thiazole->Thiazole_HBD Thiazole_Hydro Add Hydrophobic Group at C2/C5 Thiazole->Thiazole_Hydro Result_Potency Increased Potency & Binding Affinity Aniline_Subs->Result_Potency Result_PK Improved PK Properties (Solubility, Permeability) Aniline_Bulk->Result_PK Result_Steric Potential Steric Hindrance (Reduced Activity) Aniline_Bulk->Result_Steric Thiazole_HBD->Result_Potency Result_Selectivity Modulated Selectivity Thiazole_HBD->Result_Selectivity Thiazole_Hydro->Result_Potency Thiazole_Hydro->Result_Selectivity

Caption: Key SAR trends for the target scaffold in kinase inhibition.

Conclusion

The N-(1,3-thiazol-4-ylmethyl)aniline scaffold represents a highly tractable and effective framework for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology. The structure-activity relationships discussed in this guide highlight the importance of systematic and rational modification of the aniline and thiazole rings to achieve high potency and selectivity. By understanding how specific substitutions influence interactions with the target protein, researchers can more efficiently design and synthesize next-generation drug candidates. The provided protocols offer a foundation for the practical synthesis and evaluation of new analogs, facilitating a continuous cycle of design, testing, and optimization in the pursuit of more effective medicines.

References

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  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 16(13), 3444-3448. [Link]

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  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ResearchGate. [Link]

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  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 3002-3006. [Link]

  • Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 331-336. [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 11. [Link]

  • Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect. RSC Advances, 13(16), 10831-10850. [Link]

  • Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: a potential cytotoxic scaffolds and their molecular modeling studies. Molecular Diversity, 25(4), 2017-2033. [Link]

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Differentiating Structural Isomers: A Spectroscopic Guide to N-(1,3-Thiazol-4-ylmethyl)aniline and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, heterocyclic compounds, particularly those integrating moieties like thiazole and aniline, represent a cornerstone of medicinal chemistry. The thiazole ring is a key structural motif in a plethora of pharmaceuticals, including sulfathiazole (an antimicrobial) and ritonavir (an antiretroviral). Similarly, the aniline scaffold is prevalent in numerous kinase inhibitors central to oncology. The combination of these two pharmacophores in N-(1,3-thiazol-ylmethyl)aniline structures presents a promising avenue for novel therapeutics.

However, the synthesis of such compounds can often yield a mixture of positional isomers, where the point of attachment between the thiazole and the methylaniline group varies. Differentiating these isomers—for instance, N-(1,3-thiazol-2-ylmethyl)aniline, N-(1,3-thiazol-4-ylmethyl)aniline, and N-(1,3-thiazol-5-ylmethyl)aniline—is not merely an academic exercise; it is a critical step in drug development. Even subtle shifts in molecular geometry can profoundly impact a compound's pharmacological activity, binding affinity, and metabolic stability.

This guide provides an in-depth comparison of the expected spectroscopic signatures of these three key positional isomers. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside ultraviolet-visible (UV-Vis) spectroscopy, we will elucidate how each technique can be used to unambiguously identify the correct isomer. This analysis is built upon established spectral data from analogous substituted thiazole and aniline derivatives, offering a robust, predictive framework for researchers in the field.

The Isomers in Focus: A Structural Overview

The key to differentiating the isomers lies in understanding how the position of the N-CH₂-aniline substituent alters the electronic environment of the thiazole ring.

G cluster_2 N-(1,3-thiazol-2-ylmethyl)aniline cluster_4 N-(1,3-thiazol-4-ylmethyl)aniline cluster_5 N-(1,3-thiazol-5-ylmethyl)aniline 2-isomer 4-isomer 5-isomer

Figure 1. Structures of the three positional isomers of N-(1,3-thiazol-ylmethyl)aniline.

Methodology: A Multi-faceted Spectroscopic Approach

To ensure unambiguous structural elucidation, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle.

G Compound Isomer Mixture NMR ¹H & ¹³C NMR Determines proton & carbon environment Distinguishes H-4/H-5 protons Compound->NMR Primary Analysis IR Infrared (IR) Spectroscopy Identifies functional groups Differentiates C-H out-of-plane vibrations Compound->IR Functional Group ID MS Mass Spectrometry (MS) Determines molecular weight Reveals isomer-specific fragmentation Compound->MS Molecular Weight Conclusion Confirmed Structure NMR->Conclusion IR->Conclusion MS->Conclusion UV UV-Vis Spectroscopy Probes electronic transitions Compares conjugation effects UV->Conclusion

Figure 2. Workflow for the spectroscopic differentiation of isomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters to observe are chemical shifts (δ) and coupling constants (J).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships, particularly within the aniline and thiazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

2. Infrared (IR) Spectroscopy

  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (from a volatile solvent), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Instrument: Mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Samples can be introduced via a direct insertion probe or through a Gas Chromatography (GC) interface.

  • Ionization: Standard EI at 70 eV.

  • Analysis: Observe the molecular ion (M⁺) and the fragmentation pattern.

4. UV-Visible (UV-Vis) Spectroscopy

  • Instrument: UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Scan from 200 to 400 nm to determine the wavelength of maximum absorption (λ_max).

Results and Discussion: A Predictive Comparison

The following sections detail the predicted spectroscopic data for each isomer, with explanations grounded in the principles of chemical structure and electronics.

¹H NMR Spectroscopy: The Key Differentiator

¹H NMR is arguably the most powerful tool for distinguishing these isomers. The key lies in the signals from the thiazole ring protons.

Proton Assignment Isomer 2-Substituted Isomer 4-Substituted Isomer 5-Substituted Rationale
Thiazole H-4 ~7.2-7.4 ppm (d)-~7.7-7.9 ppm (s)In the 2-isomer, H-4 is coupled to H-5. In the 5-isomer, H-4 is adjacent to the electron-withdrawing nitrogen, making it more deshielded and a singlet.
Thiazole H-5 ~7.6-7.8 ppm (d)~7.1-7.3 ppm (s)-In the 2-isomer, H-5 is coupled to H-4. In the 4-isomer, H-5 is a singlet and typically appears more upfield than H-4.
Thiazole H-2 -~8.7-8.9 ppm (s)~8.8-9.0 ppm (s)The proton at the C-2 position is significantly deshielded due to its position between two heteroatoms (N and S) and is highly characteristic.[1]
Methylene (-CH₂-) ~4.7-4.9 ppm (s)~4.5-4.7 ppm (s)~4.6-4.8 ppm (s)The chemical shift will be similar for all, but subtle differences may arise from the electronic influence of the attachment point.
Aniline N-H ~4.0-5.0 ppm (br s)~4.0-5.0 ppm (br s)~4.0-5.0 ppm (br s)Broad signal, position is concentration and solvent dependent.
Aniline Ar-H ~6.6-7.2 ppm (m)~6.6-7.2 ppm (m)~6.6-7.2 ppm (m)The pattern will be a complex multiplet, largely consistent across isomers.

Key Takeaway for ¹H NMR:

  • Isomer 2: Shows two doublets in the aromatic region for the thiazole protons.

  • Isomer 4: Shows two singlets for the thiazole protons (H-2 and H-5). The H-2 proton will be significantly downfield (~8.7-8.9 ppm).[1]

  • Isomer 5: Shows two singlets for the thiazole protons (H-2 and H-4). The H-2 proton will be the most downfield signal in the spectrum (~8.8-9.0 ppm).

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR provides complementary information, confirming the carbon framework and the substitution pattern.

Carbon Assignment Isomer 2-Substituted Isomer 4-Substituted Isomer 5-Substituted Rationale
Thiazole C-2 ~165-170 ppm~150-155 ppm~152-157 ppmC-2 is the most deshielded carbon in the thiazole ring.[2][3] When substituted, its signal is often broad or of lower intensity.
Thiazole C-4 ~118-122 ppm~148-152 ppm~140-145 ppmThe chemical shift of C-4 is highly dependent on its substitution.
Thiazole C-5 ~142-146 ppm~110-115 ppm~120-125 ppmThe chemical shift of C-5 is also sensitive to the substitution pattern.
Methylene (-CH₂-) ~40-45 ppm~38-43 ppm~39-44 ppmThe chemical shift of the methylene carbon will show minor variations.
Aniline Ar-C ~115-150 ppm~115-150 ppm~115-150 ppmThe signals for the aniline ring carbons will be largely consistent across the isomers.

Key Takeaway for ¹³C NMR: The absolute chemical shifts of the thiazole ring carbons (C-2, C-4, and C-5) provide a clear fingerprint for each isomer. Comparing the observed shifts with published data for 2-, 4-, and 5-substituted thiazoles can confirm the assignment.[2][3]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While IR spectroscopy is less definitive than NMR for distinguishing these isomers, it can provide supporting evidence, particularly in the "fingerprint" region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H Stretch (Aniline) 3350-3450 (medium, sharp)This will be present in all three isomers.
Aromatic C-H Stretch 3000-3100 (medium)Present in all isomers, corresponding to both aniline and thiazole rings.
Aliphatic C-H Stretch (-CH₂-) 2850-2960 (medium)Present in all isomers.
C=N and C=C Stretch (Ring) 1450-1650 (multiple bands)The pattern of these ring stretching vibrations will differ subtly between the isomers, providing a unique fingerprint.
C-H Out-of-Plane Bending 700-900 (strong)The position of the C-H out-of-plane bending bands for the thiazole ring is sensitive to the substitution pattern and can be a key diagnostic feature.[4][5] For instance, the pattern for a 2,4-disubstituted thiazole (Isomer 5) will differ from a 2,5-disubstituted one (Isomer 4).
Mass Spectrometry (MS): Unveiling Fragmentation Pathways

All three isomers will exhibit the same molecular ion (M⁺) peak, confirming the molecular formula. However, the fragmentation patterns under Electron Ionization (EI) will differ due to the different stabilities of the initial fragment ions.

G cluster_2 Isomer 2-Substituted cluster_4 Isomer 4-Substituted cluster_5 Isomer 5-Substituted M2 M⁺ F2_1 [Thiazol-2-yl-CH₂]⁺ (m/z 98) M2->F2_1 -•NHPh F2_2 [Aniline]⁺ (m/z 92) M2->F2_2 -•C₄H₄NS M4 M⁺ F4_1 [Thiazol-4-yl-CH₂]⁺ (m/z 98) M4->F4_1 -•NHPh F4_2 [Aniline]⁺ (m/z 92) M4->F4_2 -•C₄H₄NS M5 M⁺ F5_1 [Thiazol-5-yl-CH₂]⁺ (m/z 98) M5->F5_1 -•NHPh F5_2 [Aniline]⁺ (m/z 92) M5->F5_2 -•C₄H₄NS

Figure 3. Predicted primary fragmentation pathways for the isomers.

Predicted Fragmentation Analysis:

  • Common Fragments: All isomers are expected to show a fragment corresponding to the loss of the thiazolylmethyl radical to form an aniline radical cation at m/z 92, and a fragment from the loss of the anilino radical to form a thiazolylmethyl cation at m/z 98.

  • Key Differentiator: The most significant fragmentation pathway for distinguishing these isomers involves the cleavage of the C-N bond of the aniline moiety. The most stable fragment will likely be the one that forms a tropylium-like ion. For N-benzyl aniline derivatives, the formation of a tropylium ion (m/z 91) is a common fragmentation pathway. In this case, the thiazolylmethyl cation (m/z 98) is the analogous fragment. The relative abundance of this m/z 98 peak and its subsequent fragmentation will be the most telling feature.

  • Isomer 4-Substituted: Cleavage of the bond between the methylene group and the thiazole ring is expected to be a major fragmentation pathway, leading to a prominent peak at m/z 98.[6] This thiazol-4-ylmethyl cation can further fragment by losing HCN to give a characteristic ion.

  • Further Fragmentation: The thiazole ring itself can fragment. For example, 4-methylthiazole is known to fragment by losing the methyl group and then HCN.[6] Analogous fragmentation pathways for the thiazolylmethyl cations can be expected, which will be unique for each isomer.

UV-Visible Spectroscopy: A Supporting Role

UV-Vis spectroscopy probes the electronic transitions within the molecule. Both the aniline and thiazole rings are chromophores.

Isomer Predicted λ_max (nm) Rationale
Isomer 2-Substituted ~285-295 nmThe electronic communication between the aniline and thiazole rings will be influenced by the point of attachment.
Isomer 4-Substituted ~280-290 nmThe overall conjugation is similar, but minor shifts in the absorption maxima are expected.[7]
Isomer 5-Substituted ~282-292 nmThe differences are likely to be subtle, making UV-Vis a supporting, rather than a primary, identification technique.

The aniline chromophore typically shows two absorption bands, one around 230 nm and a second, weaker band around 280-290 nm.[8] The thiazole ring also absorbs in the UV region. While the exact λ_max will be similar for all three isomers, subtle bathochromic or hypsochromic shifts may be observed depending on the degree of electronic interaction allowed by the substitution pattern.

Conclusion

The unambiguous identification of positional isomers of N-(1,3-thiazol-ylmethyl)aniline is paramount for advancing drug discovery programs. While each spectroscopic technique offers valuable information, a synergistic approach provides the most definitive structural elucidation.

¹H NMR spectroscopy stands out as the primary and most decisive technique , with the chemical shifts and coupling patterns of the thiazole ring protons offering a clear and unmistakable signature for each isomer. ¹³C NMR provides essential confirmation of the carbon skeleton, while mass spectrometry reveals isomer-specific fragmentation pathways that corroborate the NMR assignments. Finally, IR and UV-Vis spectroscopy serve as valuable supporting methods , confirming the presence of key functional groups and providing insights into the overall electronic structure.

By following the integrated workflow and predictive models outlined in this guide, researchers can confidently and efficiently distinguish between these critical isomers, ensuring the integrity and validity of their structure-activity relationship (SAR) studies and accelerating the journey from hit to lead.

References

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  • Karami, B., et al. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 7(59), 37043-37049. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5511. [Link]

  • Makarov, V. A., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Polymers, 13(16), 2732. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 373-379. [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8086. [Link]

  • NIST. (n.d.). 4-Methylthiazole. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 5-Methylisothiazole. Retrieved from [Link]

  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry, 17(3), 1471-1476. [Link]

  • Ağırbaş, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

  • Al-Halfawy, A. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(12), 5267-5282. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Helal, M. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Mohamed, Y. A., et al. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Edwards, R. L., & Smith, G. F. (1967). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic, 493-497. [Link]

  • SpectraBase. (n.d.). 2-(2-Methylbenzyl)benzo[d]thiazole. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 447-466. [Link]

  • Reva, I., et al. (2017). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 22(12), 2189. [Link]

  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • D'Ornelas, L., et al. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds: X-ray structures of [Os3(μ-H)(CO)10(μ-C8H7N2S], [Os3(μ-H)(CO)9(μ3-η2-C3H5N2S)] and [Os3(μ-H)(CO)9(μ3-η2-C6H7ON2S)]. Journal of Organometallic Chemistry, 669(1-2), 1-10. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Alfaifi, M. Y., Farghaly, T. A., & Magda, A. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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  • Rieger, M., et al. (2012). Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5-Aminothiazoles. Chemistry - A European Journal, 18(37), 11726-11734. [Link]

  • Evangelisti, L., et al. (2019). Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy. The Journal of Physical Chemistry A, 123(47), 10244-10250. [Link]

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Correlation of in vitro and in vivo testing for N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Correlating In-Vitro and In-Vivo Efficacy for Novel Thiazole-Based JAK Inhibitors

In the landscape of contemporary drug discovery, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the correlation of in vitro activity with in vivo efficacy. This guide provides a comprehensive comparison of in vitro and in vivo testing methodologies, using the lens of a representative class of compounds—Janus kinase (JAK) inhibitors bearing a thiazole scaffold, structurally related to the query molecule N-(1,3-thiazol-4-ylmethyl)aniline. While specific data for N-(1,3-thiazol-4-ylmethyl)aniline is not extensively published, the principles and methodologies discussed herein are directly applicable to its future development and to similar kinase inhibitor programs.

This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the establishment of a robust in vitro-in vivo correlation (IVIVC).

The Central Role of In Vitro-In Vivo Correlation in Drug Discovery

The predictive power of preclinical data is the bedrock of a successful drug development campaign. A strong IVIVC provides confidence that the biological activity observed in cellular and biochemical assays will translate to the desired therapeutic effect in a complex living organism. For kinase inhibitors, this typically means correlating enzymatic inhibition and cellular potency with tumor growth inhibition or reduction in inflammatory markers in animal models. Discrepancies between in vitro and in vivo results can often be traced back to factors such as poor pharmacokinetics (PK), off-target effects, or a flawed understanding of the underlying disease biology.

In Vitro Characterization: Building a Foundation of Evidence

The initial stages of drug discovery for a novel thiazole-based JAK inhibitor would involve a tiered approach to in vitro testing, moving from simple biochemical assays to more complex cellular models.

Biochemical Assays: Direct Target Engagement

The first step is to ascertain the direct inhibitory effect of the compound on the target enzyme. For JAK inhibitors, this involves measuring the inhibition of the individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents : LanthaScreen™ Eu-anti-GST Antibody, GST-tagged JAK kinase, Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer), and the test compound.

  • Procedure :

    • A solution of the test compound is prepared in 100% DMSO and serially diluted.

    • The kinase, tracer, and Eu-labeled antibody are incubated with the test compound in a suitable buffer.

    • The reaction is allowed to reach equilibrium.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a microplate reader.

  • Data Analysis : The TR-FRET signal is proportional to the amount of tracer bound to the kinase. Inhibition by the test compound results in a decrease in the signal. The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined by non-linear regression.

Cellular Assays: Target Inhibition in a Biological Context

Cellular assays are critical for confirming that the compound can penetrate the cell membrane and inhibit the target in a more physiologically relevant environment.

Experimental Protocol: Phospho-STAT3 Cellular Assay

  • Cell Line : A human cell line that expresses the target JAK and signals through the STAT3 pathway (e.g., TF-1 cells).

  • Procedure :

    • Cells are plated and starved of cytokines overnight.

    • The cells are pre-incubated with various concentrations of the test compound.

    • The relevant cytokine (e.g., IL-6) is added to stimulate the JAK-STAT pathway.

    • After a short incubation, the cells are lysed.

    • The level of phosphorylated STAT3 (pSTAT3) is quantified using an ELISA or a Western blot.

  • Data Analysis : The level of pSTAT3 is normalized to the total STAT3 or a housekeeping protein. The IC50 is calculated by plotting the percent inhibition of pSTAT3 phosphorylation against the compound concentration.

Table 1: Representative In Vitro Data for a Hypothetical Thiazole-Based JAK Inhibitor

Assay TypeTarget/Cell LineEndpointIC50 (nM)
BiochemicalJAK1Enzymatic Inhibition5
BiochemicalJAK2Enzymatic Inhibition10
CellularTF-1pSTAT3 Inhibition50

In Vivo Evaluation: The Whole-Organism Response

In vivo studies are designed to assess the efficacy, safety, and pharmacokinetic profile of the drug candidate in a living organism. The choice of animal model is crucial and should accurately reflect the human disease state.

Pharmacokinetic (PK) Studies

Before assessing efficacy, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animals : Male BALB/c mice.

  • Dosing : The compound is administered via intravenous (IV) and oral (PO) routes at a single dose.

  • Sample Collection : Blood samples are collected at various time points post-dose.

  • Analysis : The concentration of the compound in plasma is determined by LC-MS/MS.

  • Data Analysis : Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

Efficacy Studies: Assessing Therapeutic Potential

Efficacy studies are conducted in animal models of the target disease. For a JAK inhibitor, this could be a model of rheumatoid arthritis or a xenograft model of a hematological malignancy.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model in Mice

  • Induction : Arthritis is induced in DBA/1 mice by immunization with bovine type II collagen.

  • Treatment : Once disease is established, mice are treated daily with the test compound or vehicle control.

  • Endpoints : Disease progression is monitored by measuring paw swelling and clinical scores. At the end of the study, joint tissues can be collected for histological analysis.

  • Data Analysis : The therapeutic effect is determined by comparing the disease parameters in the treated group to the vehicle control group.

Table 2: Representative In Vivo Data for a Hypothetical Thiazole-Based JAK Inhibitor

Study TypeAnimal ModelDosing RegimenKey Findings
PharmacokineticsBALB/c mice10 mg/kg POOral Bioavailability: 40%, Half-life: 4 hours
EfficacyCIA mice30 mg/kg PO, QD60% reduction in paw swelling compared to vehicle

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear relationship between the in vitro potency and the in vivo efficacy. This requires integrating the pharmacokinetic and pharmacodynamic (PD) data.

The Importance of Target Coverage

A key aspect of IVIVC is determining the drug concentration required at the site of action to achieve the desired therapeutic effect. This is often expressed as the multiple of the in vitro IC50 that needs to be maintained over the dosing interval.

Workflow for Establishing In Vitro-In Vivo Correlation

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Biochemical Assay (IC50) Biochemical Assay (IC50) Cellular Assay (IC50) Cellular Assay (IC50) Biochemical Assay (IC50)->Cellular Assay (IC50) Pharmacodynamics (PD) Pharmacodynamics (PD) Cellular Assay (IC50)->Pharmacodynamics (PD) Predicts required plasma concentration Pharmacokinetics (PK) Pharmacokinetics (PK) Efficacy Study Efficacy Study Pharmacokinetics (PK)->Efficacy Study Dosing Regimen Dosing Regimen Pharmacokinetics (PK)->Dosing Regimen IVIVC IVIVC Efficacy Study->IVIVC Establish Correlation Pharmacodynamics (PD)->Efficacy Study Dosing Regimen->Efficacy Study

Target Validation Experiments for N-(1,3-thiazol-4-ylmethyl)aniline's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal stage in this process is target validation, the rigorous confirmation that a molecule's therapeutic effect is mediated through a specific biological target. This guide provides an in-depth, technical comparison of experimental workflows for validating the biological target of the novel compound, N-(1,3-thiazol-4-ylmethyl)aniline.

Given the absence of a well-established target for N-(1,3-thiazol-4-ylmethyl)aniline, this guide is structured as a strategic workflow, hypothesizing Cyclin-Dependent Kinase 2 (CDK2) as a potential target based on the activity of structurally related compounds. We will explore a multi-pronged approach, from unbiased target discovery to direct cellular engagement and functional validation, comparing the compound's hypothetical performance against established alternatives.

The Imperative of Target Validation

Target validation is the cornerstone of modern drug discovery, serving to de-risk and rationalize the development pipeline.[1][2] A validated target provides a clear mechanistic link between a compound and its therapeutic effect, which is essential for optimizing lead compounds, predicting potential side effects, and designing robust clinical trials.[3][4] The process typically involves a cascade of experiments designed to build a comprehensive and compelling case for a specific protein's role in the compound's activity.

This guide will navigate through a logical, three-phase experimental workflow to identify and validate the target of N-(1,3-thiazol-4-ylmethyl)aniline.

Phase 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

The initial step in understanding a novel compound's mechanism is to identify its potential interacting partners within the complex cellular environment. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful, unbiased approach for capturing and identifying proteins that physically bind to a small molecule.[2][5][6]

The Rationale Behind AC-MS

This technique leverages the specific affinity between the small molecule (the "bait") and its protein targets (the "prey").[6] By immobilizing an analog of N-(1,3-thiazol-4-ylmethyl)aniline onto a solid support, we can "fish" for its binding partners in a cell lysate. Proteins that bind to the compound are retained on the support while non-specific binders are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[5]

Experimental Workflow: AC-MS

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F  Phosphorylation E2F Free E2F pRb_E2F->E2F  Release CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_E2F  Hyperphosphorylation E2F->CyclinE_CDK2  Induces Cyclin E  Expression DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis  Transcription of  S-phase genes N_Thiazol N-(1,3-thiazol-4-ylmethyl)aniline N_Thiazol->CyclinE_CDK2 Inhibition

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of N-(1,3-thiazol-4-ylmethyl)aniline. As a compound integrating both an aniline and a thiazole moiety, it requires careful handling and adherence to hazardous waste protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure safety, regulatory compliance, and environmental protection. The procedures outlined below are based on the known hazards of analogous chemical structures and established best practices in laboratory safety.

Section 1: Hazard Assessment & Characterization

The primary hazards are derived from the aniline component, which is classified as toxic upon oral, dermal, and inhalation exposure, and may cause damage to organs through prolonged or repeated contact.[3][4][5] Furthermore, aniline compounds are noted for their high toxicity to aquatic life with long-lasting effects.[4][6] The presence of the thiazole ring, a common pharmacophore, suggests potential biological activity that warrants cautious handling.

Table 1: Postulated Hazard Profile of N-(1,3-thiazol-4-ylmethyl)aniline

Hazard CategoryPostulated Risk & RationaleSupporting Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Based on the harmonized classification for aniline and its simple derivatives like N-methylaniline.[5][7][3][4][5][7]
Organ Toxicity May cause damage to organs (e.g., liver, spleen) through prolonged or repeated exposure. This is a known hazard for aniline compounds.[5][5][8]
Skin/Eye Damage May cause allergic skin reaction and serious eye damage. Aniline can cause allergic reactions, and related thiazole-aniline compounds are classified as causing serious eye damage.[7][9][7][9]
Carcinogenicity Potential Carcinogen. Aniline is recognized as a potential carcinogen, requiring work to be confined to designated areas.[1][1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. This is a consistent classification for aniline and its derivatives.[4][6][10][4][6][10]

Due to these significant risks, N-(1,3-thiazol-4-ylmethyl)aniline must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or mixed with regular waste streams.[1][11]

Section 2: Personal Protective Equipment (PPE) & Handling

All work with N-(1,3-thiazol-4-ylmethyl)aniline must be conducted within a certified laboratory chemical fume hood to avoid inhalation of dusts or vapors.[1] A designated area should be clearly marked to warn of the potential hazards.[1]

Essential PPE includes:

  • Gloves: Handle with appropriate chemical-resistant gloves, which must be inspected before use.[3] For aniline compounds, nitrile gloves are NOT recommended.[1] Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are preferred.[1] Use proper glove removal technique to avoid skin contact.[3]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3][11] An emergency eyewash station must be readily accessible.

  • Lab Coat: A fully-buttoned lab coat is mandatory. Contaminated clothing must be removed immediately and decontaminated before reuse.[11]

  • Respiratory Protection: If there is a risk of aerosol generation or if working outside a fume hood (e.g., during a large spill), use a respirator with components tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[3]

Section 3: Waste Segregation & Disposal Workflow

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal. Never mix waste containing N-(1,3-thiazol-4-ylmethyl)aniline with other waste streams, particularly strong oxidizing agents or acids, with which anilines can react violently.[8]

Step-by-Step Collection Protocol:
  • Select a Container: Use a dedicated, compatible waste container. A polyethylene container is a suitable choice for aniline-based waste.[1] The container must have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container as "Hazardous Waste: N-(1,3-thiazol-4-ylmethyl)aniline" and include the associated hazard pictograms (e.g., Toxic, Health Hazard, Environmentally Hazardous).

  • Pure or Concentrated Waste: Collect surplus or non-recyclable solid N-(1,3-thiazol-4-ylmethyl)aniline directly into the labeled container.

  • Contaminated Labware: Collect disposable items (e.g., pipette tips, weighing paper, contaminated gloves) in a separate, clearly labeled, sealed plastic bag or container designated for this waste stream.

  • Dilute Solutions: Collect aqueous and organic solutions containing this compound in a dedicated, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for segregating waste related to N-(1,3-thiazol-4-ylmethyl)aniline.

G Workflow for N-(1,3-thiazol-4-ylmethyl)aniline Waste Disposal cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Route Start Generate Waste Containing N-(1,3-thiazol-4-ylmethyl)aniline Decision What is the form of the waste? Start->Decision Solid Pure Solid or Contaminated Disposables (gloves, wipes) Decision->Solid Solid / Contaminated PPE Liquid Aqueous or Organic Solutions Decision->Liquid Liquid Container_Solid Collect in labeled, sealed container for 'Solid Aniline Compound Waste' Solid->Container_Solid Container_Liquid Collect in labeled, sealed container for 'Liquid Aniline Compound Waste' Liquid->Container_Liquid End Transfer to Environmental Health & Safety (EH&S) for disposal via licensed chemical destruction plant or controlled incineration. Container_Solid->End Container_Liquid->End

Caption: Decision workflow for proper segregation of N-(1,3-thiazol-4-ylmethyl)aniline waste.

Section 4: Spill & Emergency Procedures

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

Small Spills:

For a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Evacuate & Secure: Alert others in the area and secure the location.[8]

  • PPE: Wear the appropriate PPE as described in Section 2.

  • Contain & Absorb: Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or earth.[1][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11]

  • Decontaminate: Wipe down the spill area with soap and copious amounts of water.[1] Collect the decontamination materials as hazardous waste.

Large Spills:
  • Evacuate Immediately: Evacuate all personnel from the area.[3]

  • Alert Authorities: Contact your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services (911).[1]

  • Secure the Area: Prevent entry to the contaminated area.

  • Do Not Attempt Cleanup: Allow only trained hazardous waste emergency responders to handle the cleanup.[8]

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Section 5: Final Disposal Methodology

The ultimate disposal of N-(1,3-thiazol-4-ylmethyl)aniline waste must be handled by a licensed and approved waste disposal company.[4] The acceptable methods for analogous compounds are:

  • High-Temperature Incineration: The preferred method is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubber.[4][11] This ensures the complete destruction of the toxic organic compound and prevents the release of hazardous combustion byproducts like nitrogen oxides into the atmosphere.[8]

  • Licensed Chemical Destruction Plant: Alternatively, the material can be sent to a licensed facility that specializes in the destruction of hazardous chemical waste.[11]

Empty containers must also be treated as hazardous waste. They can be triple-rinsed (with the rinsate collected as hazardous waste) and offered for recycling, or punctured to prevent reuse and disposed of in a sanitary landfill or via incineration, in accordance with local regulations.[11]

References

  • Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from Washington State University Environmental Health & Safety.
  • Sigma-Aldrich. (2022). Safety Data Sheet for 3-Nitro-N-methylaniline.
  • ChemicalBook. (2023). Chemical Safety Data Sheet for N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for N-METHYL ANILINE.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for N-METHYLANILINE.
  • TCI Chemicals. (2024). Safety Data Sheet for 4-(1,2,4-Triazol-1-ylmethyl)aniline.
  • Carl ROTH. (n.d.). Safety Data Sheet for Aniline.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet for Aniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for N-Methylaniline.
  • Penta Chemicals. (2025). Aniline - Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet for N-Methylaniline.
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Comprehensive Safety and Handling Guide for N-(1,3-thiazol-4-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound at the forefront of research and development, N-(1,3-thiazol-4-ylmethyl)aniline requires a meticulous and informed approach to laboratory safety. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes critical safety data from structurally related compounds, namely the aniline and thiazole moieties, to establish a robust framework for safe handling and disposal. Our core principle is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical functionalities. This guide is designed to provide you, our valued researchers and scientists, with the essential, immediate safety and logistical information needed to work with this compound confidently and securely.

Hazard Assessment: A Synthesis of Known Risks

N-(1,3-thiazol-4-ylmethyl)aniline incorporates both an aniline and a thiazole functional group. Therefore, a comprehensive hazard assessment must consider the risks associated with both parent structures.

  • Aniline Moiety: Aniline and its derivatives are well-documented for their systemic toxicity.[1][2][3][4] Key hazards include:

    • High Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

    • Carcinogenicity and Mutagenicity: Aniline is suspected of causing genetic defects and cancer.[1][5]

    • Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][3][6]

    • Skin and Eye Damage: Can cause serious eye irritation or damage and may cause an allergic skin reaction.[1][6]

  • Thiazole Moiety: Thiazole and its derivatives are a diverse class of heterocyclic compounds with a wide range of biological activities.[7][8][9][10][11] While many are explored for therapeutic uses, some can also present hazards:

    • Skin Sensitization: Certain thiazole derivatives have been shown to cause allergic skin reactions.[12]

Given these potential hazards, N-(1,3-thiazol-4-ylmethyl)aniline must be handled as a substance of high concern.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling N-(1,3-thiazol-4-ylmethyl)aniline to prevent exposure through inhalation, dermal contact, and eye contact.[6][13][14]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, heavy-duty butyl rubber gloves should be used. Double gloving is a best practice. Always inspect gloves for signs of degradation before use.[6][13]
Body Protection Laboratory Coat and ApronA flame-retardant lab coat, fully buttoned, is required. A chemical-resistant apron should be worn over the lab coat for added protection against spills.
Respiratory Protection Fume HoodAll handling of N-(1,3-thiazol-4-ylmethyl)aniline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][13]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling N-(1,3-thiazol-4-ylmethyl)aniline is crucial for maintaining a safe laboratory environment.

3.1. Preparation:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit appropriate for organic amines readily accessible.

3.2. Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood. For liquid transfers, use a syringe or pipette to minimize the risk of spills.

  • Heating: Avoid the use of open flames for heating.[6] Employ a heating mantle, water bath, or oil bath with precise temperature control.

  • Storage: Store N-(1,3-thiazol-4-ylmethyl)aniline in a tightly sealed, properly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and strong acids. Protect from light.[1][6]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Controlled Dispensing handle2->handle3 handle4 Safe Heating Methods handle3->handle4 disp1 Segregate Waste handle4->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of N-(1,3-thiazol-4-ylmethyl)aniline.

Disposal Plan: Responsible Waste Management

Proper disposal of N-(1,3-thiazol-4-ylmethyl)aniline and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Liquid Waste: Collect all liquid waste containing N-(1,3-thiazol-4-ylmethyl)aniline in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.[6]

  • Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they are collected by certified hazardous waste disposal personnel.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[1] Remove contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][15]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[1] Collect the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

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  • SAFETY DATA SHEET - TCI Chemicals.
  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP.
  • SAFETY DATA SHEET - Fisher Scientific.
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  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy | Request PDF - ResearchGate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.